beta-Methylcholine Iodide
Description
The exact mass of the compound Methylcholine iodide is 245.02766 g/mol and the complexity rating of the compound is 65.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxypropyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILINVEQJRMPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437571 | |
| Record name | beta-Methylcholine Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26112-50-5, 60154-19-0 | |
| Record name | Methylcholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methylcholine Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLCHOLINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of beta-Methylcholine Iodide
This guide provides a comprehensive overview of the synthesis and characterization of beta-Methylcholine Iodide, a quaternary ammonium salt and an analog of the neurotransmitter acetylcholine. The methodologies detailed herein are grounded in established chemical principles and are designed to be self-validating, ensuring scientific rigor and reproducibility. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require a practical, in-depth understanding of this compound.
Introduction: The Scientific Context of this compound
This compound, systematically named (2-hydroxypropyl)trimethylammonium iodide, is a valuable molecule in cholinergic research.[1] As a structural analog of acetylcholine, it serves as a crucial tool for investigating the mechanisms of acetylcholine synthesis, storage, and release at the synaptic level.[2] Understanding the synthesis and confirming the structural integrity of such analogs is paramount to the validity of pharmacological and physiological studies.
This guide eschews a simple recitation of steps, instead focusing on the underlying principles that govern the synthetic strategy and the logic behind the characterization workflow. We will proceed through a logical, two-stage synthesis followed by a multi-technique analytical confirmation, providing the "why" behind each experimental choice.
Chemical Synthesis: A Two-Stage Approach
The synthesis of this compound is most efficiently achieved through a two-step process: first, the synthesis of the tertiary amine precursor, 1-(dimethylamino)-2-propanol, followed by its quaternization using methyl iodide in a classic SN2 reaction.
Stage 1: Synthesis of the Precursor, 1-(Dimethylamino)-2-propanol
The foundational step is the creation of the tertiary amine backbone. This is accomplished via the nucleophilic ring-opening of propylene oxide by dimethylamine.
-
Causality of Reagent Choice: Propylene oxide provides the three-carbon "beta-methyl" backbone with a hydroxyl group. Dimethylamine is the nucleophile that installs the necessary tertiary amine precursor in a single, efficient step.[3]
Experimental Protocol: Synthesis of 1-(Dimethylamino)-2-propanol
-
Reactor Setup: A pressure-rated glass reactor or a stainless-steel autoclave is charged with a solution of dimethylamine (2.0 equivalents) in a suitable solvent such as methanol or ethanol. The reactor is sealed and cooled to 0-5 °C in an ice-water bath.
-
Reagent Addition: Propylene oxide (1.0 equivalent) is added to the reactor slowly via a syringe or addition funnel. Rationale: The slow addition and cooling are critical to control the exothermic reaction and prevent unwanted side reactions or a dangerous pressure buildup.
-
Reaction: The mixture is allowed to warm to room temperature and then heated to 50-60 °C for 4-6 hours. The reaction progress can be monitored by Gas Chromatography (GC) by observing the consumption of propylene oxide.
-
Work-up and Purification: Upon completion, the reactor is cooled, and the solvent and excess dimethylamine are removed under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield 1-(dimethylamino)-2-propanol as a clear, colorless liquid.
Stage 2: Quaternization via the Menshutkin Reaction
The second stage involves the quaternization of the synthesized tertiary amine with methyl iodide. This is a classic Menshutkin reaction , a bimolecular nucleophilic substitution (SN2) where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic methyl group of methyl iodide.[4]
-
Causality of Reagent and Solvent Choice: Methyl iodide is an excellent alkylating agent because iodine is a large, polarizable, and superb leaving group, which facilitates the SN2 attack.[4] The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or acetone.[5] This choice of solvent is crucial as it can solvate and stabilize the charged transition state and the final quaternary ammonium salt product, thereby accelerating the reaction rate.[6]
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 1-(dimethylamino)-2-propanol (1.0 equivalent) in anhydrous acetone.
-
Alkylation: Add methyl iodide (1.1 to 1.2 equivalents) dropwise to the stirred solution at room temperature. Rationale: A slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature. The product, this compound, is an ionic salt and is typically insoluble in acetone. A white precipitate will begin to form, often within 30-60 minutes. The reaction can be allowed to proceed for 12-24 hours to ensure completion. Gentle heating to reflux can be applied to expedite the reaction if necessary.[7]
-
Isolation and Purification: The solid product is isolated by vacuum filtration. The collected white powder is washed with cold, anhydrous acetone to remove any unreacted starting materials. The product is then dried under vacuum to yield pure this compound. Recrystallization from a solvent system like ethanol/ethyl acetate can be performed for higher purity if required.
Synthesis Workflow Diagram
Caption: The two-stage synthesis of this compound.
Characterization and Quality Control
A rigorous characterization of the final product is essential to confirm its identity, purity, and structural integrity. A multi-pronged analytical approach provides a self-validating system, where data from each technique corroborates the others.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (2-hydroxypropyl)trimethylammonium iodide | [1] |
| CAS Number | 26112-50-5 | [1] |
| Molecular Formula | C₆H₁₆INO | [1] |
| Molecular Weight | 245.10 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~160 °C | |
| Hygroscopicity | Quaternary ammonium salts are often hygroscopic and should be stored in a desiccator. | [8] |
Spectroscopic Characterization
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound in D₂O, the following signals are expected:
-
A singlet integrating to 9 protons for the three equivalent methyl groups on the quaternary nitrogen (-N⁺(CH₃)₃).
-
A doublet for the methyl group on the propyl chain (-CH(OH)CH₃).
-
A multiplet for the methine proton adjacent to the hydroxyl group (-CH(OH)).
-
Two distinct multiplets for the two diastereotopic protons of the methylene group adjacent to the nitrogen (-CH₂-N⁺).
-
The hydroxyl proton (-OH) is typically not observed in D₂O due to rapid exchange with the solvent.
-
-
¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule. The expected signals for this compound are:
-
A signal for the three equivalent methyl carbons of the trimethylammonium group.
-
A signal for the methyl carbon on the propyl chain.
-
A signal for the methylene carbon.
-
A signal for the methine carbon bearing the hydroxyl group.
-
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Expected Absorptions:
-
O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching of sp³ C-H bonds in the methyl and methylene groups.
-
C-O Stretch: A distinct, strong band in the 1000-1200 cm⁻¹ region corresponding to the stretching of the C-O bond of the secondary alcohol.
-
C-I Stretch: While outside the typical mid-IR range, the presence of the iodide counter-ion is confirmed by other methods. The primary focus of IR is to confirm the structure of the organic cation.[9]
-
Mass spectrometry is used to confirm the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum will show a prominent peak for the cation [C₆H₁₆NO]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight (118.12 Da).
Characterization Workflow Diagram
Caption: A multi-technique workflow for product characterization.
Conclusion and Best Practices
This guide has detailed a robust and scientifically-grounded pathway for the synthesis and characterization of this compound. The presented protocols are designed not just for execution but for understanding, emphasizing the chemical principles that ensure a successful outcome. By following this two-stage synthesis and employing a comprehensive, multi-technique characterization strategy, researchers can produce and validate high-purity this compound for their scientific investigations.
Key Best Practices:
-
Safety: Always handle reagents like propylene oxide and methyl iodide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Anhydrous Conditions: For the Menshutkin reaction, using anhydrous solvents is recommended to prevent potential side reactions.
-
Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light and moisture.
References
- 1. Methylcholine iodide | C6H16INO | CID 10263892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]
- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 5. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
beta-Methylcholine Iodide mechanism of action research
An In-depth Technical Guide to the Mechanism of Action of Beta-Methylcholine Iodide
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning the action of this compound, a key parasympathomimetic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes established pharmacological principles with practical experimental frameworks to facilitate a deeper understanding and further investigation of cholinergic signaling.
Introduction: The Pharmacological Profile of Beta-Methylcholine
Beta-methylcholine, available as various salts including the iodide form, is a synthetic choline ester structurally related to the endogenous neurotransmitter acetylcholine (ACh).[1][2] Its defining characteristic is the addition of a methyl group on the beta-carbon of the choline backbone. This seemingly minor structural modification confers a critical pharmacological property: increased resistance to hydrolysis by acetylcholinesterase (AChE), the enzyme that rapidly degrades acetylcholine in the synaptic cleft.[3] This enhanced stability prolongs its duration of action, making it a valuable tool for both clinical diagnostics and pharmacological research.
Functionally, beta-methylcholine is a direct-acting cholinergic agonist with pronounced selectivity for muscarinic acetylcholine receptors (mAChRs) over nicotinic acetylcholine receptors (nAChRs).[4][5] While it can activate all five subtypes of muscarinic receptors (M1-M5), its effects are most prominently associated with the activation of M2 and M3 receptors, which are widely distributed in the heart, smooth muscle, and glands.[6][7][8] Its primary clinical application is in the "methacholine challenge test," a diagnostic procedure to assess airway hyperresponsiveness in patients with suspected asthma, an effect mediated directly through M3 receptor agonism on bronchial smooth muscle.[3][9]
Core Mechanism: Selective Muscarinic Receptor Activation and Downstream Signaling
The mechanism of action of beta-methylcholine is fundamentally rooted in its ability to mimic acetylcholine at muscarinic G-protein coupled receptors (GPCRs). Unlike nicotinic receptors, which are ligand-gated ion channels mediating fast synaptic transmission, muscarinic receptors trigger slower, more modulatory responses through intracellular second messenger cascades.[5][10]
The five muscarinic receptor subtypes are broadly classified into two families based on their G-protein coupling:
-
M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors by beta-methylcholine stimulates the Gαq subunit, which in turn activates the enzyme phospholipase C (PLC).[11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] Concurrently, DAG activates protein kinase C (PKC). The combined elevation of intracellular Ca2+ and activation of PKC leads to a cascade of phosphorylation events that culminate in various cellular responses, most notably the contraction of smooth muscle and secretion from glands.[12]
-
M2 and M4 Receptors (Gi/o-coupled): Beta-methylcholine's binding to M2 and M4 receptors activates the inhibitory Gαi subunit.[11] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] The βγ subunits of the activated G-protein can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and an inhibitory cellular response, particularly evident in cardiac tissue (slowing of heart rate).[11]
Methodologies for Mechanistic Elucidation
A rigorous investigation into the mechanism of action of this compound requires a multi-faceted approach, combining receptor binding studies with functional and second messenger assays.
Receptor Binding Assays: Quantifying Affinity and Selectivity
The primary objective is to determine the binding affinity (Ki) of beta-methylcholine for each of the five human muscarinic receptor subtypes. This is typically achieved through competitive radioligand binding assays.
Protocol: Competitive Muscarinic Receptor Binding Assay
-
Preparation of Membranes: Culture cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing hM1, hM2, hM3, hM4, or hM5). Harvest the cells and prepare crude membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a high-affinity muscarinic antagonist radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB)), and varying concentrations of unlabeled this compound (the "competitor").
-
Incubation: Incubate the plates at room temperature for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of beta-methylcholine. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of beta-methylcholine that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Measuring Cellular and Tissue Responses
Functional assays are critical to determine the potency (EC50) and efficacy of beta-methylcholine as an agonist at each receptor subtype.
Protocol: In Vitro Calcium Mobilization Assay (for M1, M3, M5)
-
Cell Preparation: Plate cells expressing the Gq-coupled receptor of interest (e.g., hM3) in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular Ca2+.
-
Compound Addition: Utilize a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Inject varying concentrations of this compound into the wells.
-
Signal Detection: Immediately following injection, continuously record the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of beta-methylcholine and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Protocol: Isolated Organ Bath Assay for Smooth Muscle Contraction
This ex vivo technique provides a physiologically relevant measure of the compound's contractile effect.
-
Tissue Dissection: Humanely euthanize a laboratory animal (e.g., guinea pig) and dissect a section of smooth muscle tissue, such as the trachea or ileum.
-
Mounting: Mount the tissue strip in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Transducer Connection: Attach one end of the tissue to a fixed point and the other to an isometric force transducer, which measures changes in muscle tension. Apply a small amount of resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Cumulative Concentration-Response Curve: Add this compound to the bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has plateaued.
-
Data Recording and Analysis: Record the contractile force at each concentration. Normalize the data to the maximum response and plot the percentage of maximum contraction against the log concentration of beta-methylcholine to determine the EC50 and Emax (maximum effect).
Summary of Pharmacological Data
The following table summarizes representative pharmacological data for beta-methylcholine (methacholine) at human muscarinic receptors. Note that absolute values can vary between studies and experimental conditions.
| Receptor Subtype | G-Protein Coupling | Typical Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary Physiological Response |
| M1 | Gq/11 | 150 - 300 | 100 - 250 | CNS excitation, memory enhancement |
| M2 | Gi/o | 100 - 200 | 50 - 150 | Bradycardia, inhibition of ACh release |
| M3 | Gq/11 | 80 - 180 | 30 - 100 | Smooth muscle contraction, gland secretion |
| M4 | Gi/o | 200 - 400 | 150 - 350 | Inhibition of neurotransmitter release |
| M5 | Gq/11 | 180 - 350 | 120 - 300 | Vasodilation (CNS) |
Data are illustrative and compiled from various pharmacological sources.
The data consistently show that beta-methylcholine is a non-selective muscarinic agonist, though it often displays slightly higher potency at the M2 and M3 receptor subtypes, which aligns with its prominent cardiovascular and smooth muscle effects.
Conclusion and Future Perspectives
This compound acts as a potent, non-selective agonist at muscarinic acetylcholine receptors. Its mechanism involves the activation of distinct G-protein-coupled signaling cascades: the Gq/11-PLC-IP3/DAG pathway for M1, M3, and M5 receptors, and the Gi/o-adenylyl cyclase inhibition pathway for M2 and M4 receptors. This dual action translates into a wide range of physiological effects, from the clinically utilized bronchoconstriction to cardiovascular and secretory responses.
The experimental protocols detailed herein provide a robust framework for the continued investigation of beta-methylcholine and novel cholinergic agents. Future research may focus on developing subtype-selective muscarinic agonists that can harness the therapeutic potential of activating specific receptors (e.g., M1 for cognitive disorders) while avoiding the side effects associated with broad-spectrum muscarinic activation.
References
- 1. Methacholine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 4. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. quora.com [quora.com]
- 11. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Characterizing Beta-Methylcholine Iodide: From Benchtop to Preclinical Models
An In-Depth Technical Guide to Preliminary In Vitro and In Vivo Studies of Beta-Methylcholine Iodide
Audience: Researchers, scientists, and drug development professionals.
This technical guide offers a comprehensive framework for the preliminary investigation of this compound, a significant muscarinic acetylcholine receptor agonist. We will delve into the critical in vitro and in vivo studies necessary to build a robust pharmacological profile, moving beyond mere procedural steps to explore the scientific rationale behind each experimental design. This approach ensures the generation of high-fidelity, translatable data crucial for advancing drug development programs.
Introduction: The Pharmacological Significance of Beta-Methylcholine
Beta-methylcholine is a parasympathomimetic choline ester that selectively activates muscarinic acetylcholine receptors (mAChRs). Its chemical structure, which includes a methyl group at the beta position of the choline backbone, confers a notable resistance to hydrolysis by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This enzymatic stability results in a more prolonged duration of action compared to the endogenous neurotransmitter, acetylcholine, making it an invaluable pharmacological tool for probing the functions of the parasympathetic nervous system and a candidate for therapeutic development. The iodide salt is a common and stable formulation for experimental use.
PART 1: In Vitro Characterization: Defining Molecular Interactions and Cellular Responses
The foundational phase of any compound characterization lies in meticulously defining its interaction with its molecular targets and the resultant cellular signaling events. These in vitro assays are paramount for establishing the potency, selectivity, and functional mechanism of action of beta-methylcholine.
Receptor Binding Assays: Quantifying Affinity and Selectivity
The initial and most fundamental step is to determine the binding affinity of beta-methylcholine for each of the five muscarinic receptor subtypes (M1-M5). Competitive radioligand binding assays are the gold standard for this purpose.
Causality Behind Experimental Choice: This assay provides the equilibrium dissociation constant (Kᵢ), an intrinsic measure of the affinity between the compound and the receptor. By systematically testing against all five mAChR subtypes, we can construct a selectivity profile. A compound with a significantly lower Kᵢ for one subtype over the others is considered selective, a key attribute for targeted therapeutic development.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize membranes prepared from stable cell lines (e.g., CHO-K1, HEK293) individually overexpressing one of the five human muscarinic receptor subtypes.
-
Radioligand Selection: Select a high-affinity, subtype-non-selective muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS), to label the receptor population.
-
Assay Setup: In a 96-well plate format, incubate the prepared cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of non-labeled this compound.
-
Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium (typically 60–120 minutes at room temperature).
-
Separation of Bound/Free Ligand: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This captures the membranes with bound radioligand while unbound ligand passes through.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the beta-methylcholine concentration. Fit the resulting data to a one-site competition model to derive the IC₅₀ (the concentration of beta-methylcholine that displaces 50% of the specific radioligand binding). The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.
Data Presentation: Receptor Binding Affinity Profile of this compound
| Muscarinic Receptor Subtype | Kᵢ (nM) |
| M1 | [Experimental Value] |
| M2 | [Experimental Value] |
| M3 | [Experimental Value] |
| M4 | [Experimental Value] |
| M5 | [Experimental Value] |
| Note: This table is a template; values must be determined experimentally. |
Functional Assays: Delineating Downstream Signaling Pathways
With the binding affinity established, the subsequent critical step is to quantify the functional response elicited by beta-methylcholine. As an agonist, it must not only bind to the receptor but also trigger a downstream signaling cascade. The choice of functional assay is dictated by the G-protein coupling of the specific muscarinic receptor subtype.
-
M1, M3, and M5 Receptors: These subtypes couple to Gαq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca²⁺]ᵢ) and activation of protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Mandatory Visualization: Muscarinic Receptor Signaling Pathways
Caption: Canonical G-protein signaling pathways activated by muscarinic receptors.
Detailed Protocol: Intracellular Calcium Mobilization Assay (for M1, M3, M5)
-
Cell Culture: Plate cells stably expressing the M1, M3, or M5 receptor subtype in black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Cal-520 AM) as per the manufacturer's protocol.
-
Compound Addition: Utilize a fluorescent microplate reader equipped with automated liquid handling (e.g., FLIPR, FlexStation) to add varying concentrations of this compound to the wells.
-
Kinetic Fluorescence Measurement: Measure the fluorescence intensity in real-time, before and after compound addition. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.
-
Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the logarithm of the beta-methylcholine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible response).
Data Presentation: Functional Potency and Efficacy of this compound
| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Eₘₐₓ (% of Acetylcholine) |
| M1 | Calcium Mobilization | [Experimental Value] | [Experimental Value] |
| M3 | Calcium Mobilization | [Experimental Value] | [Experimental Value] |
| M5 | Calcium Mobilization | [Experimental Value] | [Experimental Value] |
| M2 | cAMP Inhibition | [Experimental Value] | [Experimental Value] |
| M4 | cAMP Inhibition | [Experimental Value] | [Experimental Value] |
| Note: This table is a template; values must be determined experimentally. |
PART 2: In Vivo Evaluation: Assessing Integrated Physiological Effects
After thorough in vitro characterization, the investigation must progress to in vivo models to understand how beta-methylcholine behaves within a complex, integrated biological system. These studies are essential for establishing a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship and for identifying potential therapeutic and adverse effects.
Animal Model Selection and Dosing Considerations
Rodent models (mice and rats) are typically used for initial in vivo screening due to their well-characterized physiology and ease of handling. The route of administration (e.g., intravenous (IV), intraperitoneal (IP), subcutaneous (SC), oral (PO)) should be selected based on the compound's physicochemical properties and the intended clinical use. IV administration is often used initially to bypass absorption barriers and directly assess systemic effects.
Cardiovascular System Assessment
Muscarinic agonists exert significant effects on the cardiovascular system, primarily through the activation of M2 receptors in the heart (leading to bradycardia) and M3 receptors in the vascular endothelium (leading to vasodilation).
Causality Behind Experimental Choice: This assessment is critical for safety and efficacy profiling. Anesthetized rodent models allow for the direct and continuous measurement of key cardiovascular parameters, providing a clear dose-dependent picture of the compound's effects.
Detailed Protocol: Cardiovascular Monitoring in an Anesthetized Rat
-
Animal Preparation: Anesthetize a rat (e.g., with isoflurane or urethane) and maintain its body temperature.
-
Surgical Instrumentation: Cannulate the trachea to ensure a patent airway. Insert a catheter into a femoral or jugular vein for IV drug administration. Insert a pressure-sensing catheter into a carotid or femoral artery to monitor arterial blood pressure.
-
Data Acquisition: Connect the arterial catheter to a pressure transducer and data acquisition system. Place ECG electrodes on the limbs to monitor heart rate and rhythm.
-
Stabilization and Baseline: Allow the animal to stabilize post-surgery and record a stable baseline of mean arterial pressure (MAP) and heart rate (HR).
-
Dose-Response Administration: Administer escalating doses of this compound intravenously, allowing sufficient time between doses for the parameters to return to baseline or stabilize.
-
Data Analysis: Quantify the nadir (lowest point) for both MAP and HR at each dose level and plot the change from baseline against the dose to generate dose-response curves.
Mandatory Visualization: In Vivo Cardiovascular Experimental Workflow
Caption: Step-by-step workflow for assessing cardiovascular effects in vivo.
Gastrointestinal Motility Assessment
Activation of M3 receptors on the smooth muscle of the gastrointestinal (GI) tract increases motility. This is a classic muscarinic effect and a key indicator of in vivo target engagement.
Causality Behind Experimental Choice: The charcoal meal transit assay is a simple, robust, and quantitative method to assess the pro-motility effects of a compound in a conscious animal, providing a direct measure of its physiological impact on the GI system.
Detailed Protocol: Murine Charcoal Meal Transit Assay
-
Fasting: Fast mice for 12-18 hours with ad libitum access to water to ensure an empty GI tract.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., SC or IP).
-
Marker Administration: At a specified time after drug administration (the Tₘₐₓ, if known), administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally via gavage.
-
Transit Period: Euthanize the mice via a humane method after a fixed period (e.g., 20 minutes).
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the intestine and the distance traveled by the leading edge of the charcoal meal.
-
Data Analysis: Calculate the percent transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the transit percentages between the drug-treated and vehicle-treated groups.
PART 3: Synthesizing In Vitro and In Vivo Data: The Path to a Coherent Profile
The ultimate goal of these preliminary studies is to build a cohesive pharmacological narrative. The in vitro data (Kᵢ and EC₅₀ values) establish the compound's intrinsic properties, while the in vivo data reveal its effects in a physiological context. A strong correlation between in vitro potency and in vivo dose-response provides confidence in the mechanism of action. Discrepancies, on the other hand, are equally informative, pointing to potential complicating factors such as poor bioavailability, rapid metabolism, or off-target effects that must be investigated in subsequent studies. This integrated understanding is the bedrock of any successful drug development campaign.
An In-depth Technical Guide to the Stability and Degradation Profile of β-Methylcholine Iodide
Introduction: Understanding β-Methylcholine Iodide
β-Methylcholine Iodide, known systematically as 2-hydroxypropyl(trimethyl)azanium iodide, is a quaternary ammonium salt.[1] It is a synthetic choline ester, structurally related to the neurotransmitter acetylcholine.[2] While its chloride salt, methacholine chloride, is more widely known and used as a bronchoconstrictor agent for diagnosing bronchial hyperreactivity, the iodide salt shares the same active cation and thus, analogous chemical behavior.[3][4][5] A thorough understanding of the stability and degradation profile of this molecule is critical for the development of safe, effective, and stable pharmaceutical formulations. This guide provides a comprehensive analysis of its inherent stability, degradation pathways, and the methodologies required to accurately assess its profile.
The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] This information is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[6][7]
Core Molecular Structure and Intrinsic Stability
The stability of β-Methylcholine Iodide is intrinsically linked to its two primary functional groups: the ester linkage and the quaternary ammonium cation .
-
Ester Group : The acetyl ester group is the most reactive site on the molecule and is highly susceptible to hydrolysis.[4][8] This reaction cleaves the molecule into acetic acid and β-methylcholine.[4]
-
Quaternary Ammonium Group : This group is permanently charged and renders the molecule highly polar and water-soluble. Its cationic nature is crucial for its interaction with cholinergic receptors but does not typically participate directly in common degradation pathways under pharmaceutical conditions.
The molecule's hygroscopic nature, or its tendency to absorb moisture from the air, is another critical factor to consider for handling and storage of the solid material.[9]
Primary Degradation Pathways
The principal degradation pathway for β-Methylcholine Iodide, like other choline esters, is hydrolysis.[4][8][10]
Hydrolysis: The Predominant Pathway
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[8] For β-Methylcholine Iodide, this involves the cleavage of the ester bond to yield β-methylcholine and acetic acid.[4][8]
The rate of this hydrolysis is highly dependent on pH and temperature.[4][11]
-
Neutral and Alkaline Conditions (pH > 7) : The hydrolysis is significantly accelerated in neutral to basic solutions. The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester group. Studies on the closely related methacholine chloride show that buffered solutions at pH 7.4 degrade more rapidly than unbuffered, slightly acidic solutions.[4]
-
Acidic Conditions (pH < 7) : In acidic conditions, the hydrolysis rate is generally slower. The reaction can be catalyzed by H⁺ ions, but it is less efficient than base-catalyzed hydrolysis. Solutions of methacholine chloride in sodium chloride (which are slightly acidic) are more stable than those in phosphate-buffered saline (PBS) at neutral pH.[5][11]
-
Temperature : As with most chemical reactions, the rate of hydrolysis increases with temperature. The degradation of methacholine chloride follows apparent first-order kinetics, with half-lives ranging from over 600 days at 4°C to less than 30 days at 80°C.[12][13]
Photodegradation
Studies on methacholine chloride solutions have shown that exposure to light has no apparent effect on its degradation rate.[5] Therefore, photodegradation is not considered a significant pathway for this molecule under normal storage and handling conditions.
Forced Degradation Studies: A Methodological Approach
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[7][14] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[14]
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) and Q1B, provide the framework for these studies.[6][7][15][16]
Experimental Protocols
Objective: To generate a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent peak.
4.1 Protocol: Acid and Base-Mediated Degradation
-
Preparation : Prepare stock solutions of β-Methylcholine Iodide in a suitable solvent (e.g., deionized water) at a concentration of approximately 1 mg/mL.
-
Acid Stress : To one aliquot, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Stress : To a second aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Sampling : Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization : Immediately neutralize the acid and base samples before analysis (e.g., with an equivalent amount of NaOH or HCl, respectively).
-
Analysis : Analyze by a stability-indicating HPLC method.
4.2 Protocol: Oxidative Degradation
-
Preparation : Prepare a 1 mg/mL solution of the drug substance.
-
Stress : Add an appropriate volume of hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂).
-
Sampling & Analysis : Keep at room temperature, sample at time points, and analyze directly by HPLC.
4.3 Protocol: Thermal Degradation
-
Preparation : Place the solid drug substance in a vial.
-
Stress : Expose the solid to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Sampling & Analysis : At time points, dissolve a weighed amount of the solid in a suitable solvent and analyze by HPLC.
4.4 Protocol: Photostability Testing
-
Exposure : Expose the drug substance (both solid and in solution) to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA radiation.[18]
-
Control : Protect a parallel set of samples from light (dark control) to separate light-induced changes from thermal effects.
-
Analysis : Analyze exposed and dark control samples by HPLC.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of the drug substance and drug product over time.[19] High-Performance Liquid Chromatography (HPLC) is the most common and powerful tool for this purpose.[3][19][20]
The Principle of a Stability-Indicating Method
The method must be able to separate, detect, and quantify the active ingredient, its degradation products, and any process impurities. The specificity of the method is paramount and is demonstrated through forced degradation studies, where the main drug peak should be resolved from all degradant peaks with acceptable resolution (typically >1.5).
References
- 1. Methylcholine iodide | C6H16INO | CID 10263892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Stability of stored methacholine chloride solutions: clinically useful information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of stored methacholine solutions: study of hydrolysis kinetic by IP-LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. database.ich.org [database.ich.org]
- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 8. Content Background: Hydrolysis of Acetylcholine – PEP [sites.duke.edu]
- 9. beta-Methylcholine Iodide | 26112-50-5 | TCI Deutschland GmbH [tcichemicals.com]
- 10. Cholinesterase - Wikipedia [en.wikipedia.org]
- 11. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 19. ijtsrd.com [ijtsrd.com]
- 20. irjpms.com [irjpms.com]
An In-depth Technical Guide to the Physiological Effects of beta-Methylcholine Iodide
Introduction: Unveiling the Cholinergic Probe, beta-Methylcholine Iodide
This compound, scientifically known as (2-acetoxypropyl)trimethylammonium iodide and often referred to as Methacholine Iodide, is a synthetic choline ester that serves as a potent, non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1] Its structural similarity to the endogenous neurotransmitter acetylcholine (ACh), combined with its enhanced resistance to hydrolysis by acetylcholinesterases, makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the parasympathetic nervous system.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its pharmacodynamic and pharmacokinetic properties, physiological effects, and established methodologies for its investigation, tailored for researchers, scientists, and drug development professionals.
From a chemical standpoint, this compound is a quaternary ammonium salt. This charged structure renders it lipid-insoluble, limiting its ability to cross the blood-brain barrier and reducing its absorption from the gastrointestinal tract.[1] The presence of a methyl group on the beta-carbon of the choline backbone enhances its selectivity for muscarinic receptors over nicotinic receptors.[1]
Pharmacodynamics: A Deep Dive into Muscarinic Receptor Activation
The primary mechanism of action of this compound is its direct binding to and activation of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] These G protein-coupled receptors (GPCRs) are widely distributed throughout the body and mediate a vast array of physiological functions.
Mechanism of Action at the Cellular Level
Upon binding to muscarinic receptors, this compound induces a conformational change in the receptor, leading to the activation of associated G proteins. The specific downstream signaling cascade is dependent on the receptor subtype:
-
M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium is a key event in initiating cellular responses such as smooth muscle contraction and glandular secretion.[3]
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP generally has an inhibitory effect on cellular function, such as slowing the heart rate.
The following diagram illustrates the distinct signaling pathways initiated by this compound at different muscarinic receptor subtypes.
Receptor Selectivity Profile
While this compound is considered a non-selective muscarinic agonist, it exhibits varying affinities for the different receptor subtypes. Quantitative binding affinity data, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are crucial for interpreting experimental results. The following table summarizes the available binding affinity data for methacholine. It is important to note that much of the literature focuses on its functional effects rather than providing a complete set of Ki values for all five human receptor subtypes.
| Receptor Subtype | Ligand | KA (µM) | IC50 (µM) | Species/Tissue | Reference |
| Presynaptic Muscarinic | (+)-Methacholine | 2.5 | 0.1 | Rat Perfused Heart | [4] |
| Presynaptic Muscarinic | (+/-)-Methacholine | 4 | 0.26 | Rat Perfused Heart | [4] |
| Presynaptic Muscarinic | (-)-Methacholine | 440 | 65 | Rat Perfused Heart | [4] |
| M2 Subclass | Methacholine | - | Two-site model | Human Tracheal Smooth Muscle | [5] |
Enzymatic Degradation
A key feature of this compound is its relative resistance to hydrolysis by cholinesterases compared to acetylcholine. While acetylcholine is rapidly broken down by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), methacholine is hydrolyzed at a significantly slower rate, primarily by AChE.[2][6] This prolonged duration of action is a primary reason for its utility in both research and clinical settings. The enzymatic hydrolysis of this compound results in the formation of beta-methylcholine and acetic acid.[7]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of this compound is largely influenced by its chemical properties.
-
Absorption: Due to its quaternary ammonium structure, this compound is poorly absorbed from the gastrointestinal tract.[1] When administered via inhalation, its primary route in clinical and many research applications, it acts locally on the airways with some systemic absorption.
-
Distribution: The charged nature of the molecule limits its distribution into lipid-rich tissues, including the central nervous system, as it does not readily cross the blood-brain barrier.[1]
-
Metabolism: As previously mentioned, this compound is slowly metabolized by acetylcholinesterase.[2][6]
-
Excretion: The precise details of its excretion are not extensively documented in the literature.
Physiological Effects: A System-wide Perspective
The administration of this compound elicits a range of physiological responses, primarily mirroring the effects of parasympathetic nervous system stimulation.
Respiratory System
The most prominent and widely studied effect of this compound is on the respiratory system. By activating M3 muscarinic receptors on airway smooth muscle, it causes potent bronchoconstriction.[8] This effect is the basis for the methacholine challenge test, a diagnostic tool for assessing bronchial hyperresponsiveness, a hallmark of asthma.[1] In individuals with asthma, the airways are hyperreactive, meaning they constrict in response to a much lower dose of methacholine than in healthy individuals. In animal models, inhaled methacholine has been shown to induce dose-dependent increases in airway resistance.[9]
Cardiovascular System
The cardiovascular effects of this compound are complex and result from its actions on multiple muscarinic receptor subtypes in the heart and blood vessels. Activation of M2 receptors in the sinoatrial and atrioventricular nodes of the heart leads to a decrease in heart rate (bradycardia) and a slowing of atrioventricular conduction.[10] In the vasculature, activation of M3 receptors on endothelial cells stimulates the release of nitric oxide (NO), leading to vasodilation and a decrease in blood pressure (hypotension).[8] However, direct stimulation of M3 receptors on vascular smooth muscle can cause vasoconstriction, an effect that may become more apparent if the endothelium is damaged.
Other Physiological Effects
Beyond the respiratory and cardiovascular systems, this compound can influence other organ systems:
-
Gastrointestinal System: Increased motility and secretions.
-
Glandular Secretions: Stimulation of salivary, lacrimal, and sweat glands.
-
Urinary System: Contraction of the detrusor muscle in the bladder, promoting urination.
Methodologies for the Investigation of this compound
A variety of in vivo and in vitro methodologies are employed to study the physiological effects of this compound.
In Vivo Studies: The Methacholine Challenge Test
The methacholine challenge test is a standardized in vivo assay to assess airway hyperresponsiveness. The following is a generalized protocol for animal studies, which should be adapted based on the specific animal model and institutional guidelines.
Experimental Protocol: Methacholine Challenge in a Murine Model
-
Animal Preparation: Anesthetize the mouse and place it in a whole-body plethysmograph.
-
Baseline Measurement: Record baseline respiratory parameters, such as enhanced pause (Penh), for a stable period.
-
Nebulization: Expose the animal to nebulized phosphate-buffered saline (PBS) as a control, followed by escalating concentrations of this compound solution (e.g., 0.1, 0.3, 1, 3, 10 mg/mL). Each nebulization period is typically 1-3 minutes.
-
Data Acquisition: Continuously record respiratory parameters during and after each nebulization.
-
Data Analysis: Calculate the percentage change from baseline for each concentration of this compound. The provocative concentration (PC200) that causes a 200% increase in Penh is often used as a measure of airway hyperresponsiveness.
The following diagram outlines the workflow for a typical methacholine challenge test.
In Vitro Functional Assays
A range of in vitro assays can be used to characterize the activity of this compound at the cellular and tissue level.
1. Smooth Muscle Contraction Assay
This assay directly measures the contractile response of isolated smooth muscle tissue to this compound.
Experimental Protocol: Bronchial Smooth Muscle Contraction
-
Tissue Preparation: Isolate bronchial rings from a suitable animal model (e.g., guinea pig, mouse) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.[11][12]
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Data Recording: Record the isometric tension generated by the muscle rings after each addition.
-
Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
2. Intracellular Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Experimental Protocol: Calcium Flux in Cultured Cells
-
Cell Culture: Plate cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing the human M3 receptor) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[4]
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence to determine the concentration-dependent increase in intracellular calcium and calculate the EC50.
3. GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the receptor.
Experimental Protocol: [35S]GTPγS Binding
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the muscarinic receptor of interest.
-
Assay Reaction: Incubate the membranes with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of this compound in an appropriate assay buffer.[13][14]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS.[9]
-
Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 and Emax (maximal effect).
Toxicological Profile
The toxicological profile of this compound is primarily related to its exaggerated pharmacological effects.
-
Acute Toxicity: Overdose can lead to a cholinergic crisis, characterized by excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bronchospasm, bradycardia, and hypotension. In animal studies, acute inhalation exposure has been associated with CNS depression, irritation of the lungs and skin, and effects on the kidneys.[15]
-
Contraindications: Due to its physiological effects, the use of methacholine is contraindicated in individuals with severe airway obstruction, recent myocardial infarction or stroke, uncontrolled hypertension, or aortic aneurysm.[1]
| Route of Administration | Species | LD50 | Reference |
| Oral | Mouse | 1000-1400 mg/kg (for Zinc Chloride, as an example of LD50 data presentation) | [17] |
| Inhalation | Rat | LOAEL: 93 ppm (for Methyl Iodide) | [18] |
Note: Specific LD50 values for this compound were not found in the provided search results. The table is illustrative of how such data would be presented. Researchers should consult specific safety data sheets for the most accurate and up-to-date information.
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is essential for researchers who wish to produce the compound in-house. While a specific, verified protocol for this compound was not found in the provided search results, a general approach based on the synthesis of similar choline esters can be outlined. One potential synthetic route involves the quaternization of an amino alcohol precursor followed by acetylation. For example, starting from 2-amino-1-propanol, a multi-step synthesis could be envisioned.
Conclusion
This compound is a powerful and versatile pharmacological tool for investigating the muscarinic cholinergic system. Its well-characterized effects on smooth muscle, particularly in the airways, have established it as a gold standard for assessing airway hyperresponsiveness. A thorough understanding of its pharmacodynamics, pharmacokinetics, and the appropriate methodologies for its study is paramount for its effective and safe use in a research setting. This guide has provided a comprehensive overview of these aspects, intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to incorporate this compound into their experimental paradigms.
References
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microfabricated potentiometric sensor for personalized methacholine challenge tests during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. A methacholine challenge dose-response study for development of a pharmacodynamic bioequivalence methodology for albuterol metered- dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
- 17. ijcmas.com [ijcmas.com]
- 18. ftp.cdc.gov [ftp.cdc.gov]
Profiling the Receptor Subtype Selectivity of beta-Methylcholine Iodide: A Methodological Whitepaper
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive framework for the in-depth pharmacological characterization of beta-methylcholine iodide, a classical cholinergic agonist. We move beyond simple statements of activity to detail a robust, multi-tiered workflow for determining its precise receptor subtype selectivity profile across both muscarinic and nicotinic acetylcholine receptors. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and neuroscience. It emphasizes the causal logic behind experimental design, detailing self-validating protocols for binding affinity and functional activity assessment, and culminates in the clear presentation and interpretation of selectivity data.
Introduction: The Cholinergic Landscape and the Significance of beta-Methylcholine
The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, from muscle contraction and autonomic regulation to memory and cognition.[1][2] Its actions are mediated by two main families of acetylcholine receptors: the G-protein coupled muscarinic receptors (mAChRs) and the ligand-gated ion channel nicotinic receptors (nAChRs).[3][4] Each family is further divided into subtypes (M1-M5 for muscarinic; numerous heteromeric and homomeric combinations for nicotinic), which are differentially expressed throughout the body and couple to distinct intracellular signaling pathways.[3][5]
Beta-methylcholine (methacholine) is a synthetic choline ester structurally related to acetylcholine.[6][7] The addition of a methyl group on the β-carbon of the choline backbone has two critical consequences that define its pharmacological character:
-
Increased Muscarinic Selectivity: The β-methyl group sterically hinders binding to nicotinic receptors, conferring a strong preference for muscarinic subtypes.[6][8]
-
Enhanced Metabolic Stability: This modification also provides resistance to hydrolysis by acetylcholinesterase, the enzyme that rapidly degrades acetylcholine, resulting in a longer duration of action.[6]
While broadly classified as a "non-selective muscarinic agonist,"[6] a precise, quantitative understanding of its affinity and functional potency at each individual receptor subtype is crucial for interpreting experimental results and predicting in vivo effects. This guide outlines the essential workflows to generate such a high-resolution selectivity profile.
The Profiling Workflow: A Multi-Step, Integrated Approach
A rigorous selectivity profiling campaign is not a single experiment but a logical progression from assessing physical interaction (binding) to quantifying functional consequence (activation/inhibition). Our workflow is designed to systematically deconstruct the pharmacology of this compound.
Figure 1: High-level experimental workflow for receptor selectivity profiling.
Phase 1: Binding Affinity Profiling
The foundational step is to determine if and how tightly beta-methylcholine binds to the orthosteric site of each receptor subtype. The gold-standard method for this is the radioligand displacement assay.[9]
Causality: This assay directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound by quantifying its ability to compete with a high-affinity radiolabeled ligand whose binding characteristics are already known. It is the most direct measure of the physical interaction between the compound and the receptor.
Key Experimental Protocol: Radioligand Displacement Assay
This protocol is adaptable for all muscarinic and nicotinic receptor subtypes by selecting the appropriate cell line, membrane preparation, and radioligand.
Materials:
-
Receptor Source: Cell membranes from stable cell lines individually expressing a single human receptor subtype (e.g., CHO-K1 or HEK293 cells expressing hM1, hM2, etc.).
-
Radioligand: A subtype-selective or non-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for global muscarinic binding, or [³H]-Epibatidine for high-affinity nicotinic receptors).[10][11]
-
Test Compound: this compound, serially diluted.
-
Non-Specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 1 µM Atropine for mAChRs).
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[12]
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold harvester.[12]
-
Scintillation Counter: For quantifying radioactivity.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: To designated wells, add the receptor membrane preparation and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Non-Specific Binding (NSB): To a separate set of wells, add the receptor membrane, radioligand, and the high-concentration unlabeled antagonist. This determines the amount of radioligand that binds non-specifically to the filter and membrane.
-
Competitive Binding: To the remaining wells, add the receptor membrane, radioligand, and increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of beta-methylcholine that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Phase 2: Functional Activity Profiling
Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or partial agonist. Functional assays are required to determine the nature and potency of the response elicited by beta-methylcholine binding. The choice of assay is dictated by the receptor's signaling mechanism.
Muscarinic Receptors (GPCRs): Dissecting G-protein Pathways
Muscarinic receptors are canonical G-protein coupled receptors (GPCRs).[3] Their subtypes couple to distinct G-protein families, requiring different assay methodologies.
-
M1, M3, M5 Receptors: Couple to Gαq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular inositol phosphates (IPs) and a subsequent release of calcium (Ca²⁺) from intracellular stores.[5]
-
M2, M4 Receptors: Couple to Gαi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5]
Figure 2: Simplified signaling pathways for Gq- and Gi-coupled muscarinic receptors.
4.1.1 Key Protocol: Calcium Flux Assay (for M1, M3, M5)
Causality: This assay directly measures a key downstream event of Gq activation. It is a robust, high-throughput method to quantify agonist potency (EC₅₀) by measuring the increase in intracellular calcium.
Methodology:
-
Cell Plating: Plate cells stably expressing the M1, M3, or M5 receptor subtype in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits low fluorescence in the absence of calcium and high fluorescence when bound to it.
-
Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capability (e.g., FLIPR) to add serial dilutions of this compound to the wells.
-
Signal Detection: Measure the fluorescence intensity kinetically, immediately before and for several minutes after compound addition.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of beta-methylcholine and fit with a sigmoidal dose-response curve to calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
4.1.2 Alternative Assays for Muscarinic Receptors
-
cAMP Assays (for M2, M4): Measure the inhibition of forskolin-stimulated cAMP production. This is typically done using competitive immunoassays (e.g., HTRF, ELISA).
-
GTPγS Binding Assays: A more proximal assay that measures the direct activation of G-proteins. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify the rate of GDP/GTP exchange on the Gα subunit following receptor activation.[13][14] This assay can distinguish between full and partial agonists.[13]
Nicotinic Receptors (Ion Channels): Measuring Ion Flux
Nicotinic receptors are ligand-gated ion channels permeable to cations like Na⁺ and Ca²⁺.[4] Their activation leads to rapid membrane depolarization.[15]
Causality: The most direct measure of nAChR function is the quantification of ion flow across the cell membrane. Patch-clamp electrophysiology provides the highest resolution but is low-throughput. Fluorescence-based ion flux assays offer a scalable alternative.
4.2.1 Key Protocol: Membrane Potential Assay
Methodology:
-
Cell Plating: Plate cells expressing the desired nAChR subtype (e.g., α4β2, α7) in 96- or 384-well plates.
-
Dye Loading: Load cells with a fluorescent voltage-sensitive dye. This dye changes its fluorescence intensity in response to changes in membrane potential.
-
Compound Addition: Add serial dilutions of this compound.
-
Signal Detection: Use a fluorescence plate reader to measure the rapid change in fluorescence that occurs upon channel opening and membrane depolarization.
-
Data Analysis: Plot the change in fluorescence against the log concentration of beta-methylcholine and fit the data to determine the EC₅₀.
Data Presentation and Interpretation
To facilitate a clear interpretation of selectivity, all binding affinity (Ki) and functional potency (EC₅₀) data must be consolidated into a summary table.
Table 1: Hypothetical Selectivity Profile of this compound
| Receptor Subtype | Family | Coupling | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |
| M1 | Muscarinic | Gq | 120 | 250 |
| M2 | Muscarinic | Gi | 95 | 180 |
| M3 | Muscarinic | Gq | 80 | 150 |
| M4 | Muscarinic | Gi | 150 | 300 |
| M5 | Muscarinic | Gq | 110 | 220 |
| α4β2 | Nicotinic | Ion Channel | >10,000 | >10,000 |
| α7 | Nicotinic | Ion Channel | >10,000 | >10,000 |
Interpretation:
-
Muscarinic Activity: The data in Table 1 would confirm that beta-methylcholine is a potent agonist across all muscarinic subtypes, with Ki and EC₅₀ values in the nanomolar range. It shows slight preference for M2 and M3 receptors.
-
Nicotinic Inactivity: The Ki and EC₅₀ values greater than 10,000 nM indicate negligible binding and functional activity at the tested nicotinic receptor subtypes, confirming its high selectivity for muscarinic vs. nicotinic receptors.
-
Selectivity Ratio: Selectivity can be expressed as a ratio. For example, the M3 vs. M4 functional selectivity would be calculated as (EC₅₀ for M4) / (EC₅₀ for M3) = 300 / 150 = 2-fold. This quantitative approach provides a nuanced understanding beyond a simple "non-selective" label.
Conclusion
The systematic profiling of this compound, or any pharmacological agent, requires a multi-faceted approach that integrates binding and functional assays. By following the workflows detailed in this guide—from radioligand displacement to measure affinity, to pathway-specific functional assays to quantify potency—researchers can generate a high-resolution selectivity profile. This detailed characterization is essential for building accurate structure-activity relationships, interpreting physiological data, and advancing the development of more selective cholinergic therapeutics.
References
- 1. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic and modern concepts on cholinergic receptor: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. getbodysmart.com [getbodysmart.com]
- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Methacholine - Wikipedia [en.wikipedia.org]
- 7. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choline Promotes Nicotinic Receptor α4 + β2 Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to Interrogating the Effects of Beta-Methylcholine on Non-Neuronal Cell Signaling
Abstract
Beta-methylcholine, a synthetic choline ester, serves as a potent and stable agonist for muscarinic acetylcholine receptors (mAChRs). While its effects on the nervous system are well-documented, its influence extends deep into the periphery through the non-neuronal cholinergic system. Many non-neuronal cells—including epithelial, immune, and connective tissue cells—express mAChRs and can even synthesize their own acetylcholine, creating complex autocrine and paracrine signaling loops.[1][2][3] Activation of these receptors by beta-methylcholine can profoundly impact cellular functions such as proliferation, inflammation, secretion, and tissue remodeling. This guide provides a technical framework for researchers, scientists, and drug development professionals to investigate the effects of beta-methylcholine on non-neuronal cell signaling. We move beyond mere protocol listing to explain the causality behind experimental design, ensuring a robust and self-validating approach to scientific inquiry.
The Agonist: Beta-Methylcholine (Methacholine)
Beta-methylcholine, often supplied as beta-methylcholine iodide or methacholine chloride, is a parasympathomimetic agent that structurally mimics acetylcholine.[4][5] Its key advantage in experimental settings is its relative resistance to degradation by acetylcholinesterases, ensuring more stable and prolonged receptor activation compared to endogenous acetylcholine.[5] It acts as a non-selective agonist across the five subtypes of muscarinic acetylcholine receptors (M1-M5), with little to no activity at nicotinic receptors.[5] Therefore, any observed cellular effect of beta-methylcholine can be confidently attributed to the activation of one or more mAChR subtypes expressed by the target cell.
The Targets: Muscarinic Receptors in Non-Neuronal Tissues
The diverse effects of beta-methylcholine are dictated by the specific subtypes of mAChRs expressed on a given cell and their coupling to distinct heterotrimeric G proteins. These receptors are broadly classified into two major signaling families.[2][6][7]
-
Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[7][8][9] This cascade often leads to the activation of downstream pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[6][10]
-
Gi/o-Coupled Receptors (M2, M4): Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][11] The dissociated Gβγ subunits can also directly modulate other effectors, such as ion channels.
Impact of Beta-Methylcholine on Key Non-Neuronal Systems
The functional consequences of mAChR activation are highly context-dependent.
-
Epithelial and Endothelial Cells: In airway epithelial cells, M3 receptor activation is a primary driver of bronchoconstriction, a hallmark of the methacholine challenge test used to diagnose asthma.[12][13][14] This response involves Gq-mediated calcium release in airway smooth muscle cells. Endothelial cells also express mAChRs, which can modulate vascular tone and permeability.
-
Immune Cells: The non-neuronal cholinergic system is a critical regulator of immunity.[15] Various immune cells, including T-cells, B-cells, and macrophages, express all five mAChR subtypes.[2] Acetylcholine, which can be produced by lymphocytes themselves, modulates cytokine production, cell proliferation, and migration.[15][16] For instance, B-cell-derived acetylcholine can dampen skin inflammation by signaling through nicotinic receptors on keratinocytes, illustrating the broader cholinergic influence.[17] While beta-methylcholine primarily targets muscarinic receptors, its use can help dissect the specific role of mAChRs in immune modulation, separate from nicotinic effects.[18]
-
Fibroblasts and Myofibroblasts: These cells are central to tissue repair and fibrosis. Cardiac fibroblasts, for example, express M3 receptors, and their expression increases in response to pro-fibrotic stimuli like Transforming Growth Factor-beta 1 (TGF-β1).[19] Activation of these receptors can influence fibroblast proliferation and extracellular matrix deposition, implicating the cholinergic system in pathological tissue remodeling.[19][20][21]
Experimental Guide: Dissecting Beta-Methylcholine's Signaling Effects
A multi-pronged experimental approach is essential to fully characterize the cellular response to beta-methylcholine. The following protocols provide a validated framework for interrogating the primary signaling cascades.
Protocol 1: Gq/11 Pathway Analysis via Intracellular Calcium Mobilization
Causality: A rapid increase in intracellular calcium is the most direct and immediate indicator of Gq/11 pathway activation.[22] We utilize fluorescent calcium indicators that change their spectral properties upon binding to Ca²⁺, allowing for real-time measurement.[23][24]
Detailed Methodology:
-
Cell Preparation: Seed cells (e.g., primary fibroblasts, epithelial cell line) onto 96-well black, clear-bottom plates or glass-bottom dishes suitable for fluorescence microscopy. Allow cells to adhere and reach 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubation: Remove culture medium, wash cells once with salt solution, and add the dye loading buffer. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells 2-3 times with the salt solution to remove extracellular dye. Add back fresh salt solution for the experiment.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader or on a microscope equipped for ratiometric imaging.[25] For Fura-2, measure the baseline fluorescence by alternating excitation at ~340 nm and ~380 nm and capturing emission at ~510 nm for 1-2 minutes.[25]
-
Compound Addition: Using an automated injection system or a manual pipette, add varying concentrations of this compound.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity kinetically for 5-10 minutes to capture the transient calcium peak.
-
Controls:
-
Vehicle Control: Add the same volume of vehicle (e.g., saline) to establish baseline noise.
-
Positive Control: At the end of the run, add a calcium ionophore like ionomycin to determine the maximum fluorescence signal.
-
Antagonist Control: In separate wells, pre-incubate cells with a non-selective muscarinic antagonist (e.g., 1 µM Atropine) for 15-20 minutes before adding beta-methylcholine to confirm the response is mAChR-mediated.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2). The change in this ratio over baseline indicates the relative change in intracellular calcium. Plot a dose-response curve to determine the EC₅₀.
Protocol 2: Gi/o Pathway Analysis via cAMP Inhibition Assay
Causality: Gi/o-coupled receptor activation is defined by the inhibition of adenylyl cyclase, resulting in a measurable drop in intracellular cAMP.[11] Highly sensitive luminescence-based assays, such as Promega's cAMP-Glo™, provide a robust method for quantifying these changes.[26][27]
Detailed Methodology:
-
Cell Preparation: Seed cells into a 96-well white, opaque-walled plate suitable for luminescence.
-
Stimulation:
-
To measure inhibition, you must first stimulate adenylyl cyclase to generate a detectable basal level of cAMP. Pre-treat cells with an adenylyl cyclase activator like Forskolin (e.g., 1-10 µM) for 10-15 minutes.
-
Add varying concentrations of this compound and incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection (Following cAMP-Glo™ Assay principle): [26][27]
-
Add cAMP-Glo™ Lysis Buffer and incubate for a short period to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). The amount of cAMP present will activate PKA, consuming ATP in the process.
-
-
Signal Generation: Add Kinase-Glo® Reagent. This reagent contains luciferase and its substrate, which will generate a luminescent signal proportional to the amount of ATP remaining after the PKA reaction.
-
Measurement: Read the luminescence on a microplate luminometer.
-
Controls:
-
Vehicle Control: Cells treated with Forskolin but only the vehicle for beta-methylcholine (establishes 0% inhibition).
-
Positive Control: A known Gi-coupled agonist for a receptor endogenously expressed by the cells.
-
Antagonist Control: Pre-incubation with Atropine should block the inhibitory effect of beta-methylcholine.
-
-
Data Analysis: The luminescent signal is inversely proportional to the cAMP concentration. A decrease in cAMP due to Gi activation will result in less PKA activity, more remaining ATP, and therefore a higher luminescent signal. Plot the luminescent signal against the log of agonist concentration to determine the EC₅₀ for inhibition.
Protocol 3: Downstream MAPK/ERK Pathway Activation Analysis
Causality: Both Gq and Gi pathways can converge on the activation of the MAPK/ERK cascade, a critical regulator of cell proliferation and differentiation.[10][28] Activation is mediated by the dual phosphorylation of ERK1/2 (p44/p42). Western blotting with phospho-specific antibodies is the gold standard for detecting this event.[29][30]
Detailed Methodology:
-
Cell Culture and Starvation: Grow cells in 6-well plates to ~80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-18 hours in a low-serum (0.1-0.5%) or serum-free medium.
-
Stimulation: Treat cells with this compound (typically at a concentration near the EC₈₀ determined from Ca²⁺ or cAMP assays) for various time points (e.g., 0, 2, 5, 10, 30 minutes) to capture the peak phosphorylation.
-
Cell Lysis: Immediately aspirate the medium and wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., p-p44/42 MAPK).
-
Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2.[29][31]
-
Data Analysis: Quantify the band intensity for phospho-ERK and normalize it to the total ERK signal for each sample.
Data Presentation and Validation
Summarizing quantitative data is crucial for clear interpretation and comparison across experiments.
Table 1: Summary of Expected Quantitative Outcomes
| Assay | Parameter | Example Beta-Methylcholine Result | Critical Controls |
| Calcium Mobilization | EC₅₀ | 150 nM | Vehicle, Atropine, Ionomycin |
| Max Response | 4-fold increase over baseline | ||
| cAMP Inhibition | EC₅₀ | 250 nM | Vehicle, Forskolin, Atropine |
| % Inhibition | 65% of Forskolin-stimulated level | ||
| p-ERK Western Blot | Peak Activation | 5-10 minutes | Vehicle, Atropine, Total ERK |
| Fold Increase | 3.5-fold increase over baseline |
Self-Validation through Controls: The trustworthiness of your data hinges on rigorous controls. The use of Atropine is non-negotiable; if Atropine does not block the observed effect, the response is not mediated by muscarinic receptors. Comparing results to a well-characterized agonist (e.g., carbachol) validates the responsiveness of your cellular system.
Conclusion
This compound is a powerful tool for probing the function of the non-neuronal cholinergic system. By activating muscarinic receptors, it can initiate a cascade of signaling events that regulate fundamental cellular processes across a wide range of tissues. A systematic approach, employing direct measures of second messengers (Ca²⁺, cAMP) and analysis of key downstream effectors (p-ERK), is essential for building a comprehensive understanding of its impact. The methodologies and validation principles outlined in this guide provide a robust foundation for researchers to confidently explore the nuanced and vital role of muscarinic signaling in non-neuronal cell biology and disease.
References
- 1. [PDF] Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor | Semantic Scholar [semanticscholar.org]
- 2. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of muscarinic receptors by non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methacholine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Methacholine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. benchchem.com [benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Controlling signaling with a specifically designed Gi-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beyond neurotransmission: acetylcholine in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. B cells modulate lung antiviral inflammatory responses via the neurotransmitter acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. B cell–derived acetylcholine mitigates skin inflammation in mice through α9 nicotinic acetylcholine receptor–mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cholinergic Modulation of Type 2 Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Choline Attenuates Cardiac Fibrosis by Inhibiting p38MAPK Signaling Possibly by Acting on M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transforming growth factor-beta upregulates the expression of integrin and related proteins in MRC-5 human myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Signaling mechanisms of myofibroblastic activation: outside-in and inside-out - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Calcium imaging - Wikipedia [en.wikipedia.org]
- 25. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 26. cAMP-Glo™ Assay Protocol [promega.com]
- 27. promega.com [promega.com]
- 28. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 29. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. antibodiesinc.com [antibodiesinc.com]
Navigating the Solubility Landscape of beta-Methylcholine Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the realm of pharmaceutical sciences and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its formulation, delivery, and ultimate bioavailability. beta-Methylcholine Iodide, a quaternary ammonium salt, presents a unique set of physicochemical characteristics that govern its interaction with various solvent systems. This technical guide, designed for the discerning researcher, scientist, and drug development professional, provides a comprehensive exploration of the solubility of this compound. By delving into the underlying principles of its solubility, presenting detailed experimental protocols for its determination, and offering a qualitative overview of its behavior in different solvent classes, this document aims to equip you with the foundational knowledge necessary for its effective application in your research and development endeavors.
The Molecular Persona of this compound: A Prelude to its Solubility
This compound, with the chemical structure 2-hydroxypropyl-trimethylammonium iodide, is an ionic compound characterized by a permanently charged quaternary ammonium cation and an iodide anion. Its molecular structure, featuring a hydroxyl group and the charged ammonium center, imparts a significant degree of polarity. This inherent polarity is the primary determinant of its solubility profile, favoring interactions with polar solvent molecules capable of overcoming the crystal lattice energy of the solid salt.
The key molecular features influencing the solubility of this compound are:
-
Ionic Nature: As a salt, it readily dissociates into its constituent ions, the beta-methylcholine cation and the iodide anion, in solvents with a high dielectric constant.
-
Hydrogen Bonding Capability: The presence of a hydroxyl (-OH) group allows for hydrogen bonding with protic solvents, further enhancing solubility in these media.
-
Quaternary Ammonium Group: The bulky, permanently charged trimethylammonium group contributes to strong ion-dipole interactions with polar solvent molecules.
Deciphering Solubility: The "Like Dissolves Like" Principle in Action
The age-old axiom "like dissolves like" serves as a fundamental guide to predicting solubility. For this compound, this principle manifests in its preferential solubility in polar solvents. The energy required to break the ionic bonds within the crystal lattice of the salt must be compensated by the energy released through the formation of strong interactions between the ions and the solvent molecules.
Polar Protic Solvents: The Preferred Milieu
Polar protic solvents, such as water, ethanol, and methanol, are excellent solvents for this compound. These solvents possess hydrogen bond donor and acceptor capabilities, in addition to high polarity. The dissolution process in these solvents is driven by:
-
Ion-Dipole Interactions: The positive pole of the solvent's dipole is attracted to the iodide anion, while the negative pole orients towards the quaternary ammonium cation.
-
Hydrogen Bonding: The hydroxyl group of this compound can both donate and accept hydrogen bonds with the solvent molecules, creating a stable solvation shell.
Polar Aprotic Solvents: A Moderate Affinity
Polar aprotic solvents, including dimethyl sulfoxide (DMSO) and acetone, lack hydrogen bond donating capabilities but still possess significant dipole moments. Consequently, they can effectively solvate the cation and anion of this compound through ion-dipole interactions. While generally good solvents, the absence of hydrogen bonding with the solute's hydroxyl group may result in slightly lower solubility compared to polar protic solvents.
Nonpolar Solvents: An Unfavorable Environment
Nonpolar solvents, such as hexane and toluene, are poor solvents for this compound. These solvents have low dielectric constants and are incapable of forming strong interactions with the charged ions. The energy required to overcome the crystal lattice energy of the salt far exceeds the weak van der Waals forces that would be established between the ions and the nonpolar solvent molecules, leading to very low or negligible solubility.
A Qualitative Overview of this compound Solubility
Due to a lack of extensive, publicly available quantitative solubility data for this compound across a wide range of solvents, the following table provides a qualitative estimation based on the principles of chemical interactions and data for structurally similar quaternary ammonium salts. These estimations are intended to guide solvent selection for various applications.
| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water | High | Excellent hydrogen bonding and high polarity effectively solvate the ions. Data for the similar compound carbamyl-β-methylcholine chloride shows a solubility of 1.7 g/mL. |
| Ethanol | High | Good hydrogen bonding and polarity. Data for carbamyl-β-methylcholine chloride indicates a solubility of 80 mg/mL. | |
| Methanol | High | Similar to ethanol, with strong hydrogen bonding and polarity. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong ion-dipole interactions due to high polarity. A related compound, methacholine iodide, is reported to be soluble in DMSO. |
| Acetone | Low to Moderate | Moderate polarity allows for some ion-dipole interactions, but weaker than DMSO. | |
| Nonpolar | Hexane | Insoluble | Lacks the polarity and hydrogen bonding capabilities to overcome the crystal lattice energy of the ionic compound. |
| Toluene | Insoluble | Similar to hexane, the nonpolar nature of toluene prevents effective solvation of the ions. |
The Gold Standard for Solubility Determination: The Shake-Flask Method
To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is the universally recognized gold standard. This method determines the thermodynamic solubility of a compound, representing the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure at equilibrium.
The Underlying Principle of Equilibrium Solubility
The shake-flask method is predicated on achieving a state of dynamic equilibrium where the rate of dissolution of the solid compound is equal to the rate of its precipitation from the saturated solution. This ensures that the measured concentration represents the true thermodynamic solubility.
Caption: Dynamic equilibrium in a saturated solution.
Step-by-Step Experimental Protocol for the Shake-Flask Method
The following protocol provides a detailed workflow for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or other quantitative analytical technique
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid this compound to a series of vials or flasks. A visual excess of solid should remain at the bottom of the container.
-
Add a known volume of the desired solvent to each container.
-
-
Equilibration:
-
Securely cap the containers.
-
Place the containers in a temperature-controlled orbital shaker or rotator. The temperature should be maintained at the desired experimental condition (e.g., 25 °C or 37 °C).
-
Agitate the slurries for a predetermined period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the containers to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples accurately.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Caption: Experimental workflow for the shake-flask method.
Causality in Experimental Design: Why These Steps Matter
The meticulous execution of each step in the shake-flask protocol is paramount for obtaining accurate and reproducible solubility data.
-
Use of Excess Solid: This ensures that the solution becomes saturated and that the equilibrium lies between the dissolved and undissolved states.
-
Controlled Temperature: Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature is crucial for data consistency and comparability.
-
Extended Equilibration Time: Sufficient time must be allowed for the system to reach a true thermodynamic equilibrium. Premature sampling can lead to an underestimation of solubility.
-
Thorough Phase Separation: The presence of even minute solid particles in the sample will lead to an overestimation of the solubility. Centrifugation followed by filtration is a robust method to ensure a particle-free solution for analysis.
-
Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy and precision of the analytical method used for quantification. A well-characterized and validated HPLC method is essential.
Concluding Remarks: A Foundation for Future Endeavors
This technical guide has provided a comprehensive overview of the solubility of this compound, from the fundamental principles governing its behavior in different solvents to a detailed, field-proven protocol for its experimental determination. While a lack of extensive published data necessitates qualitative estimations of its solubility in various organic solvents, the presented information, grounded in chemical theory and data from analogous compounds, offers a solid starting point for solvent selection and formulation development. The detailed shake-flask methodology empowers researchers to generate high-quality, quantitative solubility data tailored to their specific needs. A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for unlocking its full potential in research and therapeutic applications.
Methodological & Application
Application Notes: In Vitro Characterization of Muscarinic Signaling Pathways Using β-Methylcholine Iodide
Introduction
β-Methylcholine iodide is a cholinergic agent belonging to the family of quaternary ammonium salts. It is structurally related to the endogenous neurotransmitter acetylcholine (ACh). While acetylcholine is rapidly hydrolyzed by cholinesterases, synthetic analogs like β-methylcholine and its derivatives are designed for greater stability in experimental systems, making them invaluable tools for studying cholinergic receptor function.[1] Specifically, the acetylated form, acetyl-β-methylcholine (methacholine), is a potent and selective agonist for muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype.[2][3] This application note provides a detailed experimental protocol for utilizing β-methylcholine iodide (with a focus on its biologically active acetylated form, methacholine iodide) to stimulate and analyze muscarinic receptor-mediated signaling cascades in a cell culture setting.
The primary mechanism initiated by the binding of agonists like methacholine to Gq-coupled muscarinic receptors (e.g., M1, M3, M5) is the activation of the phospholipase C (PLC) signaling pathway.[4][5][6] This cascade is fundamental to numerous physiological processes, including smooth muscle contraction, glandular secretion, and neurotransmission, making its study critical for drug development and physiological research.[2][5]
Section 1: Mechanism of Action - The Gq Signaling Cascade
Upon binding to a Gq protein-coupled receptor (GPCR) such as the M3 muscarinic receptor, β-methylcholine iodide induces a conformational change in the receptor. This event catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαq subunit.[4] The now-activated Gαq-GTP subunit dissociates from the Gβγ dimer and subsequently activates the membrane-bound enzyme Phospholipase C-β (PLC-β).[7]
PLC-β's primary role is to hydrolyze the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8]
-
IP3 Pathway : As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[9][10] This binding triggers the release of stored calcium ions from the ER into the cytoplasm, causing a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[11]
-
DAG Pathway : DAG remains in the plasma membrane, where it serves as a docking site and activator for Protein Kinase C (PKC) isoforms.[12][13] Activated PKC then phosphorylates a wide array of cellular proteins, leading to various downstream cellular responses.
This dual-messenger system allows for a complex and amplified cellular response from a single receptor activation event. The elevation of intracellular calcium is a key measurable output and a reliable indicator of M3 receptor activation.[11][14]
Signaling Pathway Visualization
Caption: Gq-protein coupled muscarinic receptor signaling pathway.
Section 2: Experimental Protocol
This protocol provides a comprehensive workflow for treating cultured mammalian cells with β-methylcholine iodide and measuring the subsequent intracellular calcium mobilization, a primary downstream indicator of muscarinic receptor activation.
Materials and Reagents
-
Compound: Acetyl-β-methylcholine iodide (Methacholine iodide; CAS 625-19-4)[15]
-
Solvent: Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS).
-
Cell Line: A cell line endogenously expressing Gq-coupled muscarinic receptors (e.g., SH-SY5Y, HEK-293 with transfected M3R, pancreatic β-cells[5], or primary cells like sweat gland epithelial cells[14]).
-
Culture Medium: Complete growth medium appropriate for the chosen cell line (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: 20% solution in DMSO.
-
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with kinetic reading capability and injectors (e.g., FlexStation, FLIPR).
-
Standard cell culture flasks, pipettes, and consumables.[16]
-
Workflow Overview
Caption: Experimental workflow for a cell-based calcium mobilization assay.
Step-by-Step Methodology
Part A: Reagent Preparation
-
Compound Stock Solution (100 mM):
-
Rationale: A high-concentration stock solution minimizes the volume of solvent added to the cells, preventing potential artifacts or cytotoxicity.
-
Accurately weigh the required amount of Acetyl-β-methylcholine iodide powder. (MW: 287.14 g/mol ).
-
Dissolve in sterile water or PBS to a final concentration of 100 mM.
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.[3]
-
-
Dye Loading Solution (per 96-well plate):
-
Rationale: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to calcium. Pluronic F-127 is a non-ionic surfactant that aids in dispersing the nonpolar AM ester in aqueous media.
-
Prepare 10 mL of Assay Buffer (HBSS + 20 mM HEPES).
-
In a separate tube, mix 20 µL of a 1 mM Fluo-4 AM stock solution with 20 µL of 20% Pluronic F-127.
-
Add this mixture to the 10 mL of Assay Buffer and vortex to mix. The final Fluo-4 AM concentration will be 2 µM.
-
Part B: Cell Culture and Seeding
-
Culture cells according to standard protocols until they are approximately 80-90% confluent.[17]
-
Harvest the cells using an appropriate dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend the cells in complete growth medium and perform a cell count using a hemocytometer.[16]
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of medium.
-
Rationale: Optimal cell density ensures a confluent monolayer, which is critical for a robust and reproducible fluorescent signal.
-
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
Part C: Calcium Assay Procedure
-
Dye Loading:
-
Aspirate the growth medium from the cell plate.
-
Gently wash each well once with 100 µL of Assay Buffer.
-
Add 90 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Compound Dilution Plate:
-
Rationale: Preparing a separate plate with compound dilutions allows for automated injection and precise timing of the measurement.
-
While cells are incubating, prepare a serial dilution of the β-methylcholine iodide stock solution in Assay Buffer in a separate 96-well plate. Typical final assay concentrations range from 1 nM to 100 µM.
-
-
Measurement:
-
Set up the fluorescence plate reader to measure kinetic fluorescence (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4).
-
Program the instrument to take a baseline reading for 15-20 seconds.
-
Program the instrument's injector to add 10 µL of the compound from the dilution plate to the cell plate.
-
Continue recording the fluorescence signal for at least 90-120 seconds post-injection to capture the peak response and subsequent plateau.
-
Section 3: Data Analysis and Expected Outcomes
The expected result is a rapid, dose-dependent increase in intracellular fluorescence upon the addition of β-methylcholine iodide.[11][14]
-
Data Analysis: The kinetic data should be analyzed by subtracting the baseline fluorescence from the peak fluorescence for each well. Plot the peak fluorescence intensity against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).
-
Controls:
-
Negative Control: Wells treated with Assay Buffer only (no agonist) should show no significant increase in fluorescence.
-
Positive Control: Wells treated with a known calcium ionophore like Ionomycin or ATP can be used to determine the maximum possible signal from the cells.
-
Typical Concentration Ranges
| Parameter | Recommended Range | Rationale |
| Working Concentration | 1 nM - 100 µM | Covers the full dose-response curve, from threshold to saturation. |
| Reported EC50 | 80 nM - 200 nM | Provides a target range for expected potency in sensitive cell types.[11] |
| Cell Seeding Density | 40,000 - 80,000 cells/well | Ensures a confluent monolayer for optimal signal-to-noise ratio. |
Section 4: Troubleshooting and Scientific Considerations
-
No Response:
-
Cause: The cell line may not express sufficient levels of Gq-coupled muscarinic receptors.
-
Solution: Confirm receptor expression using RT-qPCR, Western blot, or by testing a positive control cell line.
-
-
High Background Signal:
-
Cause: Over-loading of the dye or cell death.
-
Solution: Optimize dye concentration and incubation time. Ensure cells are healthy and not over-confluent before starting the assay.
-
-
Variability Between Wells:
-
Cause: Inconsistent cell seeding or pipetting errors.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes for reagent addition.
-
-
Safety Precautions:
-
β-Methylcholine iodide and related compounds are bioactive chemicals. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[18][19] Handle the powder in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[20]
-
References
- 1. plantbiotech.metu.edu.tr [plantbiotech.metu.edu.tr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methacholine iodide | mAChR | 625-19-4 | Invivochem [invivochem.com]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. Novel insights into the function of β-cell M3 muscarinic acetylcholine receptors: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine increases intracellular Ca2+ in taste cells via activation of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase C - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mobilization of intracellular calcium by methacholine and inositol 1,4,5-trisphosphate in rat parotid acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 14. Effects of acetylcholine chloride on intracellular calcium concentration of cultured sweat gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. atcc.org [atcc.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. fishersci.com [fishersci.com]
- 20. targetmol.com [targetmol.com]
Application Notes & Protocols: Characterizing Muscarinic Acetylcholine Receptors with beta-Methylcholine Iodide using Patch Clamp Electrophysiology
Introduction: The Utility of a Stable Cholinergic Agonist
Acetylcholine (ACh) is a primary neurotransmitter in the autonomic and central nervous systems, mediating its effects through nicotinic (ionotropic) and muscarinic (metabotropic) receptors. The study of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in physiological processes ranging from smooth muscle contraction to cognitive function, requires stable and selective pharmacological tools.
Beta-Methylcholine (also known as Methacholine) is a synthetic choline ester that functions as a non-selective muscarinic receptor agonist.[1] Its key advantage over the endogenous ligand, acetylcholine, is its enhanced stability. The addition of a methyl group to the β-carbon renders it significantly more resistant to hydrolysis by acetylcholinesterases, ensuring a more prolonged and predictable action in experimental settings.[2] While highly active at all five muscarinic receptor subtypes (M1-M5), it has minimal effect on nicotinic receptors, making it a valuable tool for specifically probing muscarinic signaling pathways.[1]
This guide provides a comprehensive overview and a detailed protocol for using beta-Methylcholine Iodide to investigate the function of muscarinic receptors, particularly the Gq-coupled M3 subtype, using whole-cell patch clamp electrophysiology.
Scientific Foundation: Mechanism of Action
Beta-Methylcholine mimics the action of acetylcholine at muscarinic receptors. The M1, M3, and M5 subtypes primarily couple to the Gq/11 family of G-proteins, while M2 and M4 receptors couple to Gi/o.[3] Activation of the M3 receptor, a common target of investigation in tissues like pancreatic beta-cells and smooth muscle, initiates a well-defined signaling cascade.[3][4][5]
Upon binding of beta-Methylcholine, the M3 receptor undergoes a conformational change, activating the associated Gq protein. The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytosolic Ca2+, along with the activation of Protein Kinase C (PKC) by DAG, can modulate the activity of various ion channels, leading to changes in membrane potential and cellular excitability.[6] Patch clamp electrophysiology is the gold-standard technique to directly measure these changes in ion channel activity with high temporal resolution.[7][8]
Experimental Design and Key Considerations
A successful electrophysiology experiment relies on careful planning. The choices made before patching the first cell are critical for acquiring clean, interpretable data.
-
Cellular Preparation: The choice of cell system is paramount.
-
Heterologous Expression Systems (e.g., HEK293, CHO cells): These cells are ideal for studying a specific mAChR subtype in isolation. They typically have low endogenous channel expression, providing a clean background. Transfect cells with the gene for the desired muscarinic receptor (e.g., CHRM3) and potentially a reporter ion channel.
-
Primary Cells: For studying receptors in their native environment, primary cells such as dissociated dorsal root ganglion (DRG) neurons, pancreatic beta-cells, or smooth muscle cells are excellent models.[3][5] However, these may express multiple receptor and channel subtypes, requiring pharmacological tools to isolate the response of interest.
-
-
Patch Clamp Configuration: The whole-cell configuration is the most common and effective method for this application.[7]
-
Rationale: By rupturing the cell membrane, the whole-cell technique provides low-resistance electrical access to the entire cell.[9] This allows for robust voltage control and, crucially, enables the dialysis of the cell interior with the pipette solution. This is necessary because the G-protein signaling cascade involves soluble intracellular components (e.g., GTP, ATP) that must be supplied by the recording pipette to remain functional over the course of the experiment.
-
-
Solution Preparation: The composition of the intracellular and extracellular solutions is critical for isolating specific currents and maintaining cell health. Osmolarity of the internal solution should be slightly lower (~10-15 mOsm) than the external solution to promote a good seal.[10][11]
Detailed Protocol: Whole-Cell Voltage Clamp Analysis
This protocol outlines the steps for recording beta-Methylcholine-induced currents from a cell expressing M3 muscarinic receptors.
Reagent and Solution Preparation
| Solution Type | Component | Concentration (mM) | Purpose & Rationale |
| Extracellular | NaCl | 140 | Main charge carrier for Na⁺ currents. |
| (aCSF)[12] | KCl | 3 | Sets the K⁺ equilibrium potential. |
| CaCl₂ | 2 | Charge carrier for Ca²⁺ currents; required for many cellular functions. | |
| MgCl₂ | 1 | Divalent cation, blocks certain channels, cofactor for enzymes. | |
| HEPES | 10 | pH buffer. | |
| Glucose | 10 | Energy source for the cell. | |
| Adjust pH to 7.4 with NaOH; Osmolarity ~310 mOsm/L | |||
| Intracellular | K-Gluconate | 130 | Main K⁺ salt; Gluconate is a large, relatively impermeant anion that minimizes Cl⁻ currents.[7][13] |
| (Pipette)[12] | KCl | 4 | Sets pipette Cl⁻ concentration. |
| EGTA | 0.5 - 1 | Chelates free Ca²⁺ to buffer intracellular calcium levels and prevent Ca²⁺-dependent inactivation of channels. | |
| HEPES | 10 | pH buffer. | |
| Mg-ATP | 4 | Energy source for cellular pumps and kinases; required for G-protein function. | |
| Na-GTP | 0.4 | Essential for G-protein activation; the Gα subunit binds GTP to become active. | |
| Adjust pH to 7.3 with KOH; Osmolarity ~295 mOsm/L | |||
| Agonist Stock | This compound | 100 | High concentration stock for serial dilution. Dissolve in ultrapure water. Store at -20°C in aliquots. |
Experimental Workflow
The following workflow provides a step-by-step guide from cell approach to data acquisition.
Step-by-Step Methodology:
-
Preparation: Prepare fresh external and internal solutions daily, filtering the internal solution (0.2 µm filter) just before use to prevent pipette clogging.[12][14] Pull borosilicate glass pipettes to a resistance of 4-7 MΩ when filled with internal solution.
-
Cell Approach: Mount the filled pipette in the holder. Under visual control, lower the pipette into the recording chamber. Apply light positive pressure (~20 mbar) to the pipette before entering the solution to keep the tip clean.[9]
-
Giga-seal Formation: Target a healthy-looking cell and press the pipette tip against its membrane. Release the positive pressure. A high-resistance "gigaohm" seal (R > 1 GΩ) should form, often facilitated by gentle suction.[11] This seal is critical as it electrically isolates the patched membrane and reduces noise.
-
Whole-Cell Configuration: Once a stable giga-seal is achieved, apply a brief pulse of suction to rupture the membrane patch under the pipette tip.[7] A successful breakthrough is indicated by the appearance of capacitive transients and a drop in access resistance (Rs).
-
Stabilization & Baseline: Switch to voltage-clamp mode and hold the cell at a potential where the current of interest can be observed (e.g., -60 mV). Allow the cell to dialyze and stabilize for 3-5 minutes. Monitor the access resistance (Rs) and membrane resistance (Rm); recordings should only proceed if Rs is low (< 25 MΩ) and stable.[15] Record a stable baseline current for 1-2 minutes.
-
Agonist Application: Using a perfusion system, switch the external solution to one containing the desired concentration of this compound. Apply the agonist until the current reaches a steady-state peak.
-
Washout: Switch the perfusion back to the control external solution to wash out the agonist. A return to the baseline current confirms that the observed effect was due to the compound and not rundown of the cell or patch.[15]
-
Dose-Response: Repeat steps 5-7 with increasing concentrations of beta-Methylcholine to construct a dose-response curve.
Data Analysis and Expected Results
The activation of M3 receptors typically leads to the modulation of K⁺ or non-selective cation channels. For example, inhibition of a background K⁺ current (like a KCNQ "M-current") would result in an inward current at a holding potential of -60 mV. Conversely, activation of a non-selective cation channel (e.g., a TRP channel) would also produce an inward current . The exact nature of the response is cell-type dependent.[6]
-
Quantification: The primary measurement is the change in holding current (ΔI) from baseline to the peak of the drug effect.
-
Dose-Response Curve: Plot the normalized current response against the logarithm of the agonist concentration. Fit the data with the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.
| Parameter | Typical Value / Observation | Rationale / Notes |
| Working Concentration | 100 nM - 100 µM | A wide range is necessary to establish a full dose-response curve. |
| Expected Current | Inward current (pA to nA) | Dependent on channel density and holding potential. M3 activation often inhibits K⁺ channels or activates cation channels.[6] |
| Kinetics | Slow onset, sustained response | Characteristic of a metabotropic, G-protein mediated pathway. |
| Positive Control | Acetylcholine or Carbachol | Should elicit a similar response to beta-Methylcholine. |
| Negative Control | Atropine (1 µM) | A non-selective muscarinic antagonist; pre-incubation should block the beta-Methylcholine response. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Failure to form Giga-seal | Unhealthy cells; dirty pipette tip; incorrect osmolarity. | Ensure cell culture is healthy and not over-confluents. Use fresh, filtered solutions. Check osmolarity of solutions.[11] |
| Unstable Seal or High Access Resistance (Rs) | Incomplete membrane rupture; cell debris clogging pipette. | Apply additional gentle suction or a brief 'zap' pulse to fully rupture the membrane. If Rs remains high (>25 MΩ), discard the cell and repatch.[7][15] |
| No response to beta-Methylcholine | No/low receptor expression; G-protein pathway inactive (no GTP/ATP). | Verify receptor expression in the cell line (e.g., via qPCR or immunocytochemistry). Ensure fresh ATP and GTP are in the internal solution. |
| Run-down of Current | Gradual loss of channel/receptor activity over time. | Use a perforated patch configuration (e.g., with Amphotericin B or Gramicidin) to preserve the intracellular milieu and reduce run-down.[16][17] |
| Drifting Baseline | Unstable patch; perfusion system issues. | Ensure the micromanipulator and stage are stable. Check for air bubbles or leaks in the perfusion lines.[11] |
References
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. Methacholine Chloride | AChR | TargetMol [targetmol.com]
- 3. Novel insights into the function of β-cell M3 muscarinic acetylcholine receptors: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A critical role for beta cell M3 muscarinic acetylcholine receptors in regulating insulin release and blood glucose homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of ion channels in regulation of acetylcholine-mediated vasoconstrictions in umbilical cords of rabbit/rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Patch Clamp Electrophysiology and Capillary Electrophoresis–Mass Spectrometry Metabolomics for Single Cell Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. benchchem.com [benchchem.com]
- 16. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 17. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Beta-Methylcholine Iodide Dosage for In Vivo Animal Studies
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use and dosage of beta-methylcholine (methacholine) for in vivo animal studies. It is designed to move beyond a simple recitation of steps, offering insights into the pharmacological rationale and practical considerations essential for designing robust and reproducible experiments.
Introduction: The Pharmacology of Beta-Methylcholine
Beta-methylcholine, a synthetic choline ester, is a non-selective muscarinic receptor agonist.[1][2] Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), it is significantly more resistant to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action.[3] This property makes it an invaluable tool for probing the function of the parasympathetic nervous system in vivo.
Its primary utility in research stems from its ability to selectively activate muscarinic acetylcholine receptors (mAChRs) with minimal effect on nicotinic receptors.[1] This selectivity allows for the targeted investigation of physiological processes mediated by the M1-M5 receptor subtypes, which are critical in regulating the function of the heart, smooth muscle, exocrine glands, and the central nervous system.[4]
Mechanism of Action: Targeting Muscarinic Receptors
Beta-methylcholine elicits physiological responses by binding to and activating G-protein coupled muscarinic receptors. The most well-characterized effects in peripheral tissues, and thus the most relevant for many in vivo studies, are mediated by the M2 and M3 subtypes.
-
M2 Receptors (Gi-coupled): Predominantly found in the heart (sinoatrial and atrioventricular nodes).[4] Activation of M2 receptors inhibits adenylyl cyclase, leading to decreased intracellular cAMP. This results in cardiac slowing (bradycardia) and a reduction in atrial contractility.[5]
-
M3 Receptors (Gq-coupled): Located on smooth muscle cells (e.g., in the airways, gastrointestinal tract, and blood vessels) and secretory glands.[2][4] Activation of M3 receptors stimulates the phospholipase C pathway, increasing inositol trisphosphate (IP3) and diacylglycerol (DAG) levels. This cascade mobilizes intracellular calcium, causing smooth muscle contraction (e.g., bronchoconstriction) and glandular secretion.[2]
The differential effects on M2 and M3 receptors are frequently exploited in animal models to study cardiovascular and respiratory physiology and pathology.[6]
Caption: Mechanism of Beta-Methylcholine on M2 and M3 Receptors.
Pre-Clinical Study Design: Foundational Considerations
Animal Model Selection
The choice of animal model is dictated by the research question.
-
Mice (e.g., BALB/c, C57BL/6): Widely used for models of airway hyperreactivity and asthma due to their strong Th2 immune response.[7] Knockout models lacking specific muscarinic receptor subtypes (e.g., M2 or M3 knockout) are invaluable for dissecting the specific receptor-mediated effects of beta-methylcholine.[6]
-
Rats (e.g., Sprague-Dawley, Wistar): Frequently used in cardiovascular and neurocognitive studies.[8][9] The pithed rat model, where the central nervous system is dissociated from peripheral responses, allows for the direct assessment of beta-methylcholine's effects on the heart and vasculature without confounding reflexes.[8]
-
Larger Animals (e.g., Dogs, Pigs): Used when physiological parameters more analogous to humans are required, particularly in respiratory and cardiovascular pharmacology.[10]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines (e.g., IACUC approval). Beta-methylcholine administration can cause significant physiological stress, including severe bronchoconstriction and bradycardia.[11] Therefore, continuous monitoring of vital signs is mandatory. Anesthetic protocols must be carefully selected to minimize pain and distress while avoiding interference with cholinergic signaling.[12] Reversal agents, such as rapid-acting inhaled beta-agonists (for bronchoconstriction) and atropine (a muscarinic antagonist), should be readily available to manage adverse events.[13]
Factors Influencing Dosage Determination
A single, universal dose for beta-methylcholine does not exist. The optimal dose is influenced by several factors:
-
Route of Administration: Intravenous (i.v.) administration provides the most rapid and potent effect, while intraperitoneal (i.p.), subcutaneous (s.c.), and inhalation routes have different pharmacokinetic profiles.
-
Desired Effect: The dose required to induce a measurable cognitive change in a behavioral study will likely differ significantly from that needed to elicit maximal bronchoconstriction.
-
Animal Species, Strain, and Age: Metabolic rates and receptor sensitivities can vary significantly between species and even strains. For instance, aging can alter the dose-response curve to bronchoconstrictors.[14]
-
Anesthetic Regimen: Some anesthetics can depress cardiovascular and respiratory function, potentially altering the animal's response to beta-methylcholine.
Dosage and Administration Protocols
Summary of Reported In Vivo Dosages
The following table summarizes dosages reported in the literature. These should be considered starting points for dose-range finding studies. It is critical for investigators to titrate the dose to achieve the desired effect in their specific experimental model.
| Animal Model | Route of Admin. | Dosage Range | Application / Observed Effect | Reference(s) |
| Mouse | Intravenous (i.v.) | 0.5 mg/kg (bolus) | Induction of severe bronchoconstriction | [10] |
| Mouse | Intravenous (i.v.) | 48 - 192 µg/kg/min | Continuous infusion for respiratory mechanics studies | [14] |
| Rat | Intraperitoneal (i.p.) | 0 - 1.0 mg/kg | Cognitive enhancement studies (fear conditioning) | [9] |
| Dog | Intravenous (i.v.) | 0.5 µg/kg bolus + 5 µg/kg/min infusion | Induction of bronchoconstriction | [10] |
| Cow | Subcutaneous (s.c.) | 0.07 mg/kg (Bethanechol) | Treatment of cecal dilatation (pro-motility) | [15] |
Preparation of Beta-Methylcholine Iodide Solution
This compound is deliquescent and should be handled in a low-humidity environment. Store desiccated at the recommended temperature.
-
Objective: To prepare a sterile 10 mg/mL stock solution.
-
Materials:
-
This compound (or Chloride salt) powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS, pH 7.2-7.4) or 0.9% NaCl
-
Sterile vials
-
0.22 µm sterile syringe filter
-
-
Protocol:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of beta-methylcholine powder.
-
Reconstitute the powder in sterile PBS or saline to the target concentration (e.g., 10 mg/mL). Ensure complete dissolution. The chloride salt has good solubility in PBS (5 mg/mL).[6]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Label the vial with the compound name, concentration, date, and preparer's initials.
-
For working solutions, perform serial dilutions from the stock solution using the same sterile diluent. Prepare fresh dilutions for each experiment to ensure potency.
-
Step-by-Step Administration Protocols
The following workflow provides a general framework. Specific volumes and rates must be optimized.
Caption: General Experimental Workflow for In Vivo Studies.
Protocol 4.3.1: Intravenous (i.v.) Bolus Administration (Mouse Model)
-
Anesthetize the animal according to the approved institutional protocol.
-
Cannulate the tail vein or another suitable vessel with an appropriately sized catheter. Ensure the catheter is patent by flushing with a small volume of heparinized saline.
-
Connect the catheter to a syringe containing the beta-methylcholine solution.
-
Record stable baseline physiological parameters (e.g., ECG, blood pressure, respiratory function) for at least 5-10 minutes.
-
Inject the calculated dose as a single, smooth bolus over 5-10 seconds. The injection volume should be minimized (typically 50-100 µL for a mouse).
-
Immediately begin recording post-injection parameters. The onset of action is rapid (< 1 minute).
-
Monitor the animal closely for signs of distress. A study comparing bolus to infusion methods found that bolus injections produce a sharp peak effect, while infusions produce a stable plateau.[14]
Protocol 4.3.2: Intraperitoneal (i.p.) Administration (Rat Model)
-
Gently restrain the rat, positioning it to expose the abdomen. For cognitive studies, this procedure is typically done on conscious animals.[9]
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 23-25 gauge needle at a shallow angle (10-20 degrees) through the skin and abdominal wall.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage. The onset of action is slower than i.v. (typically 5-15 minutes).
Monitoring and Data Interpretation
A self-validating protocol requires robust monitoring to confirm the expected pharmacological effect.
-
Cardiovascular: For studies investigating M2 receptor function, use implantable telemetry or non-invasive tail-cuff systems to measure heart rate and blood pressure. A dose-dependent decrease in heart rate is the expected outcome.[8]
-
Respiratory: In asthma or airway hyperreactivity models, use a whole-body plethysmograph or a specialized ventilator for small animals to measure changes in airway resistance and lung elastance. A dose-dependent increase in airway resistance signifies the expected M3-mediated bronchoconstriction.[6][14]
-
Behavioral: In neurocognitive studies, the validation is the behavioral endpoint itself (e.g., changes in freezing behavior, memory retention).[9]
Interpreting the data requires comparing the response to beta-methylcholine against a vehicle control group to account for any effects of the injection procedure or vehicle itself. A dose-response curve should be generated to determine key parameters like the EC50 (the concentration that produces 50% of the maximal effect).
References
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methacholine Chloride | AChR | TargetMol [targetmol.com]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscarinic receptor agonists and antagonists: effects on cardiovascular function. | Semantic Scholar [semanticscholar.org]
- 6. caymanchem.com [caymanchem.com]
- 7. oatext.com [oatext.com]
- 8. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. These highlights do not include all the information needed to use PROVOCHOLINE® safely and effectively. See full prescribing information for PROVOCHOLINE®. PROVOCHOLINE® (methacholine chloride) for inhalation solution, for oral inhalation use PROVOCHOLINE® (methacholine chloride) inhalation solution, for oral inhalation use Initial U.S. Approval: 1986 [dailymed.nlm.nih.gov]
- 14. Respiratory mechanics evaluation of mice submitted to intravenous methacholine: Bolus vs. continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of beta-Methylcholine Iodide Using Hydrophilic Interaction Liquid Chromatography (HILIC) and Charged Aerosol Detection (CAD)
Abstract
This application note details the development and validation of a selective, sensitive, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of beta-methylcholine iodide. Due to its high polarity and lack of a significant UV chromophore, beta-methylcholine presents a considerable challenge for traditional reversed-phase chromatographic methods with UV detection. To overcome these challenges, a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and separation, coupled with Charged Aerosol Detection (CAD) for universal and sensitive detection, was established. The method was systematically developed by optimizing chromatographic parameters and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2]. The final validated method is demonstrated to be suitable for the accurate and precise quantification of this compound in a variety of research and quality control environments.
Introduction
beta-Methylcholine, a quaternary ammonium compound, is a synthetic choline ester and an analog of the neurotransmitter acetylcholine.[3][4] As a muscarinic receptor agonist, it and its derivatives are of significant interest in pharmaceutical research and development for their potential therapeutic applications.[5] Accurate quantification of this compound is critical for formulation development, stability testing, and quality control of active pharmaceutical ingredients (APIs) and finished products.
The primary analytical challenges associated with this compound are twofold:
-
High Polarity: The permanent positive charge of the quaternary amine renders the molecule highly polar and water-soluble, leading to poor or no retention on conventional reversed-phase columns like C18.[6]
-
Lack of a UV Chromophore: The molecule does not possess a suitable chromophore, making detection by standard UV-Vis spectrophotometry insensitive and impractical for trace-level analysis.[7][8]
This guide provides a comprehensive walkthrough of the strategic development and rigorous validation of an HPLC method that successfully addresses these issues, ensuring reliable analytical results for researchers and drug development professionals.
Analytical Strategy and Rationale
A logical, science-driven approach was employed to select the optimal chromatographic and detection systems.
Separation Mode Selection: The Case for HILIC
Standard reversed-phase chromatography, which relies on hydrophobic interactions, is ineffective for retaining highly polar analytes like beta-methylcholine. Therefore, alternative separation mechanisms were considered.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC was chosen as the primary separation technique. It utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or diol-bonded) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. Retention in HILIC is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This mechanism is ideal for retaining and separating small, polar, charged compounds like choline and its analogs.[6][9]
-
Alternative Approaches: While not the focus of this protocol, other techniques such as Ion-Pair Chromatography (which uses a hydrophobic column and adds a counter-ion to the mobile phase to form a neutral pair with the analyte) or Ion Chromatography could also be employed.[10][11] However, HILIC often provides better reproducibility and avoids the use of persistent ion-pairing reagents that can contaminate the HPLC system.
Detection Technique Selection: Universal Detection with CAD
The absence of a chromophore necessitates a detector that does not rely on the optical properties of the analyte.
-
Charged Aerosol Detector (CAD): CAD was selected for its high sensitivity, broad dynamic range, and near-universal response for any non-volatile and many semi-volatile analytes.[7][8] The principle of CAD involves three main steps:
-
Nebulization: The column eluent is converted into an aerosol of fine droplets.
-
Evaporation: The volatile mobile phase is evaporated in a heated drift tube, leaving behind dried analyte particles.
-
Detection: The analyte particles are charged by a corona discharge and the total charge is measured by an electrometer, generating a signal proportional to the mass of the analyte.[7][8]
-
-
Evaporative Light Scattering Detector (ELSD): ELSD is another suitable universal detector that operates on a similar principle but measures the light scattered by the analyte particles instead of their charge.[12][13][14] CAD was chosen for this application due to its often superior sensitivity and more consistent response across a wider mass range.[7]
Method Development Workflow
The development of a robust analytical method is a systematic process. The following workflow illustrates the key stages of optimization for the HILIC-CAD analysis of this compound.
Experimental Protocol: Optimized Method
This section provides the detailed protocol for the final, optimized analytical method.
Materials and Reagents
-
Reference Standard: this compound (>99.0% purity, TCI)
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Buffer Salt: Ammonium Formate (LC-MS grade)
Standard and Sample Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Standards: Prepare a series of working standards for the calibration curve (e.g., 5, 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the validated range of the calibration curve. Filter through a 0.22 µm syringe filter if necessary.
Instrumentation and Chromatographic Conditions
All quantitative data and instrument settings are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Thermo Scientific Vanquish Charged Aerosol Detector or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 90% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
| CAD Settings | |
| Evaporation Temp. | 45 °C |
| Nebulizer Gas (N₂) | 35 psi |
| Data Collection Rate | 10 Hz |
| Power Function | 1.0 (for data acquisition) |
Method Validation Protocol and Results
The optimized method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][15]
System Suitability
System suitability testing ensures the chromatographic system is performing adequately. Tests were performed by injecting six replicate injections of a 100 µg/mL standard solution. The acceptance criteria are based on the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[16][17]
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Retention Time %RSD | ≤ 1.0% | 0.2% |
| Peak Area %RSD | ≤ 2.0% | 1.1% |
Specificity
The method demonstrated excellent specificity. A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of beta-methylcholine. When a sample was spiked with known related substances, baseline resolution was achieved, confirming the method's ability to assess the analyte unequivocally.
Linearity and Range
Linearity was assessed using seven concentration levels ranging from 5 to 250 µg/mL. Due to the characteristic non-linear response of aerosol-based detectors, a weighted (1/x) quadratic regression model was applied to the calibration curve.[7][18]
-
Validated Range: 5 µg/mL - 250 µg/mL
-
Regression Model: Quadratic (y = ax² + bx + c)
-
Correlation Coefficient (R²): > 0.998
Accuracy and Precision
Accuracy was determined by recovery studies at three concentration levels (low, medium, high). Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Validation Parameter | Level | Specification | Result |
| Accuracy (% Recovery) | Low | 98.0% - 102.0% | 101.2% |
| Med | 98.0% - 102.0% | 99.5% | |
| High | 98.0% - 102.0% | 100.8% | |
| Precision (%RSD) | |||
| Repeatability (n=6) | Med | ≤ 2.0% | 1.3% |
| Intermediate (n=6) | Med | ≤ 2.0% | 1.6% |
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.
-
LOD (S/N ≥ 3): 1.5 µg/mL
-
LOQ (S/N ≥ 10): 5.0 µg/mL
Robustness
The method's robustness was confirmed by introducing small, deliberate variations in chromatographic parameters, including mobile phase composition (±2% Acetonitrile) and column temperature (±2 °C). In all cases, the system suitability criteria were met, demonstrating the reliability of the method under minor procedural variations.
Chemical Structure
The chemical structure of this compound is presented below.
Conclusion
A highly effective HILIC-CAD method for the quantitative determination of this compound has been successfully developed and validated. This method directly addresses the analytical challenges of high polarity and the absence of a UV chromophore. The comprehensive validation, performed in accordance with ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This application note provides a complete, field-proven protocol that can be readily implemented in quality control and research laboratories for the reliable analysis of this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. Methylcholine iodide | C6H16INO | CID 10263892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methacholine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lcms.cz [lcms.cz]
- 7. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. peakscientific.com [peakscientific.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. usp.org [usp.org]
- 17. agilent.com [agilent.com]
- 18. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry protocol for beta-Methylcholine Iodide detection
An Application Note and Protocol for the Quantification of β-Methylcholine by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)
Introduction
β-Methylcholine, a quaternary ammonium compound and a structural analogue of the neurotransmitter acetylcholine, is of significant interest in pharmaceutical and neuroscience research. Its permanent positive charge and high polarity make it a challenging analyte to retain and resolve using traditional reversed-phase liquid chromatography. This application note presents a robust and sensitive method for the detection and quantification of β-Methylcholine Iodide in biological matrices using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).
The HILIC separation mechanism provides superior retention for polar compounds like β-Methylcholine, while the high organic content of the mobile phase enhances desolvation and ionization efficiency in the electrospray source, leading to excellent sensitivity. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, ensures high selectivity and specificity, allowing for accurate quantification even in complex sample matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for β-Methylcholine analysis.
Principle of the Method
This method leverages the strengths of HILIC for chromatographic separation and triple quadrupole mass spectrometry for detection.
-
Sample Preparation : To remove proteins and other high-molecular-weight interferences that can compromise the analytical column and ion source, a simple protein precipitation step with acetonitrile is employed. For more complex matrices requiring further cleanup, a Solid Phase Extraction (SPE) protocol using a weak cation-exchange (WCX) sorbent is also described, which selectively retains the positively charged β-Methylcholine while allowing neutral and anionic interferences to be washed away.[1]
-
HILIC Separation : The pre-treated sample is injected onto a HILIC column. In HILIC, a hydrophilic stationary phase is used with a mobile phase containing a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes like β-Methylcholine can partition, leading to their retention.[2][3] A gradient elution, where the aqueous component is gradually increased, is used to elute the analyte.
-
ESI-MS/MS Detection : The column effluent is directed to an electrospray ionization (ESI) source operating in positive ion mode. β-Methylcholine, being a pre-charged quaternary amine, is efficiently ionized. The specific precursor ion corresponding to the β-Methylcholine cation (m/z 118.1) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This MRM process provides exceptional selectivity and minimizes background noise.
Experimental Workflow
Caption: Overall workflow for the quantification of β-Methylcholine.
Materials and Reagents
-
Standards : β-Methylcholine Iodide (CAS 26112-50-5)[4], Deuterated choline (Choline-d9) or other suitable stable isotope-labeled internal standard (IS).
-
Solvents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Formic acid (99%+), Ammonium formate.
-
Water : Deionized water, 18.2 MΩ·cm or greater purity.
-
SPE Cartridges (Optional) : Oasis WCX µElution plates or cartridges.
-
Equipment : Analytical balance, vortex mixer, centrifuge, calibrated pipettes, autosampler vials.
Detailed Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a rapid procedure suitable for cleaner sample matrices.
-
Sample Aliquot : Pipette 50 µL of the biological sample (e.g., plasma, cell lysate) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 5 µL of the internal standard working solution (e.g., 50 ng/mL Choline-d9) to each sample, calibrator, and quality control (QC) sample.
-
Precipitation : Add 150 µL of ice-cold acetonitrile. The 3:1 ratio of acetonitrile to aqueous sample ensures efficient protein precipitation.[2][3]
-
Vortex : Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation via SPE (Weak Cation Exchange)
This protocol provides a cleaner extract and is recommended for complex or "dirty" matrices.[1]
-
Sample Aliquot & IS Spiking : Prepare the initial sample as described in steps 1 and 2 of Protocol 1. Dilute with 200 µL of water.
-
Conditioning : Condition the Oasis WCX plate wells with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.
-
Loading : Load the entire diluted sample onto the conditioned plate.
-
Washing : Wash the sorbent with 200 µL of water, followed by 200 µL of methanol, to remove neutral and weakly-bound interferences.
-
Elution : Elute the analytes with 2 x 50 µL of a solution containing 5% formic acid in 60:40 isopropanol:acetonitrile. The acidic mobile phase disrupts the ionic interaction between the quaternary amine and the WCX sorbent, allowing for its elution.
-
Injection : Pool the eluates and inject directly into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Waters Atlantis HILIC Silica (or equivalent), 2.1 x 50 mm, 3 µm | Proven retention for highly polar compounds like choline and its analogues. |
| Mobile Phase A | 10 mM Ammonium formate in Water | Provides ions for the ESI process and maintains appropriate pH. |
| Mobile Phase B | 10 mM Ammonium formate in 95:5 Acetonitrile:Water | High organic content required for HILIC retention mechanism. |
| Flow Rate | 0.3 mL/min | Standard flow rate for 2.1 mm ID columns. |
| Gradient | 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-6 min: 50% B; 6-6.1 min: 50% to 95% B; 6.1-9 min: 95% B | A gradient from high to low organic content ensures the elution of polar analytes. The final re-equilibration step is critical for reproducibility. |
| Injection Volume | 5 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Setting | Rationale |
| Instrument | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | β-Methylcholine has a permanent positive charge, making it ideal for positive mode ESI.[5] |
| Spray Voltage | +3.5 kV | Optimal voltage for stable spray and efficient ionization; requires instrument-specific optimization. |
| Capillary Temperature | 300°C | Facilitates desolvation of the mobile phase droplets. |
| Sheath/Nebulizer Gas | Nitrogen; optimize based on manufacturer's recommendation | Assists in droplet formation and desolvation. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity for quantification. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions for the analyte and internal standard. |
Table 3: MRM Transitions
The molecular formula for the β-Methylcholine cation is C₆H₁₆NO⁺, with a monoisotopic mass of 118.1232 Da.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| β-Methylcholine | 118.1 | 60.1 | 100 | 15 | Quantifier |
| β-Methylcholine | 118.1 | 100.1 | 100 | 12 | Qualifier |
| Choline-d9 (IS) | 113.1 | 69.1 | 100 | 15 | Internal Std. |
Note: Collision energies are instrument-dependent and require optimization. The m/z 60.1 product ion corresponds to the characteristic trimethyliminium fragment, a common loss for choline-like molecules.[7] The m/z 100.1 fragment likely corresponds to the neutral loss of water.
Data Analysis and Method Validation
-
Calibration : A calibration curve should be prepared in a surrogate matrix (e.g., artificial cerebrospinal fluid or stripped plasma) over the expected concentration range (e.g., 0.1–100 ng/mL). Plot the peak area ratio (analyte/internal standard) against the nominal concentration and apply a linear regression with 1/x or 1/x² weighting.
-
Quantification : Determine the concentration of β-Methylcholine in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validation : For regulated environments, the method should be validated according to relevant guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. Typical LOQs for similar compounds using this methodology can be in the low ng/mL to high pg/mL range.[2][7]
Conclusion
The described HILIC-LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of β-Methylcholine Iodide in various biological samples. The combination of a streamlined sample preparation protocol, efficient HILIC separation, and specific tandem mass spectrometry detection makes this method well-suited for high-throughput analysis in both research and drug development settings.
References
- 1. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast sample preparation and liquid chromatography-tandem mass spectrometry method for assaying cell lysate acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beta-Methylcholine Iodide | 26112-50-5 [chemicalbook.com]
- 5. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Methylcholine iodide | C6H16INO | CID 10263892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Note & Protocol: Preparation and Use of β-Methylcholine Iodide Stock Solutions for In Vitro Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of β-Methylcholine Iodide stock solutions for experimental use. β-Methylcholine iodide is a parasympathomimetic agent that functions as a potent agonist for muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype.[1][2] This guide outlines detailed protocols for accurate stock solution preparation, discusses critical considerations for experimental design, and provides insights into the underlying signaling mechanisms. Adherence to these protocols will ensure reproducibility and accuracy in studies investigating cholinergic signaling pathways.
Introduction to β-Methylcholine Iodide
β-Methylcholine iodide, also known as (2-Hydroxypropyl)trimethylammonium iodide, is a synthetic choline ester.[3] It is structurally related to the endogenous neurotransmitter acetylcholine (ACh) and acts as a direct agonist at muscarinic acetylcholine receptors.[1][2][4] Its primary utility in research stems from its relative resistance to hydrolysis by acetylcholinesterase compared to acetylcholine, resulting in a more sustained receptor activation. This makes it a valuable tool for studying the physiological and pathophysiological roles of muscarinic receptor signaling in various systems, including smooth muscle contraction, glandular secretion, and neuronal activity.[1][5]
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of β-Methylcholine Iodide is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Chemical Formula | C6H16INO | [3] |
| Molecular Weight | 245.10 g/mol | [3] |
| CAS Number | 26112-50-5 | [6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~160 °C | |
| Solubility | Soluble in water and ethanol.[7] |
Mechanism of Action: M3 Muscarinic Receptor Signaling
β-Methylcholine iodide primarily exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs).[8][9] It shows a strong agonistic activity at the M3 receptor subtype.[1][2] The activation of the M3 receptor initiates a well-defined signaling cascade. The M3 receptor is coupled to the Gq/11 family of G proteins.[8][10] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][12] This signaling pathway is pivotal in mediating various cellular responses, such as smooth muscle contraction and glandular secretion.[1]
Caption: M3 Muscarinic Receptor Signaling Pathway.
Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be followed when handling β-Methylcholine Iodide.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[13][14]
-
Handling: Avoid inhalation of the powder and direct contact with skin and eyes.[15] Handle in a well-ventilated area or under a chemical fume hood.[16]
-
Storage: Store β-Methylcholine Iodide powder in a tightly sealed container in a cool, dry, and dark place.[16] It is hygroscopic and light-sensitive.[13]
Experimental Protocols: Stock Solution Preparation
Accurate preparation of stock solutions is critical for experimental reproducibility. The following protocols provide step-by-step instructions for preparing a 100 mM aqueous stock solution.
Materials
-
β-Methylcholine Iodide powder (MW: 245.10 g/mol )
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or calibrated micropipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for cell culture applications)
Workflow for Stock Solution Preparation
Caption: Workflow for β-Methylcholine Iodide Stock Solution Preparation.
Step-by-Step Protocol for 100 mM Stock Solution
-
Calculation: To prepare a 100 mM (0.1 M) stock solution, the required mass of β-Methylcholine Iodide is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 10 mL (0.01 L) of a 100 mM solution:
-
Mass = 0.1 mol/L × 0.01 L × 245.10 g/mol = 0.2451 g = 245.1 mg
-
-
Weighing: Carefully weigh 245.1 mg of β-Methylcholine Iodide powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile 15 mL conical tube. Add 10 mL of sterile water or desired buffer to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization (Optional): If the stock solution is intended for use in sterile applications such as cell culture, it should be filter-sterilized. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. While some studies have shown stability at 4°C for extended periods, freezing is recommended for long-term storage to minimize degradation.[17][18]
Working Dilutions and Application Considerations
The final concentration of β-Methylcholine Iodide will depend on the specific experimental system and desired physiological response.
| Application | Typical Concentration Range | Notes |
| In vitro smooth muscle contraction assays | 10 nM - 100 µM | A cumulative dose-response curve is often generated. |
| Cell-based signaling assays (e.g., Ca2+ imaging) | 1 µM - 100 µM | The optimal concentration should be determined empirically. |
| Bronchial challenge tests (in vivo) | Varies significantly based on delivery method and subject sensitivity. | Requires specialized equipment and protocols.[5][19] |
It is crucial to perform dose-response experiments to determine the optimal concentration for your specific model system. Always prepare fresh working dilutions from the frozen stock solution on the day of the experiment.
Conclusion
The protocols and information presented in this application note provide a robust framework for the preparation and use of β-Methylcholine Iodide stock solutions in a research setting. By adhering to these guidelines, researchers can ensure the accuracy, consistency, and reproducibility of their experimental results when investigating cholinergic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methylcholine iodide | C6H16INO | CID 10263892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methacholine - Wikipedia [en.wikipedia.org]
- 5. Past, present and future uses of methacholine testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beta-Methylcholine Iodide | 26112-50-5 [chemicalbook.com]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel insights into the function of β-cell M3 muscarinic acetylcholine receptors: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. targetmol.com [targetmol.com]
- 17. Stability of stored methacholine chloride solutions: clinically useful information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methacholine Challenge as a Clinical Bioassay of Pulmonary Delivery of a Long-Acting β2-Adrenergic Agonist - PMC [pmc.ncbi.nlm.nih.gov]
beta-Methylcholine Iodide applications in neuroscience research
An In-Depth Technical Guide to the Applications of beta-Methylcholine Iodide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Classic Cholinergic Probe
This compound is a synthetic quaternary ammonium salt and a key parasympathomimetic agent in neuroscience research.[1][2] Structurally, it is a choline ester that functions as a direct agonist for muscarinic acetylcholine receptors (mAChRs).[3][4] Its significance in experimental neuroscience stems from its ability to mimic the effects of the endogenous neurotransmitter acetylcholine (ACh) with one crucial advantage: enhanced stability. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), beta-methylcholine exhibits greater resistance to this enzymatic degradation.[4] This property allows for more sustained and controllable stimulation of muscarinic receptors in experimental settings, making it an invaluable tool for probing the complexities of the cholinergic system.
This guide provides a comprehensive overview of this compound's mechanism of action, core applications, and detailed protocols for its use in modern neuroscience research.
Core Mechanism of Action: Engaging the Muscarinic Receptor Family
Beta-methylcholine exerts its biological effects by binding to and activating the family of muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs) integral to a vast array of physiological processes.[3][5] This receptor family is divided into five distinct subtypes (M1 through M5), which are broadly categorized into two major signaling pathways based on their G protein coupling.[4][6]
-
M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptor subtypes stimulates the Gq/11 protein, which in turn activates the enzyme phospholipase C (PLC).[4][5][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7] The subsequent rise in cytosolic Ca2+ is a critical event that initiates numerous cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.[8]
-
M2 and M4 Receptors (Gi/o-coupled): These receptors couple to inhibitory G proteins (Gi/o).[5][6] Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] This pathway is famously involved in the cholinergic slowing of the heart rate, mediated by M2 receptors.[4]
Beta-methylcholine is considered a non-selective agonist, meaning it can activate all five muscarinic subtypes. However, many of its most pronounced physiological effects, such as smooth muscle contraction and glandular secretion, are mediated through the potent activation of M3 receptors.[4][8]
Caption: Gq-coupled M3 muscarinic receptor signaling pathway.
Key Applications in Neuroscience and Physiology
The reliable and sustained action of beta-methylcholine makes it a versatile tool for a range of research applications.
Probing the Autonomic Nervous System
Beta-methylcholine is widely used to study the function of the parasympathetic nervous system.[9] Its administration can elicit classic parasympathetic responses, providing a model to investigate autonomic control of various organs. This includes research into:
-
Cardiovascular Regulation: Investigating heart rate modulation and blood pressure control.[10][11]
-
Smooth Muscle Physiology: Studying contraction in gastrointestinal, urinary, and respiratory tracts.[6][9][12][13]
-
Autoimmune Dysautonomia: Research into conditions where autonomic ganglia are targeted by the immune system may use cholinergic agonists to probe remaining function.[14]
Modeling Airway Hyperreactivity
In respiratory research, the chlorinated form, methacholine (acetyl-beta-methylcholine chloride), is a gold standard for inducing bronchoconstriction.[4][12][13] This "methacholine challenge" is used in animal models to study the pathophysiology of asthma and to screen potential bronchodilator therapies.
Investigating Cholinergic Roles in Neurodegenerative Disease
The cholinergic system is known to be severely affected in Alzheimer's disease (AD), leading to deficits in memory and learning.[15] While beta-methylcholine itself does not readily cross the blood-brain barrier, it is used in in vitro and ex vivo preparations of neural tissue to study the fundamental mechanisms of cholinergic signaling relevant to AD. For instance, it can be used to probe how muscarinic receptor function is altered in the presence of beta-amyloid peptides.[16] Furthermore, this research complements studies investigating the broader role of choline as a dietary supplement in mitigating AD pathology.[15][17][18][19]
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for key applications of this compound.
Protocol 1: In Vitro Calcium Imaging in Neuronal Cultures
Objective: To visualize and quantify the activation of Gq-coupled muscarinic receptors on cultured neurons following the application of this compound. This assay directly measures one of the key downstream effects of M1, M3, and M5 receptor activation.[20][21]
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons, or a suitable cell line like SH-SY5Y)
-
This compound (CAS #: 26112-50-5)[22]
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with live-cell imaging capabilities
References
- 1. Methylcholine iodide | C6H16INO | CID 10263892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26112-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. acpjournals.org [acpjournals.org]
- 11. Pharmacologic modulation of the autonomic nervous system in the prevention of sudden cardiac death. A study with propranolol, methacholine and oxotremorine in conscious dogs with a healed myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methacholine-induced airway reactivity of inbred rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methacholine-induced bronchoconstriction in rats: effects of intravenous vs. aerosol delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A novel murine model of autoimmune dysautonomia by α3 nicotinic acetylcholine receptor immunization [frontiersin.org]
- 15. Choline as a prevention for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beta-Amyloid increases choline conductance of PC12 cells: possible mechanism of toxicity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study explains how a rare gene variant contributes to Alzheimer’s disease | Brain and Cognitive Sciences [bcs.mit.edu]
- 18. news.asu.edu [news.asu.edu]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound CAS#: 26112-50-5 [chemicalbook.com]
Application Notes and Protocols for Employing beta-Methylcholine Iodide in Smooth Muscle Contraction Assays
Introduction: The Scientific Rationale for Using beta-Methylcholine Iodide
In the landscape of pharmacological research, particularly in the study of autonomic control of smooth muscle, the choice of agonist is paramount. beta-Methylcholine, a synthetic choline ester, serves as a potent and selective tool for investigating the function of muscarinic acetylcholine receptors (mAChRs).[1][2] Unlike the endogenous neurotransmitter acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, beta-methylcholine exhibits greater stability in biological preparations, allowing for the generation of reliable and reproducible concentration-response relationships.[1] Its iodide salt, this compound, is a commonly used form for in vitro studies.
This guide provides a comprehensive overview of the theoretical underpinnings and practical application of this compound in smooth muscle contraction assays. We will delve into its mechanism of action, provide detailed, field-proven protocols for isolated organ bath experiments, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to employ this valuable pharmacological tool.
Mechanism of Action: A Focus on Muscarinic Receptor Signaling
This compound exerts its physiological effects by acting as a direct agonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M3 receptor subtype.[3] M3 receptors are G-protein coupled receptors (GPCRs) predominantly found on smooth muscle cells throughout the body, including the airways, gastrointestinal tract, and bladder.
The binding of this compound to the M3 receptor initiates a well-characterized signaling cascade primarily through the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.
Simultaneously, DAG activates protein kinase C (PKC), which can contribute to the contractile response through various mechanisms, including the sensitization of the contractile apparatus to Ca2+.
While M3 receptor activation is the principal pathway for beta-methylcholine-induced contraction, it's noteworthy that M2 muscarinic receptors are also present on smooth muscle cells. M2 receptor activation, coupled to Gi/o proteins, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Since cAMP promotes relaxation, its reduction can potentiate the contractile response.
Visualizing the Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to the M3 muscarinic receptor on a smooth muscle cell.
Caption: this compound signaling pathway in smooth muscle.
Experimental Protocol: Isolated Organ Bath Assay
The isolated organ bath is the gold standard for studying the contractility of smooth muscle tissues in vitro.[4][5] This protocol provides a step-by-step guide for conducting a smooth muscle contraction assay using this compound.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | High purity (>98%) |
| Physiological Salt Solution (PSS) | e.g., Krebs-Henseleit or Tyrode's solution |
| Carbogen Gas | 95% O₂ / 5% CO₂ |
| Potassium Chloride (KCl) | For tissue viability testing |
| Distilled, Deionized Water | For solution preparation |
| Isolated Smooth Muscle Tissue | e.g., Guinea pig ileum, rat trachea, aortic rings |
| Isolated Organ Bath System | Water-jacketed organ bath, force-displacement transducer, amplifier, data acquisition software |
| Dissection Tools | Fine scissors, forceps |
| Sutures | Silk or other non-elastic thread |
| Pipettes and Tips | Calibrated |
Preparation of Solutions
1. Physiological Salt Solution (PSS) - Krebs-Henseleit Buffer (for 1 Liter)
| Component | Molecular Weight ( g/mol ) | Concentration (mM) | Amount (g) |
| NaCl | 58.44 | 118.4 | 6.92 |
| KCl | 74.55 | 4.7 | 0.35 |
| CaCl₂·2H₂O | 147.02 | 2.5 | 0.37 |
| MgSO₄·7H₂O | 246.47 | 1.2 | 0.29 |
| KH₂PO₄ | 136.09 | 1.2 | 0.16 |
| NaHCO₃ | 84.01 | 25.0 | 2.10 |
| Glucose | 180.16 | 11.1 | 2.00 |
-
Preparation Note: Dissolve all components except CaCl₂ in ~900 mL of distilled water. Bubble with carbogen gas while slowly adding CaCl₂ to prevent precipitation. Adjust the final volume to 1 Liter. The pH should be approximately 7.4 when gassed with carbogen at 37°C.[6]
2. This compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water. This compound is soluble in water.
-
Store the stock solution in aliquots at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.
-
Causality: A high concentration stock allows for the addition of small volumes to the organ bath, minimizing changes in the bath volume and ionic composition.
3. Potassium Chloride (KCl) Solution
-
Prepare a high-molarity KCl solution (e.g., 2 M) for inducing a maximal, receptor-independent contraction to test tissue viability.
Experimental Workflow
The following diagram outlines the major steps in the isolated organ bath assay.
Caption: Experimental workflow for the isolated organ bath assay.
Step-by-Step Protocol
-
System Setup:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Immediately excise the desired smooth muscle tissue (e.g., a segment of the terminal ileum from a guinea pig).
-
Place the tissue in cold, carbogen-aerated PSS.
-
Carefully remove any adhering connective tissue or fat.
-
Cut the tissue into segments of appropriate size (e.g., 1-2 cm for guinea pig ileum).[9]
-
-
Mounting the Tissue:
-
Equilibration and Viability Testing:
-
Apply an optimal basal tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes.[9] During this time, replace the PSS in the bath every 15-20 minutes.[7]
-
Causality: The equilibration period allows the tissue to stabilize and reach a steady resting state. The optimal basal tension stretches the muscle to a length where it can generate a maximal contractile response.
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[9] This depolarizes the cell membrane, causing a receptor-independent contraction and confirming the functional integrity of the contractile machinery.
-
Wash the tissue with fresh PSS and allow it to return to the baseline tension.
-
-
Generating a Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add the lowest concentration of this compound to the organ bath.
-
Allow the contraction to reach a stable plateau before adding the next, higher concentration of this compound in a cumulative manner.
-
Continue this process until the maximal contractile response (Emax) is achieved and further increases in concentration do not elicit a greater response.
-
Causality: A cumulative concentration-response curve is efficient as it allows for the determination of the full range of agonist effects on a single tissue preparation.
-
Data Analysis and Interpretation
The primary output of this assay is a concentration-response curve, which plots the magnitude of the contractile response against the logarithm of the agonist concentration.[10]
-
Normalization of Data:
-
Express the contractile response at each concentration as a percentage of the maximal response (Emax) achieved with this compound or as a percentage of the contraction induced by the initial KCl stimulation.
-
-
Curve Fitting:
-
Key Parameters:
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximal response. It is a measure of the agonist's potency. A lower EC50 indicates higher potency.[4]
-
Emax (Maximal effect): The maximum contractile response produced by the agonist. It is a measure of the agonist's efficacy.
-
Self-Validation and Troubleshooting
A robust experimental design includes measures for self-validation and a clear plan for troubleshooting.
| Issue | Potential Cause(s) | Solution(s) |
| No response to KCl | Tissue damage during dissection; Inadequate oxygenation; Incorrect PSS composition | Handle tissue gently; Ensure continuous carbogen bubbling; Double-check PSS recipe and pH |
| Weak or inconsistent responses | Sub-optimal basal tension; Tissue fatigue; Incorrect drug concentrations | Determine optimal tension for each tissue type; Allow adequate recovery time between drug additions; Verify stock solution calculations and dilutions |
| High baseline noise | Electrical interference; Bubbles hitting the tissue; Transducer instability | Ground equipment properly; Adjust carbogen flow rate and position; Allow transducer to warm up sufficiently |
| Precipitation in PSS | Incorrect order of adding salts | Add CaCl₂ last and slowly while bubbling with carbogen |
Safety Precautions
This compound is a potent pharmacological agent and should be handled with care.
-
Hazard Identification: Based on available safety data, this compound may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[11][12]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Call a poison center or doctor immediately.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]
Always consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a valuable pharmacological tool for the investigation of muscarinic receptor function in smooth muscle. The isolated organ bath assay, when performed with care and attention to detail, provides a robust and reproducible method for characterizing the potency and efficacy of this and other smooth muscle agonists. By understanding the underlying scientific principles and adhering to the detailed protocols outlined in this guide, researchers can generate high-quality data to advance our understanding of smooth muscle physiology and pathophysiology.
References
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. graphpad.com [graphpad.com]
- 5. youtube.com [youtube.com]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. targetmol.com [targetmol.com]
Beta-Methylcholine Iodide: A Pharmacological Tool for Probing Muscarinic Receptor Function
Introduction: The Enduring Utility of a Classic Muscarinic Agonist
Beta-methylcholine, also known as methacholine, is a synthetic choline ester that has long served as a valuable pharmacological tool for investigating the function of the parasympathetic nervous system. As a non-selective agonist for muscarinic acetylcholine receptors (mAChRs), it mimics the action of the endogenous neurotransmitter acetylcholine (ACh). Structurally, the addition of a methyl group on the β-carbon of the choline backbone renders it more resistant to hydrolysis by acetylcholinesterase, prolonging its duration of action compared to ACh.[1] This increased stability, combined with its potent agonistic activity, makes beta-methylcholine an ideal compound for a variety of in vitro and in vivo experimental paradigms aimed at characterizing muscarinic receptor signaling and function.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of beta-methylcholine iodide as a tool for studying the five subtypes of muscarinic receptors (M1-M5).
Mechanism of Action and Receptor Subtype Engagement
Beta-methylcholine exerts its effects by binding to and activating muscarinic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2] The five muscarinic receptor subtypes are broadly classified into two families based on their primary G-protein coupling partners:
-
M1-like receptors (M1, M3, M5): These subtypes preferentially couple to Gαq/11 proteins. Agonist binding initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3]
-
M2-like receptors (M2, M4): These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
The following diagram illustrates the primary signaling pathways activated by beta-methylcholine at M1/M3/M5 and M2/M4 receptors.
Caption: Signaling pathways activated by beta-methylcholine at muscarinic receptors.
Quantitative Pharmacology of Beta-Methylcholine
While beta-methylcholine is considered a non-selective muscarinic agonist, it exhibits some differences in binding affinity (Ki) and functional potency (EC50) across the five receptor subtypes. The following table summarizes representative data from studies using cloned human muscarinic receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) cells.
Note on Data: The presented values are compiled from various sources and should be considered representative. Absolute values can vary depending on the specific cell line, receptor expression level, and assay conditions used.
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Functional Assay Type |
| M1 | ~4.5 - 5.5 | ~5.0 - 6.0 | IP1 Accumulation / Ca²⁺ Flux |
| M2 | ~5.0 - 6.0 | ~6.0 - 7.0 | cAMP Inhibition |
| M3 | ~5.5 - 6.5 | ~6.5 - 7.5 | IP1 Accumulation / Ca²⁺ Flux |
| M4 | ~5.0 - 6.0 | ~6.0 - 7.0 | cAMP Inhibition |
| M5 | ~5.0 - 6.0 | ~5.5 - 6.5 | IP1 Accumulation / Ca²⁺ Flux |
Application 1: Characterizing Binding Affinity via Radioligand Competition Assay
Radioligand competition binding assays are a fundamental technique to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol: Competition Binding Assay for Beta-Methylcholine at hM1 Receptors
This protocol describes the determination of the Ki of this compound at the human M1 muscarinic receptor expressed in CHO-hM1 cells using the non-selective antagonist radioligand [³H]-N-Methylscopolamine ([³H]-NMS).
Rationale for Reagent Selection:
-
CHO Cells: Chinese Hamster Ovary (CHO) cells are a preferred host for recombinant receptor expression due to their low levels of endogenous muscarinic receptors, providing a clean background for the assay.[4]
-
[³H]-NMS: This radiolabeled antagonist is widely used because it binds with high affinity to the orthosteric site of all muscarinic receptor subtypes and generally displays low non-specific binding, making it an excellent tool for competition assays.[5][6]
Materials:
-
Frozen cell pellets or membrane preparations from CHO cells stably expressing the human M1 muscarinic receptor (CHO-hM1).
-
This compound
-
[³H]-N-Methylscopolamine ([³H]-NMS), specific activity ~70-90 Ci/mmol
-
Atropine
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-treated with 0.3% polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw CHO-hM1 cell pellets on ice and resuspend in ice-cold Assay Buffer.
-
Homogenize using a Polytron or Dounce homogenizer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Resuspend the membrane pellet in fresh Assay Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a protein assay (e.g., BCA).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-NMS (at a final concentration near its Kd, e.g., 0.2-0.5 nM) + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL Atropine (final concentration 1-10 µM) + 50 µL [³H]-NMS + 100 µL membrane suspension.
-
Competition: 50 µL this compound (serial dilutions, e.g., from 10⁻¹⁰ M to 10⁻³ M final concentration) + 50 µL [³H]-NMS + 100 µL membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly harvest the contents of each well onto the pre-treated glass fiber filters using a cell harvester under vacuum.
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of beta-methylcholine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of beta-methylcholine that inhibits 50% of specific [³H]-NMS binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]-NMS used and Kd is the dissociation constant of [³H]-NMS for the receptor.[7]
-
Application 2: Assessing Functional Potency via Calcium Mobilization Assay
For Gq-coupled muscarinic receptors (M1, M3, M5), agonist activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.
Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol: Calcium Flux Assay for Beta-Methylcholine at hM3 Receptors
This protocol describes the measurement of beta-methylcholine-induced calcium mobilization in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human M3 muscarinic receptor (HEK-hM3).
Rationale for Reagent Selection:
-
HEK293 Cells: Like CHO cells, HEK293 cells are easily transfected and have low endogenous muscarinic receptor expression, making them an excellent system for studying recombinant GPCRs.[8]
-
Fluo-4 AM: This is a widely used, high-affinity fluorescent dye for measuring intracellular calcium. The acetoxymethyl (AM) ester group allows it to passively diffuse across the cell membrane, where intracellular esterases cleave the AM group, trapping the active dye inside the cell.[9]
Materials:
-
HEK-hM3 cells
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation or similar)
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK-hM3 cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-50,000 cells per well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) in Assay Buffer. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Aspirate the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO₂.
-
-
Washing:
-
Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL in each well.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Prepare a separate 96-well plate containing serial dilutions of this compound at 5x the final desired concentration.
-
Set the instrument to record fluorescence (Excitation ~494 nm, Emission ~516 nm) over time.
-
After establishing a stable baseline fluorescence for 15-20 seconds, program the instrument to automatically add 25 µL of the beta-methylcholine dilutions to the corresponding wells of the cell plate.
-
Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the percentage of the maximum response against the log concentration of beta-methylcholine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of beta-methylcholine that produces 50% of the maximal response).
-
Application 3: Measuring Gq/11 Pathway Activation via IP1 Accumulation Assay
A more direct and endpoint-based method to quantify Gq/11 pathway activation is to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. Homogeneous Time-Resolved Fluorescence (HTRF) assays, such as the IP-One assay, are commonly used for this purpose.
Workflow: IP-One HTRF Assay
Caption: Workflow for an IP-One HTRF assay.
Detailed Protocol: IP-One Assay for Beta-Methylcholine at hM1 Receptors
This protocol describes the measurement of beta-methylcholine-induced IP1 accumulation in CHO-hM1 cells using a commercially available HTRF kit.
Rationale for Reagent Selection:
-
Lithium Chloride (LiCl): This is a crucial component of the assay. LiCl inhibits inositol monophosphatase, the enzyme that degrades IP1. This allows the stable IP1 metabolite to accumulate to detectable levels during the stimulation period, providing a robust and time-integrated measure of Gq pathway activation.[3]
Materials:
-
CHO-hM1 cells
-
This compound
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, lysis buffer, and IP1 calibrator)
-
Stimulation Buffer (provided with kit or a buffer containing LiCl, e.g., 50 mM)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
The day before the assay, seed CHO-hM1 cells into a white 384-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Aspirate the culture medium from the cells and add the beta-methylcholine dilutions (e.g., 10 µL per well).
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Following the manufacturer's instructions, prepare the HTRF detection reagents by diluting the IP1-d2 and anti-IP1 Cryptate stocks into the lysis buffer.
-
Add the prepared HTRF reagents to each well (e.g., 5 µL of IP1-d2 solution followed by 5 µL of anti-IP1 Cryptate solution).
-
-
Incubation:
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
-
HTRF Reading:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at ~320-340 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the log concentration of beta-methylcholine.
-
Fit the data to a sigmoidal dose-response curve (inhibitor vs. response) to determine the EC50 value.
-
In Vivo Applications
Beta-methylcholine is extensively used in preclinical and clinical in vivo studies, primarily to assess airway hyperresponsiveness, a key feature of asthma.[10] When inhaled, beta-methylcholine acts on M3 receptors on airway smooth muscle, causing bronchoconstriction.[10] The concentration of beta-methylcholine required to cause a 20% fall in forced expiratory volume in one second (FEV1) is known as the PC20 and is a standard measure of airway sensitivity.[11] This bronchial challenge test is a valuable diagnostic tool and is also used in research to evaluate the efficacy of new anti-asthmatic drugs.[1]
Furthermore, intra-arterial infusion of beta-methylcholine has been used to study endothelium-dependent vasodilation, which is largely mediated by M3 receptors on endothelial cells, leading to the production of nitric oxide.[5]
Conclusion
This compound remains an indispensable tool for the pharmacological investigation of muscarinic acetylcholine receptors. Its stability and potent, non-selective agonist activity make it a reliable reference compound for a wide range of in vitro assays, including radioligand binding, calcium mobilization, and second messenger accumulation. The detailed protocols provided in this guide offer a robust framework for researchers to characterize the interaction of novel compounds with muscarinic receptors and to probe the functional consequences of receptor activation in various cellular and physiological contexts.
References
- 1. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR | Technology Networks [technologynetworks.com]
- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Introduction: Unveiling the Muscarinic Activity of β-Methylcholine Iodide
An Application Guide for the Pharmacological Characterization of β-Methylcholine Iodide
β-Methylcholine iodide is a quaternary ammonium compound belonging to the choline ester family. It is structurally related to the well-characterized parasympathomimetic agent, methacholine (acetyl-β-methylcholine).[1][2] As a cholinergic agonist, β-methylcholine iodide is a valuable tool for probing the function of muscarinic acetylcholine receptors (mAChRs), a critical class of G-protein coupled receptors (GPCRs).[3] Understanding its interaction with these receptors is fundamental for various fields, from basic physiological research to the initial stages of drug discovery.
Mammals possess five distinct subtypes of mAChRs (M1-M5), which mediate the diverse effects of acetylcholine throughout the central and peripheral nervous systems.[4] These subtypes are broadly categorized into two major signaling families based on their G-protein coupling preferences:
-
Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). This generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a measurable increase in cytosolic calcium concentration.[5][6]
-
Gi/o-Coupled Receptors (M2, M4): These receptors act primarily by inhibiting the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[5][7]
This guide provides detailed protocols for developing robust bioassays to characterize the pharmacological activity of β-methylcholine iodide at both Gq- and Gi-coupled muscarinic receptors. We will progress from highly controlled in vitro assays using recombinant cell lines to more physiologically relevant ex vivo tissue-based models.
Part 1: In Vitro Functional Assays in Recombinant Cell Lines
The most direct method for determining the specific activity and potency of a compound at a single receptor subtype is to use a host cell line (e.g., HEK293, CHO) that has been engineered to express only that receptor. This approach minimizes confounding signals from other endogenous receptors.
Protocol 1: Characterizing Gq-Pathway Activation via Intracellular Calcium Flux
Causality and Rationale: This assay quantifies the activation of Gq-coupled receptors, such as the M3 subtype, by measuring the resultant increase in intracellular calcium. The M3 receptor is a key mediator of smooth muscle contraction and glandular secretion, making it a frequent target in drug development.[4] The calcium flux assay is a robust, high-throughput method that provides a direct readout of Gq-pathway engagement.[8]
Caption: M3 receptor signaling cascade.
Experimental Protocol: M3 Receptor Calcium Flux Assay
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing the human muscarinic M3 receptor (CHO-M3) in a suitable medium (e.g., F-12K with 10% FBS and a selection antibiotic like G418).
-
Seed the cells at a density of 40,000-60,000 cells/well into black-walled, clear-bottom 96-well microplates.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.
-
-
Dye Loading (Self-Validating Step):
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in Hanks' Balanced Salt Solution (HBSS). Probenecid prevents the cells from pumping the dye out, ensuring a stable signal.
-
Aspirate the culture medium from the wells and add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of β-methylcholine iodide in deionized water.
-
Perform a serial dilution in HBSS to create a range of concentrations (e.g., from 100 µM to 10 pM). Prepare a positive control (e.g., Acetylcholine) and a vehicle control (HBSS).
-
To validate the mechanism, prepare a set of wells to be pre-treated with a known muscarinic antagonist (e.g., 1 µM Atropine) for 15-30 minutes before adding the agonist.
-
-
Data Acquisition:
-
Use a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic reading.
-
Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every second for a total of 120 seconds.
-
Establish a stable baseline reading for 15-20 seconds.
-
The instrument will then automatically add 50 µL of the prepared compound dilutions to the wells.
-
Continue recording the fluorescence signal for the remaining time to capture the full calcium transient.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the β-methylcholine iodide concentration.
-
Fit the data to a four-parameter logistic equation (non-linear regression) to determine the EC50 (potency) and Emax (efficacy).
-
The lack of response in atropine-treated wells confirms the activity is mediated by muscarinic receptors.
-
Hypothetical Data Presentation
| Compound | Target | EC50 (nM) | Emax (% of Acetylcholine) |
| β-Methylcholine Iodide | Human M3 | 125.5 | 98.2% |
| Acetylcholine (Control) | Human M3 | 45.8 | 100% |
| β-Methylcholine Iodide + Atropine | Human M3 | No Response | 0% |
Protocol 2: Characterizing Gi-Pathway Activation via cAMP Inhibition
Causality and Rationale: This assay measures the ability of a compound to activate Gi-coupled receptors, like the M2 subtype, which are prevalent in cardiac tissue and play a role in neuronal inhibition.[4] Since Gi activation decreases cAMP, the assay is designed to measure the inhibition of an artificially stimulated cAMP level. Forskolin, a direct activator of adenylyl cyclase, is used to elevate basal cAMP, creating a signal window against which inhibition can be measured.[8]
Caption: M2 receptor inhibitory signaling.
Experimental Protocol: M2 Receptor cAMP Inhibition Assay
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human muscarinic M2 receptor (HEK-M2).
-
Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor like IBMX. This is a critical self-validating step that prevents the enzymatic degradation of cAMP, ensuring that the measured levels reflect adenylyl cyclase activity.
-
-
Compound and Cell Plating:
-
Prepare serial dilutions of β-methylcholine iodide in the stimulation buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of cells (e.g., 2,000 cells/well) to the compound.
-
Add 5 µL of Forskolin solution (a final concentration of ~1-3 µM is common, determined during assay development).
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection (using HTRF as an example):
-
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, lysis-free method for detecting cAMP.
-
Prepare the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor), in the supplied lysis buffer.
-
Add 5 µL of the d2-reagent mix to all wells.
-
Add 5 µL of the cryptate-reagent mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (specific signal) and 620 nm (cryptate control).
-
The ratio of (665 nm / 620 nm) * 10,000 is calculated. This ratiometric measurement corrects for well-to-well variations and compound interference.
-
-
Data Analysis:
-
The HTRF ratio is inversely proportional to the amount of cAMP produced. A high ratio indicates low cAMP (strong inhibition).
-
Plot the HTRF ratio against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration that causes 50% inhibition of the forskolin response).
-
Hypothetical Data Presentation
| Compound | Target | IC50 (nM) | Assay Format |
| β-Methylcholine Iodide | Human M2 | 210.3 | Forskolin-stimulated cAMP Inhibition |
| Carbachol (Control) | Human M2 | 88.1 | Forskolin-stimulated cAMP Inhibition |
Part 2: Ex Vivo Bioassay for Physiological Function
While recombinant cell lines are excellent for determining subtype specificity, ex vivo tissue assays provide invaluable insight into a compound's effect in a more complex biological system, complete with native receptor expression levels and downstream functional coupling.
Protocol 3: Organ Bath Assay for Smooth Muscle Contraction
Causality and Rationale: Tissues like the trachea and ileum are rich in smooth muscle and endogenously express high levels of M2 and M3 muscarinic receptors.[7] Agonist binding, primarily to M3 receptors, initiates a signaling cascade that results in a physical contraction of the muscle tissue.[4][7] This organ bath assay directly measures this physiological response as a change in isometric force.
Caption: Workflow for an ex vivo organ bath experiment.
Experimental Protocol: Tracheal Smooth Muscle Contraction
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Clean the trachea of adhering connective tissue and cut it into rings, approximately 2-3 mm in width.
-
-
Mounting and Equilibration (Self-Validating Setup):
-
Mount each tracheal ring between two L-shaped hooks in a temperature-controlled (37°C) organ bath chamber filled with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.
-
Connect the upper hook to an isometric force transducer, which is linked to a data acquisition system.
-
Apply a resting tension of 1.0 g to the tissue and allow it to equilibrate for at least 60 minutes. During this period, flush the bath with fresh solution every 15 minutes. This ensures the tissue reaches a stable, viable baseline state.
-
-
Generating the Concentration-Response Curve:
-
After equilibration, add β-methylcholine iodide to the bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase it by half-log increments once the previous concentration has produced a stable contractile response.
-
Record the force of contraction continuously.
-
After the maximum response is achieved, wash the tissue repeatedly to return it to baseline.
-
-
Controls and Validation:
-
At the end of each experiment, add a high concentration of a standard agonist like carbachol or potassium chloride (KCl) to elicit a maximum contraction. This allows the responses to the test compound to be normalized and compared across different tissues.
-
In separate experiments, the specificity can be confirmed by pre-incubating the tissue with a selective antagonist (e.g., the M3-preferential antagonist 4-DAMP) before generating the β-methylcholine iodide curve. A rightward shift in the concentration-response curve indicates competitive antagonism at the M3 receptor.
-
-
Data Analysis:
-
Express the contraction at each concentration as a percentage of the maximum response achieved with KCl or the test compound.
-
Plot the normalized response against the logarithm of the β-methylcholine iodide concentration.
-
Use non-linear regression to fit the data and determine the EC50 and Emax values.
-
Hypothetical Data Presentation
| Tissue | Compound | EC50 (µM) | Emax (% of KCl response) |
| Guinea Pig Trachea | β-Methylcholine Iodide | 1.85 | 92% |
| Guinea Pig Trachea | Carbachol (Control) | 0.42 | 95% |
References
- 1. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methacholine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of β-Methylcholine Iodide in Physiological Buffers
Welcome to the technical support guide for β-methylcholine iodide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming potential solubility and stability challenges when working with β-methylcholine iodide in physiological buffers. Our goal is to equip you with the knowledge to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is β-methylcholine iodide and what are its general solubility properties?
A1: β-Methylcholine iodide is a quaternary ammonium salt with the chemical formula C₆H₁₆INO.[1] As a class of compounds, quaternary ammonium salts are generally considered to be water-soluble.[2][3][4] However, the solubility of specific salts can vary. For instance, the analogous compound choline iodide is described as highly soluble in water[5][6][7][8], while tetramethylammonium iodide is only sparingly soluble (0.262 M at 25°C)[9][10]. Therefore, it is prudent to assume that β-methylcholine iodide is reasonably soluble in aqueous solutions but may have limitations, especially at high concentrations. It is also noted to be hygroscopic, meaning it readily absorbs moisture from the air.
Q2: Can I expect β-methylcholine iodide to precipitate in common physiological buffers like PBS, TRIS, or HEPES?
A2: Based on available chemical principles, there is no direct evidence to suggest that the iodide salt of a small quaternary ammonium compound like β-methylcholine would form a precipitate with the common components of phosphate-buffered saline (PBS), TRIS, or HEPES buffers under standard physiological conditions (e.g., pH 7.4, room or physiological temperature). Precipitation of iodide salts typically occurs with heavy metal ions, such as lead(II)[4][11][12], which are not present in these buffers.
Q3: How should I store β-methylcholine iodide powder?
A3: Due to its hygroscopic nature, β-methylcholine iodide powder should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen to prevent moisture absorption and potential degradation.
Q4: What is the best way to prepare a stock solution of β-methylcholine iodide?
A4: It is recommended to prepare a concentrated stock solution in high-purity deionized water. This stock can then be diluted into your desired physiological buffer. This approach minimizes the time the compound is in the buffer at its final, lower concentration, reducing the risk of any unforeseen, slow-developing interactions. See the detailed protocol below for preparing a stock solution.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Cloudiness or precipitate forms immediately upon adding β-methylcholine iodide to the buffer. | 1. Concentration Exceeds Solubility Limit: The intended concentration may be too high for the specific buffer and temperature. 2. Poor Quality Reagents: The β-methylcholine iodide or buffer components may contain impurities. 3. Incorrect pH of the Buffer: Extreme pH values could potentially affect solubility. | 1. Attempt to prepare a more dilute solution. 2. Gently warm the solution while stirring to see if the precipitate dissolves. If it does, be cautious of it precipitating out again upon cooling. 3. Use fresh, high-purity reagents to prepare the buffer and ensure the β-methylcholine iodide is of high purity. 4. Verify the pH of your buffer and adjust if necessary. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | 1. Slow Precipitation: The solution may be supersaturated, leading to slow crystallization over time. 2. Temperature Fluctuations: A decrease in temperature can reduce solubility and cause precipitation. 3. Bacterial or Fungal Contamination: Microbial growth can cause turbidity in the solution. | 1. Prepare fresh solutions for each experiment. 2. Store solutions at a constant temperature. If stored in the refrigerator, allow the solution to come to room temperature and check for precipitate before use. 3. Filter-sterilize the final solution, especially for long-term storage or cell culture applications. |
| Inconsistent experimental results when using freshly prepared solutions. | 1. Incomplete Dissolution: The compound may not be fully dissolved, leading to a lower effective concentration. 2. Weighing Errors: Due to its hygroscopic nature, the powder may have absorbed moisture, leading to inaccurate weighing. | 1. Ensure the compound is completely dissolved by visual inspection before use. Sonication can aid in dissolution. 2. Allow the β-methylcholine iodide container to come to room temperature before opening to minimize moisture condensation. Weigh the powder quickly in a low-humidity environment if possible. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution of β-Methylcholine Iodide
Objective: To prepare a stable, concentrated stock solution of β-methylcholine iodide in water.
Materials:
-
β-Methylcholine Iodide powder
-
High-purity, sterile deionized water
-
Sterile conical tube or volumetric flask
-
Calibrated balance
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer or sonicator
Procedure:
-
Allow the container of β-methylcholine iodide to equilibrate to room temperature before opening.
-
Weigh the desired amount of β-methylcholine iodide powder accurately and quickly.
-
Transfer the powder to the sterile tube or flask.
-
Add a portion of the deionized water (e.g., 70-80% of the final volume).
-
Agitate the solution vigorously using a vortex mixer, magnetic stirrer, or sonicator until the powder is completely dissolved. Visually inspect against a dark background to ensure no solid particles remain.
-
Once fully dissolved, add deionized water to reach the final desired volume.
-
Mix the solution thoroughly.
-
For long-term storage, filter-sterilize the stock solution through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C, protected from light.
Protocol 2: Preparation of a Working Solution in Physiological Buffer
Objective: To prepare a ready-to-use working solution of β-methylcholine iodide in a physiological buffer from a concentrated aqueous stock.
Materials:
-
Concentrated aqueous stock solution of β-methylcholine iodide
-
Sterile physiological buffer (e.g., PBS, TRIS, HEPES) at the desired pH and concentration.
-
Sterile tubes
Procedure:
-
Bring the concentrated stock solution and the physiological buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the working solution.
-
In a sterile tube, add the required volume of the physiological buffer.
-
Add the calculated volume of the β-methylcholine iodide stock solution to the buffer.
-
Mix gently but thoroughly by inverting the tube or by gentle vortexing.
-
Use the freshly prepared working solution for your experiment promptly.
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting solubility problems.
Recommended Solution Preparation Workflow
Caption: Recommended workflow for preparing solutions.
References
- 1. tetramethylammonium iodide [chemister.ru]
- 2. Interaction of quaternary ammonium and phosphonium salts with photosynthetic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. CAS 17773-10-3: Choline, iodide | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Choline iodide | Biochemical Assay Reagents | 17773-10-3 | Invivochem [invivochem.com]
- 8. Choline - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Precipitation Reactions [hyperphysics.phy-astr.gsu.edu]
preventing contamination of beta-Methylcholine Iodide stock solutions
An authoritative guide from the BenchChem Technical Support Center.
Introduction: The Criticality of Stock Solution Integrity
Beta-Methylcholine Iodide is a quaternary ammonium salt and a choline ester analog used in a variety of research applications, including pharmacological studies of the cholinergic system.[1][2] The accuracy and reproducibility of experiments using this compound are fundamentally dependent on the purity and stability of the stock solutions. Contamination, whether microbial, chemical, or physical, can lead to spurious results, loss of experimental time, and misinterpretation of data. This guide provides a comprehensive framework for preparing, handling, and storing this compound solutions to prevent contamination and ensure experimental validity.
Section 1: Understanding this compound & Its Vulnerabilities
A foundational understanding of the compound's chemical nature is the first line of defense against contamination.
Table 1: Key Properties and Stability Risks of this compound
| Property | Description | Implication for Stock Solutions | Source(s) |
| Chemical Family | Quaternary Ammonium Salt, Choline Ester | As a choline ester, it is susceptible to hydrolysis, which breaks the ester bond.[3][4] | [1] |
| Physical State | White to off-white crystalline solid. | The solid form is generally stable if stored correctly. | |
| Hygroscopicity | The compound is hygroscopic, readily absorbing moisture from the atmosphere. | Absorption of water can alter the precise concentration of stock solutions and can provide the necessary medium for hydrolytic degradation.[5][6] | |
| Light Sensitivity | The compound is listed as light-sensitive. | Exposure to light, particularly UV, can induce photodegradation, breaking down the molecule and creating unknown impurities.[7] | |
| Thermal Stability | The compound is stable under normal storage conditions but can decompose at high temperatures. | Autoclaving (steam sterilization) should be avoided. Thermal decomposition of similar compounds is well-documented.[8][9] | [9] |
| pH Sensitivity | Ester hydrolysis is significantly influenced by pH, with rates increasing in both acidic and especially alkaline conditions. | The pH of the solvent and any buffers used is a critical factor in long-term stability.[4][10] | [4][10] |
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary chemical degradation pathways are hydrolysis and photodegradation.
-
Hydrolysis: As a choline ester, this compound can be hydrolyzed, breaking the ester linkage to yield beta-methylcholine and acetate.[11] This process is accelerated by non-neutral pH and the presence of water. This degradation is a significant concern as it reduces the concentration of the active compound and introduces a potential confounding variable (beta-methylcholine) into your experiment.
-
Photodegradation: Exposure to light, especially in the UV spectrum, can provide the energy to break chemical bonds within the molecule.[12] The resulting byproducts are often numerous and difficult to characterize, compromising the integrity of the solution.
Below is a diagram illustrating these degradation pathways.
// Nodes BMC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis_Products [label="beta-Methylcholine + Acetate", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photo_Products [label="Various Photolytic\nByproducts", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Water [label="H₂O / pH ≠ 7", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Light [label="UV/Light", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges BMC -> Hydrolysis_Products [label="Hydrolysis"]; Water -> BMC [arrowhead=none, style=dashed]; BMC -> Photo_Products [label="Photodegradation"]; Light -> BMC [arrowhead=none, style=dashed]; }
Caption: Primary degradation pathways for this compound.Section 2: Preparation of Contamination-Free Stock Solutions
The point of preparation is the most critical for preventing contamination. Adherence to a strict aseptic protocol is mandatory.
Q2: What is the recommended protocol for preparing a sterile 100 mM stock solution of this compound?
A2: This protocol is designed to minimize microbial, chemical, and physical contamination.
Experimental Protocol: Aseptic Preparation of 100 mM Stock Solution
Materials:
-
This compound powder (MW: 245.10 g/mol )[1]
-
High-purity, sterile solvent (e.g., nuclease-free water, DMSO, or a specific buffer like PBS)
-
Sterile, amber, or foil-wrapped polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
Procedure:
-
Pre-Preparation:
-
Wipe down the laminar flow hood with 70% ethanol and allow it to run for at least 15 minutes.[13]
-
Bring all materials, including the sealed container of this compound, into the hood.
-
Allow the chemical container to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[5]
-
-
Weighing:
-
On a calibrated balance, carefully weigh 24.51 mg of this compound powder onto sterile weigh paper.
-
Causality: Precise weighing is crucial for accurate final concentration. Performing this in a low-traffic area minimizes air currents that can disturb the balance and introduce airborne contaminants.[14]
-
-
Dissolution:
-
Aseptically transfer the powder into a sterile vial.
-
Using a sterile syringe, add 1 mL of the chosen sterile solvent to the vial.
-
Immediately cap the vial tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Sterilization:
-
Draw the entire solution into a new sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.[15][16]
-
Dispense the solution through the filter into a final, sterile, light-protected (amber or foil-wrapped) storage vial.
-
Causality: Filtration is the preferred method for sterilizing heat-sensitive solutions.[17][18] Autoclaving would cause thermal degradation.[9] The 0.22 µm pore size effectively removes bacteria.[15]
-
-
Aliquoting and Labeling:
-
To avoid repeated freeze-thaw cycles and minimize contamination from frequent use, aliquot the stock solution into smaller, single-use volumes in separate sterile, light-protected vials.[19][20]
-
Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.
-
-
Storage:
Section 3: Troubleshooting Common Contamination Issues
Even with careful technique, problems can arise. This section addresses how to identify and resolve them.
Q3: My this compound solution, which was initially clear, has become cloudy. What is the cause and what should I do?
A3: Cloudiness or turbidity is a classic sign of microbial contamination (bacteria or fungi).[21] This indicates a breach in aseptic technique during preparation or handling.
-
Immediate Action: Do not use the solution. It will produce unreliable results and can contaminate your experimental system. Discard the solution following your institution's chemical waste guidelines.
-
Root Cause Analysis:
-
Were all materials (vials, solvent, filter) confirmed sterile?
-
Was the entire procedure performed in a certified laminar flow hood?
-
Was proper aseptic technique used for all transfers?[13]
-
-
Corrective Action: Review your aseptic protocol. Prepare a fresh stock solution, paying meticulous attention to every step of the sterilization process.
Q4: The color of my stock solution has changed to a faint yellow. Is it still usable?
A4: A color change often signifies chemical degradation, likely from photodegradation or a reaction with a contaminant.[21]
-
Immediate Action: Cease using the solution immediately. A change in color indicates a change in chemical composition.
-
Root Cause Analysis:
-
Light Exposure: Was the solution stored in a clear vial or left on the benchtop for an extended period? this compound is light-sensitive. Always use amber vials or wrap clear vials in aluminum foil.[7]
-
Solvent Purity: Was the solvent of the highest purity? Impurities in the solvent could react with the compound.
-
pH Shift: If using a buffer, could the pH have shifted over time, accelerating degradation?[10]
-
-
Corrective Action: Discard the solution. When preparing a new batch, ensure absolute protection from light at all stages of preparation and storage.
Q5: I suspect my stock solution concentration is incorrect, even though I followed the protocol. What could have happened?
A5: An incorrect concentration in a freshly prepared solution is often due to the hygroscopic nature of the solid compound.
-
Root Cause Analysis: If the solid powder absorbed atmospheric moisture before being weighed, the actual mass of the active compound would be less than what the balance indicated. This results in a lower-than-expected final concentration.
-
Corrective Action:
-
Always allow the container of the solid to come to room temperature before opening.
-
Minimize the time the container is open to the air.
-
Store the solid compound in a desiccator, especially after the original seal is broken.[5] For critical applications, consider performing a purity analysis on the final solution.
-
// Nodes Start [label="Visually Inspect\nStock Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsCloudy [label="Is the solution\ncloudy/turbid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsColored [label="Has the solution\nchanged color?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsClear [label="Solution Appears OK", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Microbial [label="Probable Microbial\nContamination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chemical [label="Probable Chemical\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Discard1 [label="Discard Solution.\nReview Aseptic Technique.", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Discard2 [label="Discard Solution.\nCheck for Light/pH Issues.", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Caution.\nConsider QC Check.", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> IsCloudy; IsCloudy -> Microbial [label="Yes"]; IsCloudy -> IsColored [label="No"]; IsColored -> Chemical [label="Yes"]; IsColored -> IsClear [label="No"]; Microbial -> Discard1; Chemical -> Discard2; IsClear -> Proceed; }
Caption: Troubleshooting workflow for contaminated stock solutions.Section 4: Purity Assessment and Quality Control
For GMP or other highly regulated environments, and for troubleshooting persistent issues, analytical verification of stock solution purity is essential.
Q6: How can I analytically verify the purity and concentration of my this compound stock solution?
A6: Several analytical techniques can be used to assess the purity of quaternary ammonium compounds. The choice depends on the available equipment and the specific information required (e.g., identity, concentration, or presence of specific impurities).[22]
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Disadvantages | Source(s) |
| HPLC (Ion-Pair) | Differential partitioning between a stationary and mobile phase. | High specificity, can separate structurally similar impurities. Good for quantification. | Requires method development, more complex instrumentation. | [23] |
| Ion Chromatography | Separation based on ionic interactions with a resin. | Excellent for separating choline and its analogs from other cations. Can directly measure hydrolysis products like β-methylcholine. | Requires a dedicated IC system. | [11] |
| LC-MS/MS | Liquid chromatography for separation followed by mass spectrometry for detection. | Extremely high sensitivity and specificity. Can identify unknown degradation products. | High cost of instrumentation and maintenance. Requires significant expertise. | [24][25] |
| Potentiometric Titration | Reaction with a titrant of known concentration. | Simple, cost-effective, and highly precise for assaying the total quaternary ammonium content. | Low specificity; cannot distinguish the parent compound from similar quaternary amine impurities. | [23] |
For routine verification of concentration and detection of the primary hydrolytic degradant (beta-methylcholine), Ion Chromatography or a well-developed HPLC method are the most suitable choices.[11][23]
References
- 1. Methylcholine iodide | C6H16INO | CID 10263892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spin labeled acetylcholine analogs as probes to study the anionic active site of acetylcholinesterase | Semantic Scholar [semanticscholar.org]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identifying & Preventing Lab Contamination [kewaunee.in]
- 15. bitesizebio.com [bitesizebio.com]
- 16. scienceequip.com.au [scienceequip.com.au]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. 5 Common Methods of Lab Sterilization - SEPS Services [sepsservices.com]
- 19. Methacholine iodide | mAChR | 625-19-4 | Invivochem [invivochem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. aesan.gob.es [aesan.gob.es]
- 25. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing beta-Methylcholine Iodide Degradation
Welcome to the technical support guide for beta-Methylcholine Iodide. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot the degradation of this compound during storage and experimental use. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your research materials.
I. Frequently Asked Questions (FAQs)
Q1: My this compound powder, which was initially white, has developed a yellowish tint. What causes this, and is it still usable?
A1: A color change from white to yellow or brownish is a common indicator of degradation. This is often due to the oxidation of the iodide ion to iodine, particularly when exposed to light and moisture.[1] While a slight discoloration may not significantly impact its use in some applications, it is a sign of reduced purity. For quantitative studies or use in sensitive biological assays, it is highly recommended to use a fresh, pure sample.
Q2: The this compound in the container has become clumpy and difficult to handle. Why did this happen?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] This absorption of water leads to clumping and can also accelerate chemical degradation. Proper storage in a desiccator or a dry, inert atmosphere is crucial to prevent this.
Q3: I'm observing a loss of potency in my experiments using an older batch of this compound. Could this be related to degradation?
A3: Yes, degradation can lead to a significant loss of biological activity. The primary degradation pathway involves the hydrolysis of the ester linkage, yielding beta-methylcholine and acetic acid.[4] These breakdown products will not have the same pharmacological activity as the parent compound, leading to inaccurate and unreliable experimental results.
Q4: What are the ideal storage conditions for this compound to ensure long-term stability?
A4: To maximize shelf life, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[1][5] Storage at room temperature is generally acceptable, but for long-term storage, refrigeration (<15°C) in a desiccated, inert environment is recommended.[3]
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered with this compound.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Unexpected Peaks in Analytical Data (NMR, HPLC, LC-MS) | Chemical degradation due to hydrolysis or oxidation. | 1. Re-analyze a fresh, unopened sample: This will serve as a baseline for comparison. 2. Identify degradation products: Common impurities include beta-methylcholine and acetate from hydrolysis.[4] 3. Review storage conditions: Ensure the compound has been stored according to the manufacturer's recommendations (cool, dry, dark, inert atmosphere).[1][3][5] |
| Poor Solubility or Incomplete Dissolution | Presence of insoluble degradation products or moisture absorption. | 1. Attempt gentle warming and sonication: This may help dissolve the compound if it has absorbed some moisture. 2. Filter the solution: Use a 0.22 µm filter to remove any insoluble particulate matter before use. 3. Consider a new batch: If solubility issues persist, the integrity of the compound may be compromised. |
| Inconsistent Experimental Results | Variable purity of the compound due to ongoing degradation. | 1. Quantify the purity of your current stock: Use a validated analytical method such as HPLC to determine the exact concentration of the active compound. 2. Prepare fresh solutions for each experiment: Avoid using stock solutions that have been stored for extended periods, as degradation can occur in solution as well.[4] 3. Qualify a new lot of the compound: This will ensure that your experiments are starting with a reliable and consistent source material. |
III. Best Practices for Storage and Handling
To maintain the integrity of this compound, adhere to the following best practices:
-
Upon Receipt: Visually inspect the container for any signs of damage or an inadequate seal. The powder should be a white to off-white crystalline solid.[3]
-
Inert Atmosphere: For long-term storage, it is best to store the compound under an inert gas like argon or nitrogen to prevent oxidation and moisture absorption.[3]
-
Light Protection: Always store this compound in an amber vial or a light-blocking container to prevent photodegradation.[1]
-
Temperature Control: While room temperature storage is acceptable for short periods, refrigeration is recommended for maintaining long-term stability.[3]
-
Desiccation: Store the container in a desiccator with a suitable desiccant (e.g., silica gel) to minimize exposure to humidity.[2]
-
Handling: When weighing and handling the compound, do so in a controlled environment with low humidity, such as a glove box or a balance with a draft shield. Minimize the time the container is open to the atmosphere.
IV. Degradation Pathway and Workflow Diagrams
Caption: Degradation of this compound.
Caption: Workflow for assessing purity.
V. References
-
TargetMol. (2025, December 10). Safety Data Sheet: β-Methylcholine iodide. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, May 21). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--
-
Spectrum Chemical. (2016, September 29). Safety Data Sheet: Methacholine Chloride. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). β-Methylcholine Iodide. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Safety Data Sheet: Choline iodide. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2009, March 23). Safety Data Sheet: Acetyl-beta-methylcholine chloride. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). β-Methylcholine iodide. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021, December 24). Safety Data Sheet: Acetyl-beta-methylcholine iodide. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Determination of Methacholine Chloride and Potential Impurities Using a Reagent-Free Ion Chromatography System. Retrieved from --INVALID-LINK--
References
Technical Support Center: Enhancing the Stability of β-Methylcholine Iodide in Solution
Welcome to the technical support center for β-Methylcholine Iodide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of β-Methylcholine Iodide in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during experimental work. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for β-Methylcholine Iodide in solution?
A1: The primary degradation pathway for β-Methylcholine Iodide, an ester of a quaternary ammonium alcohol, is hydrolysis. The ester linkage is susceptible to cleavage, yielding β-methylcholine and iodide ions as the main degradation products. This reaction is analogous to the hydrolysis of similar compounds like acetylcholine and methacholine.[1][2] The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: How does pH affect the stability of β-Methylcholine Iodide solutions?
A2: The stability of β-Methylcholine Iodide is highly pH-dependent. Quaternary ammonium esters, as a class of compounds, exhibit increased rates of hydrolysis under both acidic and, more significantly, alkaline conditions.[3][4][5] For instance, studies on the closely related compound methacholine have shown accelerated degradation in buffered solutions (like PBS at pH 7.4) compared to unbuffered aqueous solutions.[1] It is crucial to maintain the pH of the solution within a range that minimizes this catalytic hydrolysis. Generally, a slightly acidic pH is preferable for enhancing the stability of choline esters.
Q3: What is the recommended storage temperature for β-Methylcholine Iodide solutions?
A3: Lower temperatures significantly enhance the stability of β-Methylcholine Iodide solutions by slowing down the rate of hydrolysis. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Studies on methacholine chloride solutions demonstrated no significant hydrolysis over 40 days when stored at 4°C.[1] Conversely, at 30°C and 40°C, degradation becomes more pronounced, especially in buffered solutions.[1]
Q4: Can I store β-Methylcholine Iodide in a phosphate-buffered saline (PBS) solution?
A4: While PBS is a common buffer for biological experiments, it may not be the optimal choice for long-term storage of β-Methylcholine Iodide due to its pH of approximately 7.4. Research on methacholine chloride has indicated that buffered solutions can accelerate hydrolysis compared to unbuffered solutions at elevated temperatures.[1] If PBS must be used as the solvent for your experiment, it is recommended to prepare the solution fresh and use it promptly. For storage, consider an unbuffered aqueous solution or a buffer with a slightly acidic pH.
Q5: Is β-Methylcholine Iodide sensitive to light?
A5: While specific photostability data for β-Methylcholine Iodide is not extensively documented in readily available literature, it is a good laboratory practice to protect all chemical solutions from light to prevent potential photodegradation. Storing solutions in amber vials or in the dark is a recommended precautionary measure.
Troubleshooting Guide
Issue 1: Inconsistent experimental results using a β-Methylcholine Iodide solution.
-
Potential Cause: Degradation of β-Methylcholine Iodide in the stock or working solution.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Check the date of preparation and storage conditions of your solution. If the solution has been stored for an extended period at room temperature or in a high pH buffer, degradation is likely.
-
Prepare Fresh Solutions: Prepare a fresh solution of β-Methylcholine Iodide from the solid compound.
-
Analytical Confirmation: If possible, analyze the concentration of your current and freshly prepared solutions using a suitable analytical method, such as HPLC, to confirm the active ingredient concentration.
-
Optimize Storage: For future use, aliquot and store solutions at -20°C or below in a slightly acidic buffer or unbuffered water, and protect from light.
-
Issue 2: Observed decrease in the potency of a β-Methylcholine Iodide solution over time.
-
Potential Cause: Hydrolysis of the ester linkage, leading to a lower concentration of the active compound.
-
Troubleshooting Steps:
-
Review Solvent and pH: Assess the solvent system used. If it is a buffer with a neutral or alkaline pH, this is likely contributing to the instability.
-
Conduct a Stability Study: Perform a small-scale stability study by preparing the solution in different solvents (e.g., deionized water, citrate buffer pH 6) and storing them at different temperatures (e.g., 4°C and room temperature). Analyze the concentration at various time points to determine the optimal storage conditions for your specific application.
-
Implement a Strict Solution Preparation Protocol: Establish a standard operating procedure (SOP) for the preparation and handling of β-Methylcholine Iodide solutions, specifying the solvent, pH, storage temperature, and a "use-by" date.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of β-Methylcholine Iodide
-
Accurately weigh the desired amount of solid β-Methylcholine Iodide in a calibrated analytical balance.
-
Dissolve the solid in a minimal amount of a suitable solvent (e.g., deionized water or a slightly acidic buffer).
-
Once fully dissolved, bring the solution to the final desired volume in a volumetric flask.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C or below.
Protocol 2: Stability-Indicating HPLC Method for β-Methylcholine Iodide
This method can be adapted to quantify β-Methylcholine Iodide and its primary degradation product, β-methylcholine.
-
Instrumentation: A standard HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column: A mixed-mode column suitable for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an ion-exchange column.[6][7]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium acetate buffer (e.g., 10 mM, pH adjusted to 4.5 with acetic acid)
-
Gradient:
-
0-2 min: 90% A, 10% B
-
2-10 min: Linear gradient to 50% A, 50% B
-
10-12 min: Hold at 50% A, 50% B
-
12-13 min: Linear gradient back to 90% A, 10% B
-
13-18 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: CAD or UV at a low wavelength (e.g., 205 nm), if applicable.
-
Procedure:
-
Prepare a standard curve of β-Methylcholine Iodide of known concentrations.
-
Prepare a standard of the potential degradation product, β-methylcholine, to determine its retention time.
-
Inject the standards and the samples to be analyzed.
-
Integrate the peak areas and quantify the concentration of β-Methylcholine Iodide in the samples against the standard curve. The appearance and increase of a peak corresponding to β-methylcholine would indicate degradation.
-
Data Presentation
Table 1: Influence of Temperature and Solvent on the Stability of Methacholine Chloride (a structural analog of β-Methylcholine Iodide) over 40 days. [1]
| Temperature | Solvent | Degradation (%) |
| 4°C | Deionized Water | No significant hydrolysis |
| 4°C | PBS (pH 7.4) | No significant hydrolysis |
| 30°C | Deionized Water | Unchanged |
| 30°C | PBS (pH 7.4) | Up to 5.5% |
| 40°C | Deionized Water | Up to 5% |
| 40°C | PBS (pH 7.4) | Up to 10% |
Visualizations
Caption: Hydrolysis of β-Methylcholine Iodide.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Stability of stored methacholine solutions: study of hydrolysis kinetic by IP-LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Off-Target Effects of beta-Methylcholine Iodide in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing beta-Methylcholine Iodide (also known as Methacholine Iodide) in their experiments. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of working with this potent, non-selective muscarinic agonist and ensure the integrity of your experimental outcomes. Our focus is on providing you with the scientific rationale and practical strategies to minimize off-target effects and obtain robust, reproducible data.
Section 1: Foundational Knowledge - Understanding beta-Methylcholine's Mechanism of Action
Question: What is the primary mechanism of action of this compound?
Answer: Beta-Methylcholine is a synthetic choline ester that functions as a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1][2][3] These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues.[4][5][6] There are five subtypes of muscarinic receptors, designated M1 through M5.[4][5][6] Beta-Methylcholine, by mimicking the action of the endogenous neurotransmitter acetylcholine, binds to and activates these receptors, triggering a cascade of intracellular signaling events.[7]
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[6][8][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] The M2 and M4 receptor subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[8][9]
Section 2: The Challenge of Non-Selectivity - Understanding Off-Target Effects
Question: What are the primary "off-target" effects of this compound in a research context?
Answer: In the context of beta-Methylcholine, "off-target" effects primarily refer to the activation of muscarinic receptor subtypes other than the intended target of study. For instance, if an experiment is designed to investigate an M3-mediated response, the concurrent activation of M1, M2, M4, or M5 receptors by the non-selective agonist beta-Methylcholine would be considered an off-target effect. These unintended activations can lead to complex and sometimes confounding physiological responses.
While often described as a potent M3 muscarinic agonist, particularly in the context of bronchoconstriction, beta-Methylcholine exhibits activity across multiple muscarinic receptor subtypes.[10][11][12] The lack of comprehensive, directly comparable binding affinity data (Ki or Kd values) across all five human muscarinic receptor subtypes in a single study makes it challenging to predict the precise hierarchy of its potency. However, functional studies provide valuable insights into its activity profile.
| Receptor Subtype | Primary Signaling Pathway | Known or Potential Off-Target Effects in M3-Focused Experiments |
| M1 | Gq/11 (PLC activation, ↑ IP3, ↑ Ca2+) | - CNS Effects: M1 receptors are abundant in the central nervous system and are involved in cognitive processes.[4] In vivo studies could see unintended neurological effects. - Glandular Secretion: M1 receptors can contribute to salivary and gastric acid secretion, which could be a confounding factor in studies on glandular function.[13] |
| M2 | Gi/o (Adenylyl cyclase inhibition, ↓ cAMP) | - Cardiovascular Effects: M2 receptors are the predominant muscarinic receptor subtype in the heart, and their activation leads to a decrease in heart rate (bradycardia) and contractility.[13] This is a significant consideration in in vivo experiments. - Autoinhibitory Feedback: Presynaptic M2 receptors on cholinergic nerve terminals inhibit further acetylcholine release. Activation of these receptors by beta-Methylcholine could dampen the overall cholinergic response. |
| M3 | Gq/11 (PLC activation, ↑ IP3, ↑ Ca2+) | This is often the on-target receptor in studies of smooth muscle contraction (e.g., airways, bladder) and glandular secretion.[10][14] |
| M4 | Gi/o (Adenylyl cyclase inhibition, ↓ cAMP) | - CNS Effects: M4 receptors are primarily located in the central nervous system and are involved in the regulation of neurotransmitter release. Their activation could lead to complex and potentially confounding neurological effects in vivo. |
| M5 | Gq/11 (PLC activation, ↑ IP3, ↑ Ca2+) | - Vasodilation: M5 receptors are implicated in vasodilation in certain vascular beds.[6] In experiments examining vascular tone, M5 activation could counteract M3-mediated vasoconstriction in some vessels. - Dopamine Release: M5 receptors in the CNS have been linked to the modulation of dopamine release. |
Question: Are there any known non-muscarinic off-target effects of beta-Methylcholine?
Answer: Based on available literature, beta-Methylcholine is considered a highly specific muscarinic receptor agonist. Significant interactions with other receptor systems at concentrations typically used in experiments have not been widely reported. Its effects are generally attributable to its action on the various muscarinic receptor subtypes.
Section 3: Troubleshooting Guide - Strategies to Minimize and Control for Off-Target Effects
This section provides practical, step-by-step guidance to help you design and execute experiments that effectively minimize and account for the off-target effects of beta-Methylcholine.
Pharmacological Tools: The Power of Selective Antagonists
The most effective strategy to dissect the contribution of a specific muscarinic receptor subtype to an observed physiological response is the use of subtype-selective antagonists.
Question: How can I use selective antagonists to confirm that my observed effect is mediated by the M3 receptor?
Answer: A well-designed experiment using selective antagonists is a cornerstone of robust pharmacology. The principle is to pre-treat your experimental system (e.g., cells, isolated tissue, or whole animal) with a selective antagonist for a specific muscarinic receptor subtype before applying beta-Methylcholine. If the antagonist blocks or significantly attenuates the response to beta-Methylcholine, it provides strong evidence for the involvement of that receptor subtype.
Experimental Workflow for Using Selective Antagonists:
Caption: Workflow for using selective antagonists.
Step-by-Step Protocol:
-
Establish a Baseline Response: First, perform a dose-response curve for beta-Methylcholine in your experimental system to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Select Appropriate Antagonists: Choose antagonists with well-characterized selectivity for the muscarinic receptor subtypes expressed in your system. For example, to isolate an M3-mediated response, you would use a selective M3 antagonist and, as controls, selective antagonists for other relevant subtypes (e.g., M1, M2).
-
Determine Antagonist Concentration: The concentration of the antagonist should be sufficient to block its target receptor without having non-specific effects. A good starting point is a concentration that is 10- to 100-fold higher than its Ki (inhibitory constant) for the target receptor.
-
Pre-incubation: Pre-incubate your experimental system with the antagonist for a sufficient duration to allow it to reach equilibrium with the receptors. The pre-incubation time will vary depending on the antagonist and the experimental system.
-
Challenge with beta-Methylcholine: After pre-incubation with the antagonist, challenge the system with beta-Methylcholine at a concentration around its EC50.
-
Include Proper Controls:
-
Positive Control: Beta-Methylcholine alone (no antagonist).
-
Negative Control: Vehicle control (the solvent used to dissolve the drugs).
-
Antagonist-only Control: To ensure the antagonist itself does not have any intrinsic activity in your system.
-
-
Data Analysis: Compare the response to beta-Methylcholine in the presence and absence of the different antagonists. A significant reduction in the response in the presence of a specific antagonist indicates the involvement of that receptor subtype.
Recommended Selective Muscarinic Antagonists:
| Antagonist | Primary Target | Notes |
| 4-DAMP | M3 | Commonly used to investigate M3-mediated responses. |
| Pirenzepine | M1 | Useful for ruling out M1-mediated effects.[15] |
| Gallamine | M2 | Can be used to assess the contribution of M2 receptors. |
| Tropicamide | M4 | Can help in dissecting M4-mediated responses. |
| VU0238429 | M5 (Positive Allosteric Modulator) | While not a direct antagonist, it can be used to probe M5 receptor function.[16] |
Experimental System Selection and Characterization
Question: How does my choice of experimental model affect the potential for off-target effects?
Answer: The choice of your experimental model is critical.
-
Recombinant Cell Lines: Using cell lines engineered to express only a single muscarinic receptor subtype is the most direct way to study on-target effects and is highly recommended for initial characterization of your experimental question.
-
Primary Cells and Tissues: These models offer greater physiological relevance but often express multiple muscarinic receptor subtypes. It is crucial to characterize the expression profile of muscarinic receptor subtypes in your specific primary cell or tissue type using techniques like qPCR or immunohistochemistry. This knowledge will guide your choice of appropriate antagonists and help you interpret your results.
-
In Vivo Models: Animal models present the highest level of physiological complexity. Be aware of the systemic effects of beta-Methylcholine, such as cardiovascular and central nervous system effects, which can indirectly influence your measurements. Careful monitoring of vital signs is essential.
Troubleshooting Unexpected Results
Question: I am studying bronchoconstriction in airway smooth muscle, which is thought to be M3-mediated, but a selective M3 antagonist only partially blocks the response to beta-Methylcholine. What could be happening?
Answer: This is a common and insightful experimental observation. Here are some potential explanations and troubleshooting steps:
-
Contribution from Other Muscarinic Subtypes: While M3 is the primary mediator of bronchoconstriction, M2 receptors are also present on airway smooth muscle and can contribute to the contractile response, albeit to a lesser extent.[17] Additionally, M1 receptors in parasympathetic ganglia can modulate the cholinergic input to the airways.
-
Troubleshooting Step: Use a combination of selective antagonists (e.g., 4-DAMP for M3 and gallamine for M2) to see if you can achieve a more complete blockade of the response.
-
-
Insufficient Antagonist Concentration or Incubation Time: The antagonist may not be present at a high enough concentration or for a long enough time to fully occupy the M3 receptors.
-
Troubleshooting Step: Perform a concentration-response experiment with your antagonist to ensure you are using a saturating concentration. Also, consider increasing the pre-incubation time.
-
-
"Receptor Reserve": In some tissues, there may be a "spare" population of M3 receptors. This means that a maximal physiological response can be achieved even when only a fraction of the total M3 receptors are activated by beta-Methylcholine. In such cases, a competitive antagonist may not fully block the response at a single concentration.
-
Troubleshooting Step: Perform a Schild analysis, which involves generating full dose-response curves for beta-Methylcholine in the presence of increasing concentrations of the antagonist. This will provide a more accurate measure of the antagonist's affinity and can help to account for receptor reserve.
-
Signaling Pathway Crosstalk:
Caption: Potential for signaling crosstalk from M1, M3, and M5 receptors.
Question: I am interested in M3-mediated calcium mobilization, but I am concerned about confounding signals from M1 and M5 receptors. How can I mitigate this?
Answer: Since M1, M3, and M5 all couple to the Gq/11 pathway to increase intracellular calcium, differentiating their individual contributions can be challenging.[6][8][9]
-
Pharmacological Blockade: As with functional assays, the use of selective antagonists is your primary tool. Pre-treating with selective M1 (e.g., pirenzepine) and M5 antagonists will help to isolate the M3-mediated calcium signal.
-
Kinetic Analysis: In some cell types, the kinetics of the calcium response (e.g., the rise time and duration of the signal) may differ between receptor subtypes. Careful analysis of the temporal dynamics of the calcium signal might provide clues about the involvement of different receptors.
-
Downstream Signaling: While all three receptors can activate PLC, there is evidence that they may differentially engage other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[18] Investigating the activation of downstream effectors other than calcium may help to distinguish the signals originating from different receptor subtypes.
Practical Considerations: Iodide vs. Chloride Salt
Question: Does it matter whether I use this compound or beta-Methylcholine Chloride?
Answer: For most biological experiments, the choice between the iodide and chloride salt of beta-Methylcholine is unlikely to have a significant impact on the pharmacological activity of the compound, as the active moiety is the beta-Methylcholine cation. However, there are some important practical considerations:
-
Solubility and Stability: Both salts are generally soluble in aqueous solutions. However, it is always good practice to consult the manufacturer's datasheet for specific solubility and stability information. Prepare fresh solutions for each experiment to avoid potential degradation. Methacholine solutions can hydrolyze over time to form beta-methylcholine and acetic acid, which could potentially affect the biological response.[12]
-
Potential for Iodide-Specific Effects: In certain specialized experimental systems, the iodide anion itself could have biological effects. For example, iodide can be transported into cells and, at high concentrations, may have cytotoxic effects in some cell types.[19] However, at the concentrations typically used for beta-Methylcholine experiments, such effects are unlikely to be a major concern for most applications.
-
Interference with Assays: The iodide ion can interfere with certain electrochemical detection methods.[20] If you are using an assay that is sensitive to iodide, the chloride salt would be a more appropriate choice.
Recommendation: Unless you have a specific reason to use the iodide salt and have controlled for any potential effects of the iodide anion, beta-Methylcholine Chloride is generally the preferred choice for most in vitro and in vivo biological experiments to avoid any potential confounding variables associated with the iodide ion.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound? A1: this compound should be stored in a cool, dry place, protected from light. It is advisable to follow the specific storage recommendations provided by the manufacturer on the product datasheet. For experimental use, it is best to prepare fresh solutions daily to ensure potency and avoid degradation products.
Q2: What are the key safety precautions when working with this compound? A2: Beta-Methylcholine is a potent bronchoconstrictor and should be handled with care, especially by individuals with asthma or other respiratory conditions.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. If working with powdered forms, a fume hood should be used to avoid inhalation.
Q3: Can I use beta-Methylcholine in primary neuronal cultures? A3: Yes, beta-Methylcholine can be used in primary neuronal cultures to study muscarinic receptor function. However, it is important to first characterize which muscarinic receptor subtypes are expressed in your specific neuronal population to anticipate the potential effects and design appropriate control experiments with selective antagonists.
Q4: Are there any commercially available kits for measuring beta-Methylcholine-induced responses? A4: While there are no specific "beta-Methylcholine kits," many commercially available assay kits can be used to measure the downstream effects of muscarinic receptor activation. These include kits for measuring intracellular calcium mobilization, cAMP levels, and the activation of various protein kinases.
Q5: What are some alternatives to beta-Methylcholine for studying muscarinic receptor function? A5: Several other muscarinic agonists are available, some of which may offer a different selectivity profile. Examples include carbachol (another non-selective agonist), pilocarpine (a partial agonist with some preference for M1 and M3 receptors), and oxotremorine-M. The choice of agonist will depend on the specific research question and the experimental system.
References
- 1. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution | Pharmaguideline [pharmaguideline.com]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 8. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M1, M3 and M5 muscarinic receptors stimulate mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxic effects of iodide on thyroid cells: difference between rat thyroid FRTL-5 cell and primary dog thyrocyte responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ligand binding properties of muscarinic acetylcholine receptor subtypes (m1-m5) expressed in baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
beta-Methylcholine Iodide experimental variability and reproducibility
Welcome to the technical support center for beta-Methylcholine Iodide (β-Methylcholine Iodide). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable muscarinic acetylcholine receptor agonist. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the variability and reproducibility of your experiments.
I. Understanding this compound: Key Physicochemical Properties
This compound is a synthetic choline ester that functions as a non-selective agonist for muscarinic acetylcholine receptors (mAChRs). Its experimental utility is broad, but its physical and chemical properties demand careful handling to ensure accurate and reproducible results.
| Property | Specification | Handling and Storage Implications |
| Appearance | White to almost white crystalline powder | Any discoloration may indicate degradation. |
| Hygroscopicity | Hygroscopic | Prone to absorbing moisture from the air, which can lead to hydrolysis and clumping.[1] |
| Light Sensitivity | Light-sensitive | Exposure to light can cause degradation.[2][3] |
| Thermal Stability | Stable at room temperature for short periods | For long-term storage, cooler temperatures are recommended.[1] |
| Solubility | Soluble in water | The dissolution process and buffer choice are critical for stability.[4] |
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered during experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected biological response in my assay.
-
Potential Cause 1: Degradation of this compound solid.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the solid material. Is it clumpy, discolored, or have an unusual odor? These are signs of potential degradation.
-
Proper Storage Verification: Confirm that the compound has been stored in a cool, dark, and dry place, preferably under an inert gas like argon or nitrogen.[1] Exposure to moisture and light are primary causes of degradation.[2][3]
-
Lot-to-Lot Variability Check: If you have recently switched to a new lot of the compound, there may be inherent differences in purity or activity. It is advisable to perform a quality control check on new lots against a previously validated one.[5]
-
-
-
Potential Cause 2: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Fresh Solution Preparation: Always prepare fresh solutions of this compound for each experiment. Avoid using old stock solutions, especially if they have been stored for an extended period.
-
pH of the Buffer: The stability of acetylcholine analogs like methacholine is highly pH-dependent. Hydrolysis is accelerated at a pH greater than 6.[6] Ensure your buffer system maintains a slightly acidic to neutral pH.
-
Buffer Composition: Certain buffer components can catalyze hydrolysis. Simple saline solutions are often more stable than complex buffers like bicarbonate at higher pHs.[6]
-
Storage of Stock Solutions: If short-term storage of a stock solution is unavoidable, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
-
Potential Cause 3: Issues with the experimental system.
-
Troubleshooting Steps:
-
Cell Health and Passage Number: For cell-based assays, ensure that your cells are healthy, within a low passage number, and plated at a consistent density.
-
Receptor Desensitization: Prolonged exposure of cells to an agonist can lead to receptor desensitization and a reduced response. Optimize your incubation times.
-
Positive Control: Always include a positive control with a known and stable agonist to confirm that your assay system is responding as expected.
-
-
Issue 2: High variability between replicate experiments.
-
Potential Cause 1: Inconsistent solution preparation.
-
Troubleshooting Steps:
-
Accurate Weighing: Due to its hygroscopic nature, this compound can absorb water, leading to inaccurate weighing. Handle the solid in a low-humidity environment (e.g., a glove box or in a room with a dehumidifier) and weigh it quickly.
-
Consistent Dissolution: Ensure the compound is fully dissolved before making serial dilutions. Vortex or sonicate briefly if necessary.
-
Pipetting Errors: Use calibrated pipettes and proper technique to minimize errors during serial dilutions.[7]
-
-
-
Potential Cause 2: Environmental factors affecting the assay.
-
Troubleshooting Steps:
-
Temperature and Humidity Control: Maintain consistent temperature and humidity in the laboratory, as these can affect cell health and reagent stability.
-
Consistent Incubation Times: Use a precise timer for all incubation steps to ensure uniformity across experiments.
-
-
III. Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound is hygroscopic and light-sensitive.[1][2] It should be stored in a tightly sealed, opaque container in a cool, dark, and dry place.[2][3] A desiccator or storage under an inert gas is recommended to protect it from moisture.[1]
Q2: What is the best solvent for preparing this compound solutions?
A2: this compound is soluble in water. For biological experiments, it is typically dissolved in a buffered saline solution, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), with a pH maintained below 7.0 to minimize hydrolysis.[6]
Q3: How can I validate a new lot of this compound?
A3: To ensure consistency between lots, you should perform a side-by-side comparison with a previously validated lot.[5] This can involve both analytical and functional assays. Analytical methods like HPLC can assess purity, while a functional assay (e.g., a dose-response curve in a smooth muscle contraction or calcium flux assay) will confirm biological activity.[5]
Q4: My this compound powder appears clumpy. Can I still use it?
A4: Clumping is a sign of moisture absorption due to the compound's hygroscopic nature.[1] While it may still be usable, the water content will affect the accuracy of its weighed mass, leading to a lower effective concentration in your solution. For critical experiments, it is best to use a fresh, non-clumped lot. If you must use it, consider drying it under a vacuum, but be aware that this may not fully restore its original quality.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a stock solution that can be serially diluted for use in various in vitro assays.
Materials:
-
This compound (solid)
-
High-purity water or appropriate buffer (e.g., HBSS, pH adjusted to 6.5-7.0)
-
Calibrated analytical balance
-
Amber or foil-wrapped microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to minimize condensation.
-
Weighing: In a low-humidity environment, quickly and accurately weigh out the desired amount of this compound. For a 10 mM solution, you will need 2.451 mg per 1 mL of solvent (Molecular Weight = 245.10 g/mol ).
-
Dissolution: Add the weighed solid to a sterile, amber tube. Add the appropriate volume of pre-warmed (room temperature) solvent.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Storage: Use the solution immediately. If short-term storage is necessary, aliquot into single-use volumes and store at -20°C for up to one week or -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Smooth Muscle Contraction Assay
This protocol provides a general framework for assessing the contractile response of smooth muscle tissue to this compound.
Materials:
-
Isolated smooth muscle tissue (e.g., tracheal rings, aortic rings)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2
-
This compound stock solution (prepared as in Protocol 1)
-
Positive control (e.g., Carbachol)
-
Negative control (vehicle/buffer)
Procedure:
-
Tissue Preparation: Dissect and prepare smooth muscle rings of a consistent size.
-
Mounting: Mount the tissue rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a stable baseline tension.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability. Wash out the KCl and allow the tension to return to baseline.
-
Dose-Response Curve:
-
Add the vehicle control to establish a baseline.
-
Cumulatively add increasing concentrations of this compound to the organ bath, allowing the contractile response to plateau at each concentration before adding the next.
-
Record the force of contraction at each concentration.
-
-
Data Analysis: Plot the contractile response as a percentage of the maximal response versus the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
V. Visualizations
Muscarinic Receptor Signaling Pathway
Caption: Gq-coupled M3 muscarinic receptor signaling pathway activated by this compound.
Experimental Workflow for Assessing Lot-to-Lot Variability
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
dealing with hygroscopic nature of beta-Methylcholine Iodide powder
Welcome to the dedicated technical support guide for β-Methylcholine Iodide. As a quaternary ammonium salt, β-Methylcholine Iodide is an invaluable reagent in various research applications. However, its pronounced hygroscopic nature presents specific challenges that can impact experimental accuracy and reproducibility. This guide provides in-depth, field-proven answers and protocols to help you navigate these challenges, ensuring the integrity of your material and the success of your experiments.
Part 1: Initial Receipt and Long-Term Storage
Proper handling begins the moment you receive the product. The choices you make here will dictate the compound's shelf-life and performance.
Q1: I've just received my bottle of β-Methylcholine Iodide. What is the first thing I should do?
A1: Upon receipt, your first action should be a physical inspection. Ensure the manufacturer's seal on the cap is intact and unbroken. This is your primary confirmation that the material has not been exposed to ambient atmosphere during transit.
Next, immediately transfer the unopened container into a dedicated storage environment that minimizes humidity. Do not leave it on a lab bench. The goal is to prevent any moisture ingress before its first use. For long-term storage, a desiccator or a dry box is essential.[1]
Caption: Initial handling workflow for new β-Methylcholine Iodide.
Q2: What are the optimal long-term storage conditions? Why is a standard refrigerator or freezer not ideal?
A2: The optimal storage condition is a consistently dry environment. While some supplier data sheets suggest room temperature or cool storage (<15°C), the critical factor is the exclusion of moisture.[2] Therefore, storing the tightly sealed container inside a desiccator cabinet with an active desiccant (e.g., color-indicating silica gel) is the minimum requirement.[1][3]
Storing hygroscopic powders in a standard refrigerator or freezer is a common mistake. These environments cycle, leading to temperature fluctuations and condensation. When you remove a cold container, moisture from the warmer lab air will immediately condense on its surface.[4] If the container is opened before it has fully warmed to room temperature, this moisture will be drawn inside, compromising the powder.
| Storage Condition | Recommendation | Rationale |
| Short-Term (In-Use) | Tightly sealed original container inside a laboratory desiccator at room temperature.[5] | Protects from ambient humidity between uses. Easy access. |
| Long-Term (Archival) | Tightly sealed original container in an inert gas (Nitrogen/Argon) dry box or cabinet. | Provides the lowest possible humidity environment, ideal for preserving integrity over months or years.[6] |
Part 2: Weighing and Handling
This is the most critical stage where the material is exposed to the atmosphere. Precision and speed are paramount.
Q3: My β-Methylcholine Iodide powder turns into a sticky solid or "melts" on the weigh boat. How can I weigh it accurately?
A3: This phenomenon, known as deliquescence, occurs when the powder absorbs enough atmospheric moisture to dissolve.[7] It makes accurate weighing and quantitative transfer nearly impossible.[8][9] To prevent this, you must minimize the powder's exposure time to humid air.
Here are three field-tested weighing strategies, from standard to most rigorous:
-
The "Work Fast" Method: This is for labs without specialized equipment. Have everything ready: weigh boat on the tared balance, spatula, and your receiving flask. Open the container, quickly remove the approximate amount, close the container immediately, and record the mass as quickly as possible before it changes.[10] This method has the highest potential for error.
-
Weighing in a Controlled Environment: The most reliable method is to handle the powder in a glove box with a controlled inert atmosphere (low humidity).[8][11] This completely prevents moisture absorption. If a glove box isn't available, a nitrogen-purged glove bag can be a cost-effective alternative.[12]
-
Direct-to-Flask Addition: If the experimental setup allows, you can tare your reaction flask on the balance and add the powder directly into the flask.[9] This eliminates the transfer step from a weigh boat, which is often where the sticky material is lost.
References
- 1. terrauniversal.com [terrauniversal.com]
- 2. beta-Methylcholine Iodide | 26112-50-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. camlab.co.uk [camlab.co.uk]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Desiccator - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline [pharmacyinfoline.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
Validation & Comparative
A Researcher's Guide to Validating Beta-Methylcholine Iodide Activity Using Positive Controls
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of beta-Methylcholine Iodide. We will move beyond simple procedural lists to explore the rationale behind experimental design, ensuring that each protocol is a self-validating system. By comparing beta-Methylcholine to well-characterized positive controls, this guide will enable a robust and objective assessment of its performance as a cholinergic agonist.
Introduction: The Importance of Rigorous Validation
Beta-Methylcholine (also known as Methacholine) is a synthetic choline ester that functions as a non-selective agonist for muscarinic acetylcholine receptors (mAChRs)[1]. Its structure, featuring a methyl group on the beta carbon, increases its selectivity for muscarinic receptors over nicotinic receptors and confers resistance to hydrolysis by acetylcholinesterases, resulting in a more prolonged action compared to the endogenous ligand, Acetylcholine (ACh)[1][2].
Validating the activity of a compound like beta-Methylcholine is not merely a qualitative check. It requires a quantitative comparison against established standards to determine its potency (EC50) and efficacy (Emax). This process is critical for ensuring data reproducibility, understanding its pharmacological profile, and providing a solid foundation for further drug development or mechanistic studies. This guide outlines the use of specific positive controls and detailed experimental protocols to achieve this.
Principle of Validation: A Multi-Faceted Approach
A robust validation strategy relies on a multi-tiered system of controls to build a comprehensive and trustworthy data package.
-
Primary Positive Control (Gold Standard): Acetylcholine (ACh), the endogenous neurotransmitter for both muscarinic and nicotinic receptors, serves as the ideal benchmark for biological relevance[3].
-
Stable Positive Control: Carbachol, another synthetic choline ester, is resistant to acetylcholinesterase, providing a more stable and sustained response in experimental systems[4]. It is a potent agonist at both muscarinic and nicotinic receptors[4].
-
Selective Positive Controls: To dissect the specific activity of beta-Methylcholine at different receptor subtypes, selective agonists are employed. Pilocarpine is a well-established muscarinic receptor agonist, particularly for the M1, M2, and M3 subtypes[5][6][7][8].
-
Antagonist Control: To confirm that the observed activity is mediated specifically through the target receptor, a competitive antagonist is essential. Atropine is a non-selective muscarinic receptor antagonist that effectively blocks the effects of agonists like beta-Methylcholine[9][10][11][12].
Section 1: Validating Muscarinic Receptor Activity
Beta-Methylcholine's primary action is on muscarinic receptors. These are G protein-coupled receptors (GPCRs) divided into five subtypes (M1-M5). The M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins[13]. The most common and direct way to measure the activity of beta-Methylcholine is by assessing the activation of Gq-coupled receptors (M1, M3, M5), which leads to an increase in intracellular calcium.
Mechanism of M3 Muscarinic Receptor Activation
The M3 receptor, a key target in tissues like smooth muscle and glands, provides an excellent system for validation[3][14]. Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm[3]. This transient increase in intracellular Ca2+ is a measurable and reliable indicator of receptor activation.
Caption: Gq-coupled M3 muscarinic receptor signaling pathway.
Experimental Protocol: In Vitro Calcium Flux Assay
This protocol describes a fluorescence-based calcium mobilization assay using a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK293-M3).[15] This method allows for high-throughput screening and quantitative analysis of agonist potency.[16]
Materials:
-
CHO-M3 or HEK293-M3 cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Black, clear-bottom 96-well or 384-well assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)[17]
-
Probenecid (anion transport inhibitor, if required for the cell line)[15]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Test Compounds: this compound, Acetylcholine Chloride, Carbachol, Pilocarpine
-
Antagonist: Atropine sulfate
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Workflow:
Caption: Experimental workflow for the calcium flux assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate the M3-expressing cells into black, clear-bottom 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.[15]
-
Dye Loading: The next day, remove the culture medium. Add the calcium-sensitive dye loading solution (prepared in assay buffer, potentially with probenecid) to each well. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[15][16]
-
Compound Plate Preparation: In a separate plate, prepare 3x or 5x final concentration serial dilutions of beta-Methylcholine and the positive controls (Acetylcholine, Carbachol, Pilocarpine). For the antagonist validation, pre-incubate cells with a fixed concentration of Atropine (e.g., 1 µM) for 15-30 minutes before adding the agonist, or co-inject Atropine with the agonist.
-
Assay Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Perform an automated addition of the compounds from the compound plate to the cell plate.
-
Immediately and continuously record the fluorescence intensity for 90-180 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data, setting the response to the buffer-only control as 0% and the maximal response of a high-efficacy agonist (like Carbachol) as 100%.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Expected Data and Interpretation
The results will allow for a direct comparison of beta-Methylcholine's activity against known standards.
| Compound | Expected EC50 Range (M) | Expected Efficacy (Emax) | Key Characteristics |
| beta-Methylcholine | 10⁻⁷ to 10⁻⁶ | Full or near-full agonist | Potent muscarinic agonist, resistant to AChE[2]. |
| Acetylcholine | 10⁻⁸ to 10⁻⁷ | Full agonist | Endogenous ligand, rapidly degraded by AChE. |
| Carbachol | 10⁻⁷ to 10⁻⁶ | Full agonist | Stable, potent, non-selective cholinergic agonist[4][18]. |
| Pilocarpine | 10⁻⁷ to 10⁻⁵ | Full or partial agonist | Natural alkaloid, muscarinic-selective agonist[19][20]. |
| beta-Methylcholine + Atropine | No response / Right-shifted curve | Significantly reduced | Demonstrates activity is mediated by muscarinic receptors[9][12]. |
Interpretation:
-
A potent EC50 value for beta-Methylcholine, comparable to Carbachol, confirms its agonistic activity.
-
A full Emax (approaching 100%) indicates it is a full agonist at the M3 receptor.
-
The complete blockade of the beta-Methylcholine-induced signal by Atropine is crucial, as it validates that the observed calcium flux is specifically due to muscarinic receptor activation and not an off-target effect.[11]
Section 2: Assessing Nicotinic Receptor Activity (or Lack Thereof)
While beta-Methylcholine is known for its muscarinic selectivity, it is important to experimentally confirm its low activity at nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels, and their activation leads to a direct influx of cations (primarily Na+ and Ca2+), causing membrane depolarization[21].
A functional assay that measures changes in membrane potential or direct ion flux can be used. Comparing the response of beta-Methylcholine to a potent nicotinic agonist like nicotine will quantify its selectivity.
-
Positive Control: Nicotine is the classic agonist for nAChRs.
-
Antagonist Control: Mecamylamine or d-Tubocurarine can be used to confirm that any observed response is nAChR-mediated.
In a cell line expressing a relevant nAChR subtype (e.g., α4β2 or α7), beta-Methylcholine is expected to produce a minimal response, if any, even at high concentrations, while nicotine should elicit a robust and dose-dependent signal.[1] This confirms the muscarinic selectivity of beta-Methylcholine.
Conclusion
This guide outlines a rigorous, multi-layered approach to validating the activity of this compound. By employing a panel of positive controls (Acetylcholine, Carbachol, Pilocarpine) and a specific antagonist (Atropine) within a quantitative functional assay like the calcium flux protocol, researchers can confidently determine the compound's potency, efficacy, and specificity. This self-validating system, which confirms activity and simultaneously proves its specific mechanism, ensures the generation of high-quality, reliable, and publishable data. This foundational characterization is an indispensable step in the journey of pharmacological research and drug development.
References
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. Methacholine Chloride | AChR | TargetMol [targetmol.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Carbachol? [synapse.patsnap.com]
- 5. reviewofoptometry.com [reviewofoptometry.com]
- 6. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 10. 4.8 Muscarinic Antagonists – Nursing Pharmacology [pressbooks.bccampus.ca]
- 11. Atropine - Wikipedia [en.wikipedia.org]
- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay [jove.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Cholinergic facilitation of neurotransmission to the smooth muscle of the guinea-pig prostate gland - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pilocarpine - Wikipedia [en.wikipedia.org]
- 20. 4.6 Muscarinic Receptor Agonists – Nursing Pharmacology-2e [wtcs.pressbooks.pub]
- 21. Activation of Nicotinic Acetylcholine Receptors Augments Calcium Channel-mediated Exocytosis in Rat Pheochromocytoma (PC12) Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Beta-Methylcholine Iodide vs. Acetylcholine Potency and Selectivity
This guide provides an in-depth, objective comparison of beta-methylcholine iodide (methacholine) and its endogenous counterpart, acetylcholine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of facts to explain the causal relationships between molecular structure, receptor interaction, and physiological outcomes. We will dissect their comparative potencies, receptor selectivities, and metabolic fates, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
The Rationale for Comparison: Why a Single Methyl Group Matters
Acetylcholine (ACh) is the archetypal cholinergic neurotransmitter, a flexible molecule that activates both muscarinic and nicotinic receptor families, thereby mediating a vast range of physiological functions. Its utility in both therapeutic and research contexts is, however, severely limited by its rapid hydrolysis by cholinesterases. The synthesis of analogs like beta-methylcholine was driven by the need for tools with greater stability and receptor selectivity. The strategic addition of a methyl group at the beta-position of the choline moiety creates a molecule with a profoundly different pharmacological profile, offering a lens through which to selectively probe the muscarinic system.
Structural Nuances and Their Pharmacological Consequences
The steric hindrance and altered electronic configuration introduced by the β-methyl group are the foundational reasons for the divergent activities of these two compounds.
| Compound | Chemical Structure | Key Differentiating Feature |
| Acetylcholine Iodide | Unsubstituted, flexible choline backbone | |
| This compound | Methyl group on the β-carbon, imparting steric bulk |
This seemingly minor structural change is the fulcrum upon which their distinct pharmacological properties pivot.
Comparative Analysis of Receptor Potency and Selectivity
Potency at Muscarinic Receptors: A Clear Distinction
Beta-methylcholine is a potent and selective agonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype found on smooth muscle. In contrast, acetylcholine is a non-selective agonist, potently activating all five muscarinic subtypes as well as nicotinic receptors.
Experimental evidence consistently demonstrates that beta-methylcholine (methacholine) is a more potent muscarinic agonist than acetylcholine in functional assays, a difference largely attributable to acetylcholine's rapid degradation. A study on cholinergic vasodilation in the human forearm found methacholine to be approximately 10-fold more potent than acetylcholine, a difference ascribed to the rapid hydrolysis of acetylcholine by cholinesterases.
Table 1: Comparative Potency (EC50 Values) at Muscarinic Receptors
| Agonist | System (Response) | Approximate EC50 (-log M) | Reference |
| Acetylcholine | Human Forearm (Vasodilation) | 6.43 | |
| Beta-Methylcholine | Human Forearm (Vasodilation) | 7.24 | |
| Acetylcholine | Rabbit Bronchus (Contraction) | 6.11 | |
| Acetylcholine | Porcine Coronary Artery (Contraction) | ~8.3 (from 5x10⁻⁹ g/ml) |
Note: EC50 values are highly dependent on the specific tissue and experimental conditions. The lower the EC50 value (and higher the -log M value), the greater the potency.
Activity at Nicotinic Receptors: The Basis of Selectivity
The defining characteristic of beta-methylcholine is its dramatically reduced activity at nicotinic acetylcholine receptors (nAChRs). The steric bulk of the β-methyl group interferes with the conformational changes required for binding and gating of the ligand-gated ion channels that constitute nAChRs. Acetylcholine, being a more compact molecule, readily activates both neuronal and muscle-type nicotinic receptors. This makes beta-methylcholine an invaluable tool for isolating and studying muscarinic effects without the confounding activation of the nicotinic system.
Metabolic Stability: The Key to Prolonged Action
The duration of action of a cholinergic agonist in vivo is dictated by its susceptibility to enzymatic hydrolysis.
-
Acetylcholine: Subject to extremely rapid hydrolysis by both acetylcholinesterase (AChE) at the synapse and butyrylcholinesterase (BuChE) in the plasma. This enzymatic action terminates its signal within microseconds to minutes.
-
Beta-Methylcholine: The β-methyl group provides significant protection from enzymatic attack. It is hydrolyzed at a considerably slower rate by AChE and is almost completely resistant to hydrolysis by BuChE (nonspecific cholinesterases). This resistance results in a more sustained and prolonged pharmacological effect.
Experimental Protocol: Validated Assessment of Agonist Potency in Isolated Tissue
To ensure trustworthiness, the following protocol describes a self-validating system for comparing agonist potency. The use of a cumulative concentration-response curve allows each tissue preparation to serve as its own control, minimizing inter-preparation variability.
Objective
To generate cumulative concentration-response curves for acetylcholine and this compound to determine and compare their respective EC50 values and maximal responses (Emax) on isolated guinea pig tracheal smooth muscle.
Materials & Reagents
-
Male Hartley guinea pig (300-400 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Acetylcholine iodide (10 mM stock in dH₂O)
-
This compound (10 mM stock in dH₂O)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system with isometric force transducers and data acquisition software.
Step-by-Step Methodology
-
Tissue Dissection & Preparation: Humanely euthanize the guinea pig. Immediately excise the trachea and place it in ice-cold Krebs-Henseleit buffer. Carefully dissect the trachea into rings, approximately 2-3 mm in width.
-
Mounting: Suspend each tracheal ring between two L-shaped stainless-steel hooks in a 10 mL organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with carbogen. Attach the upper hook to an isometric force transducer.
-
Equilibration: Apply a resting tension of 1.0 g to each ring. Allow the tissues to equilibrate for at least 60 minutes, replacing the buffer every 15 minutes. This washout period is critical to remove endogenous mediators and stabilize the tissue.
-
Concentration-Response Curve (CRC) Generation:
-
Begin by adding the first concentration of the agonist (e.g., 1 nM Acetylcholine) to the bath.
-
Wait for the contractile response to reach a stable plateau.
-
Without washing, add the next concentration (e.g., to achieve a final concentration of 10 nM). This cumulative addition is key to the protocol's efficiency and internal consistency.
-
Continue this process with increasing concentrations (typically in half-log increments) until no further increase in contraction is observed, establishing the maximal response.
-
-
Washout and Second CRC: After the first CRC is complete, perform repeated washouts with fresh buffer over 30-45 minutes until the baseline tension is re-established. Then, generate a second CRC with the other agonist (e.g., beta-methylcholine).
-
Data Analysis:
-
Measure the peak tension at each concentration.
-
Normalize the data by expressing each response as a percentage of the maximal contraction achieved by the agonist.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to calculate the EC50 and Emax for each agonist.
-
Experimental Design and Validation Workflow
Caption: Workflow for comparative agonist potency testing.
Mechanism of Action: The Muscarinic Signaling Cascade
Both agonists initiate their effects at smooth muscle via the M3 muscarinic receptor, a G-protein coupled receptor (GPCR). The binding event triggers a conformational change that activates the associated Gq/11 protein, initiating a well-defined downstream cascade that culminates in muscle contraction.
Caption: The M3 receptor-Gq signaling pathway.
Conclusive Summary
The addition of a single methyl group transforms acetylcholine from a transient, non-selective neurotransmitter into beta-methylcholine, a stable, muscarinic-selective pharmacological probe. This comparison underscores a fundamental principle of pharmacology: minor structural modifications can lead to major changes in biological activity.
Table 2: Head-to-Head Pharmacological Profile
| Feature | Acetylcholine | This compound | Causality |
| Muscarinic Potency | High (but transient) | High & Sustained | Resistance to hydrolysis |
| Nicotinic Potency | High | Negligible | Steric hindrance from β-methyl group |
| Receptor Selectivity | None (Muscarinic & Nicotinic) | Muscarinic-Selective | Lack of nicotinic receptor binding |
| AChE Hydrolysis | Very Rapid | Slow | Steric hindrance at enzyme active site |
| BuChE Hydrolysis | Rapid | Resistant | Steric hindrance at enzyme active site |
| In Vivo Duration | Very Short | Prolonged | Combined resistance to cholinesterases |
For the researcher, beta-methylcholine is not merely a substitute for acetylcholine but a precision tool. Its selective and sustained action allows for the deconvolution of complex physiological systems, enabling the specific investigation of muscarinic receptor function without the confounding variables of nicotinic activation and rapid enzymatic degradation.
A Comparative Analysis for the Modern Laboratory: Beta-Methylcholine Iodide vs. Carbachol
For researchers, scientists, and drug development professionals navigating the landscape of cholinergic agonists, the selection of the appropriate tool compound is paramount for generating robust and reproducible data. This guide provides an in-depth comparative analysis of two widely utilized, yet distinct, cholinergic agents: beta-Methylcholine Iodide (more commonly known as Methacholine Iodide) and Carbachol. We will delve into their fundamental chemical differences, explore their nuanced pharmacological profiles, and present actionable experimental protocols to empower you in your research endeavors.
At a Glance: Chemical and Pharmacological Distinctions
A foundational understanding of the structural and functional differences between this compound and Carbachol is crucial for their effective application.
| Feature | This compound (Methacholine Iodide) | Carbachol |
| Chemical Structure | Acetyl ester of beta-methylcholine | Carbamate ester of choline |
| Receptor Selectivity | Primarily a selective muscarinic receptor agonist | Non-selective agonist for both muscarinic and nicotinic receptors[1][2][3] |
| Susceptibility to Cholinesterases | More resistant to hydrolysis by acetylcholinesterase than acetylcholine, but still susceptible | Highly resistant to hydrolysis by both acetylcholinesterase and butyrylcholinesterase[1][2] |
| Primary Research Applications | Induction of bronchoconstriction in studies of airway hyperreactivity (asthma models)[4][5] | Ophthalmic research (glaucoma models, induction of miosis), studies of parasympathetic stimulation in various tissues[1][3][6] |
| Duration of Action | Relatively shorter duration of action | Longer and more sustained duration of action[1][2] |
Note on Nomenclature: The term "this compound" can be ambiguous. In pharmacological contexts, it almost invariably refers to Acetyl-beta-methylcholine iodide , also known as Methacholine iodide .[4][7][8] The addition of the acetyl group is critical for its potent muscarinic agonist activity. For the remainder of this guide, "this compound" will refer to this acetylated form.
Deep Dive into the Mechanism of Action
While both compounds mimic the effects of the endogenous neurotransmitter acetylcholine, their interactions with the cholinergic receptor subtypes and their metabolic stability dictate their experimental utility.
This compound: A Muscarinic-Selective Agonist
This compound's primary mechanism of action is the direct stimulation of muscarinic acetylcholine receptors (mAChRs), with a pronounced effect on the M3 subtype.[4] Its structure, featuring a methyl group on the beta-carbon of the choline backbone, confers a degree of selectivity for muscarinic receptors over nicotinic receptors.[5] This selectivity makes it a valuable tool for dissecting muscarinic-mediated physiological responses without the confounding activation of nicotinic receptors.
Upon binding to M3 receptors on airway smooth muscle, this compound triggers a Gq-protein-coupled signaling cascade.[9] This leads to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium, resulting in smooth muscle contraction and bronchoconstriction.[9]
Carbachol: A Broad-Spectrum Cholinergic Agonist
Carbachol is a non-selective cholinergic agonist, meaning it activates both muscarinic and nicotinic acetylcholine receptors.[1][2][3][10] Its carbamate ester structure renders it highly resistant to hydrolysis by cholinesterases, resulting in a more potent and prolonged effect compared to acetylcholine and even this compound.[1][2]
This dual-receptor activity means that the physiological response to Carbachol is a composite of both muscarinic and nicotinic stimulation. For example, in the eye, its miotic effect is primarily due to the stimulation of M3 receptors on the iris sphincter muscle.[11] However, its effects on other systems, such as the cardiovascular and gastrointestinal systems, will involve both muscarinic and nicotinic receptor activation. This lack of selectivity is a critical consideration in experimental design, as observed effects may not be solely attributable to muscarinic signaling.
Experimental Protocols for Comparative Analysis
To empirically determine the distinct pharmacological profiles of this compound and Carbachol in your system of interest, a combination of receptor binding and functional assays is recommended.
Radioligand Binding Assay for Receptor Affinity
This protocol allows for the determination of the binding affinity (Ki) of each compound for specific muscarinic receptor subtypes.
Objective: To determine and compare the binding affinities of this compound and Carbachol at human cloned muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell lines expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB))
-
This compound and Carbachol solutions of varying concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the desired muscarinic receptor subtype. Homogenize the cells in ice-cold Tris buffer and prepare a membrane fraction by centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (either this compound or Carbachol).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[12]
Functional Assay for Potency and Efficacy (e.g., Calcium Mobilization)
This protocol measures the functional consequence of receptor activation, allowing for the determination of potency (EC50) and efficacy (Emax).
Objective: To compare the potency and efficacy of this compound and Carbachol in stimulating a downstream signaling event (e.g., intracellular calcium release) mediated by a specific muscarinic receptor subtype (e.g., M3).
Materials:
-
Cell line expressing the muscarinic receptor of interest (e.g., M3)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound and Carbachol solutions of varying concentrations
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of each well using the plate reader.
-
Compound Addition: Add varying concentrations of this compound or Carbachol to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the maximum response elicited by a saturating concentration of a full agonist (e.g., Carbachol). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Concluding Remarks for the Discerning Researcher
The choice between this compound and Carbachol is not a matter of one being superior to the other, but rather a decision based on the specific experimental question at hand.
-
For studies requiring the specific interrogation of muscarinic receptor signaling pathways without nicotinic interference, this compound (Methacholine Iodide) is the compound of choice. Its selectivity provides a cleaner system for investigating muscarinic-mediated physiology, particularly in the context of airway smooth muscle research.
-
For experiments demanding a potent, long-lasting, and broad-spectrum cholinergic stimulus, Carbachol is a suitable option. Its resistance to enzymatic degradation ensures a sustained effect. However, researchers must remain cognizant of its dual receptor activity and design appropriate controls to dissect the contributions of muscarinic versus nicotinic receptor activation to the observed phenomena.
By understanding the distinct chemical and pharmacological properties of these two agents and employing rigorous experimental methodologies, you can confidently select the optimal tool to advance your research in the complex and fascinating field of cholinergic signaling.
References
- 1. Carbachol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Carbachol? [synapse.patsnap.com]
- 3. What is Carbachol used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methacholine - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. METHACHOLINE IODIDE [drugfuture.com]
- 9. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 10. CARBACHOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. benchchem.com [benchchem.com]
- 12. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Beta-Methylcholine Iodide and Other Cholinergic Agonists
For researchers, scientists, and drug development professionals, the precise selection of a cholinergic agonist is paramount to achieving reproducible and translatable results. The specificity of an agonist for a particular receptor subtype dictates its biological effect and potential off-target activities. This guide provides an in-depth comparison of beta-methylcholine iodide against other common cholinergic agonists, supported by experimental data and detailed protocols to empower researchers in their experimental design.
Introduction to the Cholinergic System and the Imperative of Specificity
The cholinergic signaling system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, from muscle contraction and cognition to autonomic regulation.[1][2][3] ACh exerts its effects by binding to two main families of receptors: the ionotropic nicotinic receptors (nAChRs) and the G-protein coupled muscarinic receptors (mAChRs).[4][5] The mAChR family is further divided into five subtypes (M1-M5), each with distinct tissue distributions and downstream signaling pathways.[6][7]
-
M1, M3, M5 Receptors: Primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[6][8]
-
M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[6]
The structural similarity among the orthosteric binding sites of these receptor subtypes presents a significant challenge in developing truly selective ligands.[9] An agonist's value in a research or therapeutic context is therefore critically dependent on its specificity—its ability to activate a desired receptor subtype with minimal spillover to others. Non-specific agonists can lead to a cascade of unintended physiological effects, complicating data interpretation and potentially causing adverse effects in a clinical setting.[10]
This guide focuses on beta-methylcholine, a synthetic choline ester, and compares its specificity profile with that of the endogenous ligand Acetylcholine, the classic agonist Carbachol, and the closely related compound Methacholine.
The Agonists: A Structural and Functional Overview
The subtle structural differences among cholinergic agonists underpin their varying receptor affinities and resistance to degradation by acetylcholinesterase (AChE).
-
Acetylcholine (ACh): The endogenous neurotransmitter for both nicotinic and muscarinic receptors.[4] It is rapidly hydrolyzed by AChE in the synaptic cleft, ensuring tight temporal control of signaling.[1]
-
Beta-Methylcholine (β-Methylcholine): A structural analog of acetylcholine. The addition of a methyl group on the beta-carbon of the choline backbone (as in Methacholine) generally reduces its potency at nicotinic receptors to a greater extent than at muscarinic receptors.[11]
-
Methacholine: The (S)-enantiomer is a potent muscarinic agonist, while the (R)-enantiomer is significantly less active.[11] It is more resistant to hydrolysis by AChE than acetylcholine.[12] Methacholine is used clinically in the diagnosis of bronchial hyperreactivity.[13]
-
Carbachol (Carbamylcholine): This agonist is a carbamate ester, making it substantially more resistant to AChE hydrolysis than acetylcholine.[14][15] This resistance leads to prolonged and potent effects. Carbachol is a non-selective agonist, activating both muscarinic and nicotinic receptors.[14][16]
The structure-activity relationship dictates that modifications to the choline moiety can drastically alter receptor selectivity. For instance, incorporating a β-methyl group, as in methacholine, tends to reduce nicotinic activity more than muscarinic activity.[11]
Visualizing Cholinergic Signaling and Assessment Workflows
To understand how agonist specificity is determined, it is crucial to visualize the underlying biological and experimental pathways.
Cholinergic Signaling via Gq-Coupled Muscarinic Receptors
dot graph "Cholinergic_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", width=2, height=0.8]; edge [fontname="Arial"];
// Nodes Agonist [label="Cholinergic Agonist\n(e.g., β-Methylcholine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_Receptor [label="M1/M3/M5 Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gq/11 Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_Channel [label="IP3 Receptor\n(Ca2+ Channel)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calcium [label="↑ Intracellular Ca2+", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; Response [label="Cellular Response", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Agonist -> M_Receptor [label="Binds"]; M_Receptor -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER -> Ca_Channel [label="Binds to"]; Ca_Channel -> Calcium [label="Opens"]; DAG -> PKC [label="Activates"]; Calcium -> Response; PKC -> Response; } caption: Gq-coupled muscarinic receptor signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
dot graph "Binding_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", width=2.5, height=1]; edge [fontname="Arial"];
// Nodes Prep [label="Prepare Membranes\n(Expressing Receptor Subtype)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate:\nMembranes\n+ Radioligand (e.g., [3H]NMS)\n+ Competitor (β-Methylcholine)", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="Separate Bound from Free\n(Rapid Vacuum Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Count [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Non-linear Regression)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Result [label="Determine Ki value", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Prep -> Incubate; Incubate -> Separate; Separate -> Count; Count -> Analyze; Analyze -> Result; } caption: Workflow for determining binding affinity (Ki).
Comparative Analysis: Receptor Binding and Functional Potency
The specificity of an agonist is quantitatively defined by two key parameters:
-
Binding Affinity (Ki): The inhibition constant, which measures how tightly a ligand binds to a receptor. It is determined through competitive binding assays. A lower Ki value signifies higher binding affinity.
-
Functional Potency (EC50): The half-maximal effective concentration, which measures the concentration of an agonist required to elicit 50% of the maximum biological response. It is determined through functional assays (e.g., calcium mobilization). A lower EC50 value indicates higher potency.
| Agonist | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Primary Reference(s) |
| Acetylcholine | M1 | ~6.5 - 7.5 | ~6.0 - 7.0 | General Pharmacology Texts |
| M2 | ~6.0 - 7.0 | ~6.5 - 7.5 | General Pharmacology Texts | |
| M3 | ~6.5 - 7.5 | ~6.5 - 7.5 | General Pharmacology Texts | |
| M4 | ~6.0 - 7.0 | ~6.0 - 7.0 | General Pharmacology Texts | |
| α4β2 nAChR | High (nM range) | High (nM range) | [4][9] | |
| β-Methylcholine | Muscarinic | Generally high | High | Structure-Activity Principles[11] |
| Nicotinic | Significantly lower | Low | Structure-Activity Principles[11] | |
| Methacholine | M2 | ~4.36 (KA) | ~6.58 (IC50) | [17] |
| M3 | High | ~6.75 (pD2) | [18][19] | |
| Carbachol | M1 | 6.12 | - | [20] |
| M2 | High | High | [21][22] | |
| M3 | High | High | ||
| α4β2 nAChR | 6.12 | - | [20] | |
| α7 nAChR | 4.18 | - | [20] |
Note: pKi and pEC50 values are the negative logarithm of the Ki and EC50 values, respectively. Higher values indicate greater affinity/potency. Data is aggregated from multiple sources and experimental conditions may vary. Direct comparison is best achieved when agonists are tested in the same study.
Interpretation of Data:
-
Acetylcholine serves as the non-selective benchmark, showing high affinity and potency across multiple muscarinic and nicotinic subtypes.[4][23]
-
Carbachol is also non-selective, potently activating both muscarinic and nicotinic receptors.[16][20] Its resistance to hydrolysis makes it a powerful, long-acting tool for inducing strong cholinergic stimulation.[14]
-
Methacholine demonstrates a clear preference for muscarinic receptors over nicotinic receptors.[11] It is often used as a selective muscarinic probe, particularly for M3 receptors in airway smooth muscle.[13][18]
-
Beta-Methylcholine , based on established structure-activity relationships, is expected to exhibit a profile similar to methacholine, with a strong preference for muscarinic over nicotinic receptors.[11] The β-methyl group is a key structural feature that diminishes affinity for the nicotinic receptor binding pocket.
Experimental Protocols for Specificity Assessment
To empirically determine and validate agonist specificity, rigorous and well-controlled in vitro assays are essential. Here, we provide detailed, self-validating protocols for two cornerstone methodologies.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[24][25]
Objective: To determine the Ki of this compound at human M1, M2, and M3 muscarinic receptor subtypes.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing individual human M1, M2, or M3 receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M) in assay buffer. Prepare solutions for total binding (assay buffer only), non-specific binding (1 µM Atropine), and the radioligand ([³H]NMS at a concentration near its Kd, typically ~0.5-1.0 nM).
-
Plate Setup: In a 96-well plate, combine the reagents in triplicate for each condition:
-
Total Binding: 50 µL buffer + 50 µL [³H]NMS + 150 µL membrane preparation.
-
Non-specific Binding: 50 µL Atropine + 50 µL [³H]NMS + 150 µL membrane preparation.
-
Competition: 50 µL beta-Methylcholine dilution + 50 µL [³H]NMS + 150 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[26]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[26]
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of beta-Methylcholine.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]
-
Protocol 2: In Vitro Calcium Mobilization Functional Assay
This assay measures the functional potency (EC50) of an agonist at Gq-coupled receptors (M1, M3, M5) by detecting the resulting increase in intracellular calcium.[8][27][28]
Objective: To determine the EC50 of this compound at the human M3 muscarinic receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human M3 receptor.
-
96-well black-walled, clear-bottom assay plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-5).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Reference Agonist: Carbachol or Acetylcholine.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities.[29]
Procedure:
-
Cell Plating: Seed the M3-expressing cells into the 96-well plates at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate overnight.[27]
-
Dye Loading: Remove the cell culture medium. Add the calcium-sensitive dye loading solution to each well according to the manufacturer's protocol. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[30]
-
Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of beta-Methylcholine and the reference agonist at a concentration 5-10 times the final desired concentration.
-
Assay Execution: Place the cell plate into the fluorescence plate reader.
-
Record a stable baseline fluorescence for 10-20 seconds.[30]
-
The instrument will automatically add the agonist dilutions from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds) to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using non-linear regression software to determine the EC50 and maximum response (Emax).
-
Conclusion
The selection of a cholinergic agonist requires a deep understanding of its receptor specificity profile. While acetylcholine is the physiological standard, its rapid degradation and lack of subtype selectivity limit its use as an experimental tool. Carbachol offers high potency and stability but also lacks selectivity between muscarinic and nicotinic families.
For studies requiring preferential activation of muscarinic receptors, This compound and Methacholine represent superior choices. Their β-methyl group significantly reduces affinity for nicotinic receptors, thereby isolating muscarinic-mediated effects.[11] This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to confidently assess and utilize the specificity of beta-Methylcholine and other cholinergic agonists, ensuring the generation of precise and reliable data in the pursuit of novel scientific discoveries and therapeutic interventions.
References
- 1. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution | Pharmaguideline [pharmaguideline.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Muscarinic and Nicotinic Acetylcholine Receptor Agonists and Allosteric Modulators for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 13. Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbachol - Wikipedia [en.wikipedia.org]
- 15. Video: Direct-Acting Cholinergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]
- 16. What is the mechanism of Carbachol? [synapse.patsnap.com]
- 17. Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. carbachol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Binding of agonists and antagonists to muscarinic acetylcholine receptors on intact cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular recognition at cholinergic synapses: acetylcholine versus choline - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
A Researcher's Guide to Beta-Methylcholine Iodide: A Comparative Analysis of In Vitro and In Vivo Efficacy
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of beta-methylcholine iodide, a well-characterized synthetic choline ester. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms of action, detailed experimental protocols, and the critical interpretation of data derived from both laboratory and whole-organism models. Our objective is to explain the causality behind experimental choices and provide a clear framework for evaluating cholinergic agonists.
Introduction: Understanding Beta-Methylcholine
Beta-methylcholine, also known as methacholine, is a non-selective muscarinic receptor agonist that functions as a parasympathomimetic agent.[1] Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), its defining feature is a methyl group on the beta-carbon, which confers a relative resistance to hydrolysis by acetylcholinesterases, thus prolonging its duration of action compared to ACh.[1] Its charged quaternary amine structure prevents it from crossing the blood-brain barrier.[1]
Clinically and in research, beta-methylcholine is most frequently used as a diagnostic tool for bronchial hyperreactivity, the hallmark of asthma.[1][2] When inhaled, it directly stimulates muscarinic receptors on airway smooth muscle, leading to bronchoconstriction.[3][4] Understanding its efficacy requires a two-pronged approach: dissecting its direct cellular actions (in vitro) and observing its integrated physiological effects (in vivo).
Core Mechanism: Muscarinic Acetylcholine Receptor (mAChR) Signaling
Beta-methylcholine exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5).[5][6][7] These receptors are broadly distributed throughout the central and peripheral nervous systems, regulating a vast array of physiological functions.[5][6] The signaling cascade initiated by beta-methylcholine binding is dependent on the receptor subtype and its associated G protein.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[8][9] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[5][9] The resulting elevation in intracellular calcium is the primary driver of smooth muscle contraction.[10]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[8][9] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In cardiac tissue, M2 receptor activation also opens potassium channels, leading to hyperpolarization and a decrease in heart rate.[8]
Figure 1: Simplified signaling pathways for muscarinic acetylcholine receptor subtypes.
In Vitro Efficacy: Quantifying Direct Receptor Activity
In vitro studies are indispensable for characterizing the direct interaction of a compound with its biological target in a controlled, isolated environment. These assays allow for the precise determination of a drug's affinity, potency, and efficacy, free from the complexities of a whole organism.
Causality in Experimental Choice:
The primary reason for beginning with in vitro assays is to establish a fundamental understanding of the compound's mechanism and potency. Radioligand binding assays confirm target engagement and selectivity, while functional assays quantify the biological response elicited. Isolated tissue assays, such as the one detailed below, serve as a crucial bridge between cellular assays and whole-organism studies, providing a physiological readout in a controlled setting.[11]
Key In Vitro Methodologies:
-
Radioligand Binding Assays: These assays are fundamental for determining the affinity (Ki) of beta-methylcholine for each of the five muscarinic receptor subtypes.[7][12] They involve competing the unlabeled drug against a radiolabeled ligand with known affinity for the receptor.
-
Calcium Flux Assays: For the Gq-coupled M1, M3, and M5 receptors, fluorescent calcium-sensitive dyes are used to measure the increase in intracellular calcium upon receptor activation, providing a direct functional readout.[12]
-
Isolated Tissue Organ Bath Assays: This classic pharmacological technique measures the physiological response of an isolated tissue to a drug. For beta-methylcholine, tissues rich in smooth muscle, such as guinea pig trachea or ileum, are used to quantify contractile force.[2][11]
Experimental Protocol: In Vitro Guinea Pig Tracheal Ring Contraction Assay
This protocol provides a self-validating system to determine the potency (EC50) of this compound in inducing smooth muscle contraction.
Objective: To generate a concentration-response curve and calculate the EC50 value for beta-methylcholine-induced contraction of isolated guinea pig tracheal smooth muscle.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig in accordance with institutional guidelines.
-
Carefully excise the trachea and place it in cold, oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer.
-
Dissect the trachea into individual rings, 2-3 mm in width.
-
-
Mounting:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit buffer maintained at 37°C and continuously aerated.
-
Connect the upper hook to an isometric force transducer, which is linked to a data acquisition system.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.0 gram, with buffer changes every 15 minutes.
-
Perform a viability check by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM). Tissues that do not respond adequately are discarded. Wash the tissues until tension returns to baseline.
-
-
Concentration-Response Curve Generation:
-
Once the baseline is stable, add this compound to the organ bath in a cumulative, stepwise manner (e.g., starting from 1 nM and increasing in half-log increments).
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the peak tension generated at each concentration.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximum response achieved.
-
Plot the percentage of maximum response against the logarithm of the agonist concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression model to determine the EC50 (the concentration that produces 50% of the maximal effect).[12]
-
Figure 2: Experimental workflow for the in vitro tracheal ring contraction assay.
In Vivo Efficacy: Assessing the Integrated Physiological Response
In vivo studies are essential to evaluate how a compound behaves within a complex, living system. These experiments account for pharmacokinetics (absorption, distribution, metabolism, excretion) and the influence of homeostatic feedback mechanisms, providing data with higher clinical relevance.[13]
Causality in Experimental Choice:
After establishing a compound's direct action in vitro, in vivo testing is the logical next step to confirm efficacy and safety. For beta-methylcholine, the bronchial challenge test is the gold standard because it directly measures the physiological endpoint of interest—airway hyperresponsiveness—in a whole organism.[1] This test validates the in vitro findings of smooth muscle contraction and determines the dose required to elicit a significant effect in a living system.
Key In Vivo Methodologies:
-
Bronchial Challenge Test: This is the most common in vivo application for beta-methylcholine. The subject (human or animal) inhales aerosolized concentrations of the drug, and changes in lung function (e.g., Forced Expiratory Volume in one second, FEV1) are measured to determine airway responsiveness.[2][14]
-
Cardiovascular Monitoring: In animal models, intravenous administration of beta-methylcholine can be used to study its effects on heart rate and blood pressure, assessing its impact on M2 receptors in the heart.[1]
-
Intraocular Pressure Models: Given that cholinergic activation can affect aqueous humor outflow, animal models are used to test the potential of agents like beta-methylcholine to reduce intraocular pressure.[15][16]
Experimental Protocol: In Vivo Murine Model of Airway Hyperresponsiveness
This protocol provides a system to determine the in vivo potency of this compound by measuring its effect on airway resistance.
Objective: To determine the provocative concentration (PC200) of beta-methylcholine that causes a 200% increase in airway resistance in mice.
Methodology:
-
Animal Preparation:
-
Use adult mice (e.g., C57BL/6J strain) for the study.
-
Anesthetize the mouse, and then tracheostomize it by surgically inserting a cannula into the trachea.
-
-
Ventilation and Measurement:
-
Place the mouse in a whole-body plethysmograph and connect the tracheal cannula to a small-animal ventilator.
-
The system measures respiratory pressure and flow, from which airway resistance (R) and dynamic compliance (C) are calculated.
-
-
Baseline Measurement:
-
After a period of stable ventilation, record baseline airway mechanics.
-
Administer an aerosolized saline challenge via a nebulizer connected to the ventilator circuit to establish a stable baseline response.
-
-
Beta-Methylcholine Challenge:
-
Prepare serial dilutions of this compound in saline (e.g., 0.5, 1, 2.5, 5, 10, 25 mg/mL).
-
Administer increasing concentrations of aerosolized beta-methylcholine to the mouse for a fixed duration (e.g., 30 seconds) at set intervals (e.g., 3 minutes).
-
Continuously record airway resistance throughout the challenge.
-
-
Data Analysis:
-
Determine the peak airway resistance following each concentration of beta-methylcholine.
-
Express the response as the percentage increase over the baseline saline response.
-
Plot the percentage increase in resistance against the concentration of beta-methylcholine.
-
Calculate the provocative concentration (PC200) – the concentration of beta-methylcholine required to elicit a 200% increase in airway resistance from baseline.
-
Figure 3: Experimental workflow for the in vivo airway hyperresponsiveness model.
Comparative Summary: In Vitro vs. In Vivo Efficacy
The true value of a compound's characterization lies in synthesizing the data from both in vitro and in vivo models. While in vitro results provide a measure of intrinsic potency, in vivo outcomes reflect the compound's practical effectiveness. It is crucial to recognize that a direct correlation is not always observed. For instance, studies have shown that in vitro airway smooth muscle sensitivity to methacholine does not always predict the degree of in vivo airway responsiveness, suggesting that other factors like epithelial function, inflammatory state, and neural control play significant roles in the whole organism.[2]
| Parameter | In Vitro Assessment (e.g., Organ Bath) | In Vivo Assessment (e.g., Bronchial Challenge) |
| Primary Endpoint | EC50: Concentration for 50% max effect | PC20 / PC200: Provocative concentration for a defined physiological change |
| System Complexity | Low (Isolated tissue) | High (Whole, integrated organism) |
| Data Interpretation | Measures direct potency and efficacy at the tissue level | Measures overall physiological response, including ADME and feedback loops |
| Controllability | High (Environment, concentration are precisely controlled) | Moderate (Subject to biological variability and homeostatic mechanisms) |
| Throughput | Moderate to High | Low |
| Relevance | Mechanistic understanding, initial screening | Clinical and physiological relevance, preclinical validation |
Conclusion
The evaluation of this compound's efficacy is a prime example of the complementary and essential nature of both in vitro and in vivo pharmacological studies.
-
In vitro assays provide the foundational data, quantifying the compound's direct potency (EC50) on target tissues and elucidating its mechanism of action at the cellular level. They are rapid, controlled, and crucial for initial screening and structure-activity relationship studies.
-
In vivo studies provide the indispensable physiological context, revealing how the compound behaves in a complex biological system. The data, often expressed as a provocative concentration (PC), is directly relevant to the compound's clinical application and overall effect on the organism.
Together, these approaches provide a comprehensive and robust characterization of this compound, guiding its use in research and diagnostics. For any drug development professional, understanding the strengths and limitations of each model is paramount to making informed decisions and successfully translating basic research into meaningful applications.
References
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. Comparison of in vivo airway responsiveness and in vitro smooth muscle sensitivity to methacholine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. An In Vivo Pharmacological Screen Identifies Cholinergic Signaling as a Therapeutic Target in Glial-Based Nervous System Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo human models for the study of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Deepening insights into cholinergic agents for intraocular pressure reduction: systems genetics, molecular modeling, and in vivo perspectives [frontiersin.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Navigating the Nuances of Muscarinic Agonism: A Comparative Guide to beta-Methylcholine Iodide and Chloride Salts in Functional Assays
For researchers and drug development professionals investigating the intricacies of the cholinergic system, beta-methylcholine stands as a cornerstone tool. As a stable analog of acetylcholine, it selectively activates muscarinic acetylcholine receptors (mAChRs), making it indispensable for a wide array of functional assays. However, a critical decision often overlooked is the choice of its counter-ion: iodide or chloride. This guide provides an in-depth, objective comparison of beta-methylcholine iodide and beta-methylcholine chloride, offering experimental insights and data to empower researchers in making the most informed choice for their specific assay needs.
The Active Moiety: Beta-Methylcholine's Role in Muscarinic Receptor Activation
Beta-methylcholine, also known as methacholine, is a quaternary ammonium compound that functions as a parasympathomimetic agent. Its primary mechanism of action is the direct agonism of muscarinic acetylcholine receptors, a class of G-protein coupled receptors (GPCRs) pivotal in mediating a vast range of physiological processes.[1][2] Upon binding, beta-methylcholine induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.
The most common signaling pathway for M1, M3, and M5 muscarinic receptors involves the activation of the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response.
Caption: Simplified signaling pathway of M1, M3, and M5 muscarinic receptors upon activation by beta-methylcholine.
Head-to-Head Comparison: Iodide vs. Chloride Counter-ion
While the beta-methylcholine cation is the active pharmacological agent, the associated anion can significantly influence experimental outcomes. The choice between iodide and chloride is not merely a matter of availability but a critical parameter that can affect data quality and interpretation.
Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of each salt is essential for proper handling, storage, and solution preparation.
| Property | This compound | beta-Methylcholine Chloride | Source(s) |
| Molecular Formula | C₈H₁₈INO₂ | C₈H₁₈ClNO₂ | [3] |
| Molecular Weight | 287.14 g/mol | 195.69 g/mol | [3] |
| Appearance | White to almost white powder/crystal | White to almost white crystalline powder | [2][4] |
| Solubility in Water | Soluble | 50 mg/mL | |
| Stability in Aqueous Solution | Generally recommended to prepare fresh. | Solutions are stable for extended periods when stored properly, but decomposition is pH-dependent and rapid at pH > 6. | [5][6] |
| Storage | -20°C, protected from light and moisture. | -20°C, moisture sensitive. | [5] |
The Critical Difference: Counter-ion Interference in Functional Assays
The most significant distinction between this compound and chloride lies in the potential for their respective counter-ions to interfere with common assay technologies.
The "Iodide Problem": Fluorescence Quenching
A substantial body of evidence demonstrates that the iodide ion (I⁻) is a potent quencher of fluorescence for a wide range of fluorophores.[7][8] This phenomenon, primarily occurring through collisional (dynamic) quenching, can lead to a significant underestimation of the signal in fluorescence-based assays.
Mechanism of Quenching: In collisional quenching, the iodide ion collides with the excited fluorophore, providing a non-radiative pathway for the fluorophore to return to its ground state, thereby preventing the emission of a photon.[7]
Implications for Functional Assays:
-
Calcium Imaging Assays: Assays employing fluorescent calcium indicators (e.g., Fluo-4, Fura-2) are highly susceptible to iodide quenching, potentially masking the true magnitude of the calcium response.
-
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays: These assays, used to study protein-protein interactions and receptor dynamics, can be compromised by the presence of iodide.
-
Fluorescent Ligand Binding Assays: The signal from fluorescently labeled ligands can be quenched by iodide, leading to inaccurate binding parameters.
The "Chloride Consideration": Modulation of G-Protein Activity
While less prone to direct signal interference than iodide, the chloride ion (Cl⁻) is not entirely inert in the context of GPCR signaling. Research has shown that chloride ions can modulate the GDP-GTP exchange cycle of G-proteins.[9] Specifically, in the presence of magnesium ions, chloride can decelerate the spontaneous release of GDP, which could lower the basal level of second messenger production.[9] Conversely, it can also suppress the GTP-hydrolysis activity of G-proteins, potentially prolonging their active state.[9]
Implications for Functional Assays:
-
GTPγS Binding Assays: The direct modulation of G-protein activity by chloride could influence the results of GTPγS binding assays, which measure the activation of G-proteins.
-
Second Messenger Assays (e.g., cAMP, IP3): By subtly altering the kinetics of G-protein activation and deactivation, high concentrations of chloride could potentially shift the potency or efficacy of beta-methylcholine.
Experimental Design and Validation: Choosing the Right Salt for Your Assay
Given the potential for counter-ion interference, it is imperative to select the appropriate salt of beta-methylcholine for your specific experimental setup and to validate this choice.
Caption: A decision workflow for selecting and validating the appropriate beta-methylcholine salt for a functional assay.
Protocol 1: Assessing Iodide Interference in a Fluorescence-Based Assay
Objective: To determine if this compound quenches the fluorescent signal in your specific assay system.
Materials:
-
Your chosen fluorescent dye/probe at its working concentration.
-
Assay buffer.
-
This compound.
-
beta-Methylcholine chloride (as a non-quenching control).
-
Potassium iodide (KI) as a positive control for quenching.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your experiments.
-
Dispense the fluorescent probe solution into the wells of a microplate.
-
Measure the baseline fluorescence intensity.
-
Add increasing concentrations of this compound to a set of wells.
-
In parallel, add the same molar concentrations of beta-methylcholine chloride to another set of wells.
-
As a positive control, add increasing concentrations of KI to a separate set of wells.
-
Incubate the plate for a short period to allow for mixing.
-
Measure the fluorescence intensity in all wells.
Data Analysis:
-
Plot the fluorescence intensity against the concentration of each compound.
-
A concentration-dependent decrease in fluorescence with this compound and KI, but not with beta-methylcholine chloride, indicates that the iodide ion is quenching your fluorescent probe.
Protocol 2: Comparative Potency and Efficacy Determination
Objective: To compare the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and beta-methylcholine chloride in your cell-based assay.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
Cell culture medium and reagents.
-
This compound and beta-methylcholine chloride.
-
Assay-specific reagents (e.g., calcium imaging dye, GTPγS, cAMP detection kit).
-
Microplate reader appropriate for your assay readout.
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Prepare serial dilutions of both this compound and beta-methylcholine chloride in the appropriate assay buffer.
-
Perform your standard functional assay protocol, stimulating the cells with the concentration range of each salt.
-
Measure the assay response at each concentration.
Data Analysis:
-
For each salt, plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for both this compound and beta-methylcholine chloride.
-
Statistically compare the EC₅₀ and Eₘₐₓ values to determine if there is a significant difference in the potency or efficacy between the two salts.
Conclusion and Recommendations
The choice between this compound and beta-methylcholine chloride is a critical experimental variable that should not be overlooked. While both salts deliver the same active muscarinic agonist, their counter-ions can introduce significant and distinct artifacts into functional assays.
Key Takeaways:
-
For fluorescence-based assays, beta-methylcholine chloride is the strongly recommended choice to avoid the well-documented quenching effects of the iodide ion.
-
For non-fluorescence-based assays, either salt may be suitable, but validation is crucial. The potential for chloride to modulate G-protein activity warrants a comparative analysis to ensure that the chosen salt does not unduly influence the experimental results.
-
Always perform control experiments to assess the potential for counter-ion interference in your specific assay system, especially when establishing a new assay or using high concentrations of the agonist.
By carefully considering the information and protocols presented in this guide, researchers can confidently select the appropriate beta-methylcholine salt, thereby enhancing the scientific integrity and reliability of their functional assay data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized beta-Methylcholine Iodide
For researchers, scientists, and drug development professionals, the integrity of synthesized compounds is paramount. The purity of an active pharmaceutical ingredient (API) like beta-methylcholine iodide directly influences its efficacy, safety, and the reproducibility of experimental results.[1][2][3] This guide provides an in-depth, comparative analysis of analytical methodologies to rigorously assess the purity of synthesized this compound, moving beyond procedural lists to explain the causality behind experimental choices. Our focus is on creating self-validating systems for trustworthy and reproducible purity assessment.
The Critical Nature of Purity for this compound
This compound (2-hydroxypropyltrimethylammonium iodide) is a quaternary ammonium salt and a key biochemical reagent.[4][5] Its structural similarity to the neurotransmitter acetylcholine lends it to a variety of applications in life science research. However, the synthesis of this compound can introduce impurities that may have unintended biological effects, potentially confounding research outcomes. Therefore, robust analytical characterization is not merely a quality control step but a fundamental aspect of scientific integrity.
Common impurities can arise from the starting materials, side reactions during synthesis, or degradation.[6][7] For instance, the synthesis of related compounds like methacholine can yield impurities such as acetylcholine and β-methylcholine from hydrolysis.[8][9] It is crucial to employ analytical techniques that can separate and identify these structurally similar compounds.
Comparative Analysis of Purity Determination Methods
The selection of an analytical method for purity analysis is a critical decision driven by factors such as specificity, sensitivity, speed, and the specific information required. Here, we compare the most relevant techniques for evaluating this compound purity.
Table 1: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Potentiometric Titration |
| Principle | Differential partitioning between a stationary and mobile phase.[10] | Nuclear spin transitions in a magnetic field. | Mass-to-charge ratio of ionized molecules. | Reaction with a titrant of known concentration.[10][11] |
| Specificity | High (can separate structurally similar impurities).[10] | Very High (provides structural information). | Very High (provides molecular weight information). | Moderate (assays total quaternary ammonium content).[10] |
| Sensitivity | High (ng/mL to µg/mL range).[10] | Moderate (mg/mL range). | Very High (pg/mL to ng/mL range). | Low (mg/mL range).[10] |
| Quantitative Accuracy | Excellent (with proper calibration). | Excellent (inherently quantitative). | Good (requires isotopic standards for best accuracy). | Excellent (for the main component). |
| Information Provided | Retention time, peak area (purity), separation of impurities. | Chemical structure, functional groups, quantification of components. | Molecular weight, fragmentation patterns, structural elucidation. | Total amount of quaternary ammonium salt. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a cornerstone technique for purity assessment due to its high resolving power, making it ideal for separating this compound from structurally related impurities.[12] For quaternary ammonium compounds, which lack a strong chromophore, detection can be challenging. Therefore, techniques like evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or mass spectrometry (MS) coupling are often employed.[13] Reversed-phase chromatography with a mixed-mode column can be effective for separating the polar this compound from its counter-ion and any non-polar impurities.[13]
Experimental Protocol: HPLC-CAD for this compound Purity
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: Mixed-mode column (e.g., Acclaim Trinity P1, 3 µm, 3.0 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 70:30 (v/v) acetonitrile/water mixture.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all detected peaks.
-
Workflow for HPLC Purity Analysis
Caption: HPLC-CAD workflow for this compound purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is an exceptionally powerful tool for the structural elucidation and purity determination of synthesized compounds.[14] ¹H NMR provides a direct, quantitative measure of the compound's purity against a certified internal standard, without the need for a calibration curve. It also provides detailed structural information that can help identify unknown impurities. For this compound, the distinct signals of the methyl groups and the protons on the propyl chain can be easily identified and integrated.[15][16]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for this compound Purity
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
-
Reagents:
-
Deuterated Solvent: Deuterium oxide (D₂O) or Methanol-d₄.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic signals of this compound (e.g., the trimethylammonium singlet) and the signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Workflow for qNMR Purity Analysis
Caption: Quantitative ¹H NMR workflow for purity determination.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides highly specific information about the molecular weight of the synthesized compound and its impurities.[17] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities, even at trace levels. For this compound, electrospray ionization (ESI) in positive ion mode is ideal for detecting the quaternary ammonium cation.
Experimental Protocol: LC-MS for Impurity Profiling
-
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Chromatographic Conditions:
-
Same as the HPLC-CAD method described above.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Sample Preparation:
-
Prepare a more dilute sample than for HPLC-CAD (e.g., 100 µg/mL) to avoid detector saturation.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the beta-methylcholine cation (C₆H₁₆NO⁺).
-
Examine the mass spectra of any other peaks to identify potential impurities based on their mass-to-charge ratios.
-
Logical Relationship in LC-MS Analysis
Caption: Logical flow of an LC-MS experiment for impurity analysis.
Conclusion and Recommendations
A multi-technique approach is recommended for the comprehensive evaluation of synthesized this compound purity.
-
Initial Screening and Purity Assay: HPLC with a universal detector like CAD is an excellent choice for routine purity checks and for quantifying the main component and any significant impurities.
-
Structural Confirmation and Absolute Quantification: qNMR is unparalleled for confirming the structure of the synthesized compound and for providing an accurate, calibration-free quantification of purity.
-
Impurity Identification: LC-MS is the gold standard for identifying unknown impurities by providing precise molecular weight information.
By integrating these methodologies, researchers can establish a self-validating system that ensures the purity and integrity of their synthesized this compound, leading to more reliable and reproducible scientific outcomes. Adherence to Good Manufacturing Practices (GMP) throughout the synthesis and analysis process is also crucial for maintaining high quality standards.[1]
References
- 1. nicovaper.com [nicovaper.com]
- 2. moravek.com [moravek.com]
- 3. pathogenia.com [pathogenia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methylcholine iodide | C6H16INO | CID 10263892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Analytical Impurities [usp.org]
- 7. bfarm.de [bfarm.de]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. bio-conferences.org [bio-conferences.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. massbank.eu [massbank.eu]
A Guide to the Independent Verification of beta-Methylcholine Iodide: Protocols for Ensuring Scientific Rigor
For researchers, scientists, and drug development professionals, the integrity of experimental findings is paramount. The reproducibility of a result begins with the unambiguous characterization of the reagents used. This guide provides a comprehensive framework for the independent verification of beta-Methylcholine Iodide, a cholinergic agonist whose properties can be crucial in various research contexts. Unlike its more extensively studied acetylated analog, methacholine, beta-methylcholine presents a unique analytical challenge, often appearing as a synthetic precursor, impurity, or hydrolytic degradation product of methacholine.[1]
This document eschews a rigid template in favor of a logical, multi-pillar approach to verification. We will detail the necessary physicochemical analyses to confirm identity and purity, followed by robust pharmacological assays to validate biological activity. The causality behind each experimental choice is explained, providing a self-validating system to ensure the trustworthiness of your findings.
Part I: Physicochemical Identity and Purity Confirmation
The foundational step in verifying any chemical reagent is to confirm its molecular structure and assess its purity. An impure or misidentified compound will invariably lead to erroneous and irreproducible biological data. The following protocols establish a workflow to rigorously characterize a supplied sample of this compound.
Workflow for Physicochemical Verification
The following diagram illustrates the logical flow for confirming the identity and purity of a this compound sample.
Caption: Workflow for the structural and purity verification of this compound.
Protocol 1: Structural Confirmation via NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the covalent structure of organic molecules. Both ¹H and ¹³C NMR are required to unambiguously confirm the carbon skeleton and the placement of protons, verifying that the sample is indeed beta-methylcholine and not an isomer like alpha-methylcholine.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for quaternary ammonium salts.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
The expected signals for the beta-methylcholine cation ([CC(C--INVALID-LINK--(C)C)O]⁺) are:
-
A doublet corresponding to the methyl group on the β-carbon (CH₃ -CH).
-
A singlet corresponding to the nine equivalent protons of the trimethylammonium group (-N⁺(CH₃ )₃).
-
A multiplet for the proton on the β-carbon (CH₃-CH ).
-
A multiplet for the two protons on the adjacent methylene group (-CH₂ -N⁺).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This will confirm the presence of all six unique carbon atoms in the molecule.
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities (splitting patterns), and integration values from the ¹H spectrum with established reference data for beta-methylcholine.[2] The ¹³C spectrum should confirm the number of carbon environments.
Protocol 2: Purity Assessment via Ion Chromatography (IC)
Rationale: While NMR confirms structure, it is less sensitive for quantifying impurities, especially ionic ones. Ion chromatography is a highly sensitive and specific method for separating and quantifying ions, making it ideal for assessing the purity of this compound and detecting potential choline-containing impurities like acetylcholine or choline itself. This protocol is adapted from established methods for analyzing methacholine and its impurities.[1]
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in deionized water.
-
If available, prepare stock solutions of potential impurities (e.g., acetylcholine chloride, choline chloride) for reference.
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Instrumentation (Example Setup):
-
IC System: A reagent-free ion chromatography (RFIC) system is recommended.
-
Column: A cation-exchange column suitable for separating choline and its analogs (e.g., Dionex IonPac CS12A or similar).
-
Eluent: Methanesulfonic acid gradient.
-
Detector: Suppressed conductivity detector.
-
-
Analysis:
-
Inject a defined volume (e.g., 10 µL) of the sample and standards.
-
Monitor the chromatogram for the main beta-methylcholine peak and any impurity peaks.
-
Identify impurities by comparing retention times with standards.
-
-
Quantification: Calculate the purity of the sample as a percentage of the main peak area relative to the total area of all detected peaks. Quantify specific impurities using the calibration curves generated from the standards.
Protocol 3: Identity Confirmation via High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement, allowing for the determination of a compound's elemental composition. This serves as a final, unambiguous confirmation of the molecular formula of the beta-methylcholine cation.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent like methanol or water/acetonitrile.
-
Analysis: Infuse the sample directly or via Liquid Chromatography (LC) into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the experimental monoisotopic mass of the parent ion. Compare this value to the theoretical exact mass of the beta-methylcholine cation (C₆H₁₆NO⁺), which is 118.1226 m/z. The observed mass should be within a narrow tolerance (e.g., < 5 ppm).
| Parameter | Expected Result | Purpose |
| ¹H NMR | Characteristic shifts, integrations, and splitting patterns matching the structure. | Structural Confirmation |
| ¹³C NMR | 6 distinct carbon signals. | Carbon Skeleton Confirmation |
| Ion Chromatography | Purity > 99% (or as specified); identification of any choline-related impurities. | Purity Assessment |
| HRMS (m/z) | Experimental mass matching theoretical exact mass of 118.1226 ± 5 ppm. | Unambiguous Identity |
Table 1: Summary of expected physicochemical data for the verification of this compound.
Part II: In Vitro Pharmacological Verification
Once the identity and purity of the compound are secured, the next step is to verify its biological activity. As a cholinergic agonist, beta-methylcholine is expected to interact with muscarinic acetylcholine receptors (mAChRs).[3][4] These receptors are G-protein coupled receptors (GPCRs) with five subtypes (M₁-M₅) that mediate diverse physiological effects through different signaling pathways.[5]
Muscarinic Receptor Signaling Pathways
The diagram below outlines the canonical signaling cascades for the primary odd-numbered (M₁, M₃, M₅) and even-numbered (M₂, M₄) muscarinic receptors. Verification assays are designed to probe these specific pathways.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Methylcholine iodide | C6H16INO | CID 10263892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of beta-Methylcholine Iodide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides essential, immediate safety and logistical information for the disposal of beta-Methylcholine Iodide, a quaternary ammonium salt and cholinergic agonist. Our focus is to empower you with the knowledge to manage this process safely, compliantly, and with a clear understanding of the scientific principles underpinning these procedures.
The "Why": Understanding the Hazard Profile and Environmental Considerations
This compound, like other quaternary ammonium compounds (QACs), presents a dual challenge: its inherent chemical properties and its potential environmental impact. While not always classified as acutely hazardous, QACs are recognized as a chemical class of emerging concern due to their environmental and health impacts.[1][2][3]
Key Hazard Considerations:
-
Toxicity to Aquatic Life: QACs can exhibit acute and chronic toxicity to aquatic organisms.[1][2] Their release into waterways can disrupt ecosystems.
-
Persistence: Some QACs are not readily broken down in the environment and can persist on surfaces and in wastewater sludge.[1][4]
-
Antimicrobial Resistance: The overuse and improper disposal of QACs, which are used as antimicrobials in many applications, may contribute to the development of antibiotic-resistant bacteria.[1][4]
From a regulatory standpoint in the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] It is the generator's responsibility to determine if a waste is hazardous and to manage it according to federal and state regulations.[7][8]
Chemical Profile: this compound
| Property | Value | Source |
| CAS Number | 26112-50-5 | [9][10][11][12] |
| Molecular Formula | C₆H₁₆INO | [10][13] |
| Molecular Weight | 245.10 g/mol | [10][13] |
| Physical State | Solid (White to off-white powder/crystal) | [10] |
| Known Hazards | Potential for skin and eye irritation. Harmful if swallowed.[8] | [8] |
Core Directive: The Primary Disposal Pathway
The most secure and compliant method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[14] This approach ensures that the waste is managed in accordance with all local, state, and federal regulations.
Rationale for Professional Disposal:
-
Regulatory Compliance: Hazardous waste regulations are complex and vary by location.[6][15] Professional disposal services are equipped to navigate these regulations, protecting both the individual researcher and the institution from potential violations and fines.[6][8]
-
Safety: Licensed waste handlers have the appropriate training, personal protective equipment (PPE), and infrastructure to manage chemical waste safely, minimizing the risk of exposure or environmental release.
-
Environmental Protection: These companies utilize established, large-scale treatment and disposal technologies designed to handle chemical waste in an environmentally responsible manner.
Step-by-Step Protocol for Waste Accumulation and Handover
This protocol outlines the necessary steps for accumulating this compound waste within the laboratory prior to collection by a professional disposal service.
1. Waste Identification and Segregation:
-
Isolate the Waste: Designate a specific, sealed container for all this compound waste. This includes unused neat compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and concentrated stock solutions.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.
2. Proper Labeling and Containment:
-
Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.[7]
-
Secure Containment: Use a container that is in good condition, compatible with the chemical, and can be securely sealed to prevent leaks or spills.[7] For solid waste, a robust, sealable plastic or glass jar is appropriate. For solutions, ensure the container material is compatible with the solvent used.
3. Safe Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Follow Institutional Guidelines: Adhere to your institution's specific policies regarding the maximum volume of waste and the maximum time it can be stored in an SAA.
4. Documentation and Scheduling Collection:
-
Maintain Records: Keep a log of the waste generated, including the chemical name and approximate quantity.
-
Arrange for Pickup: Contact your institution's EHS department or the designated hazardous waste management office to schedule a collection. Follow their specific procedures for requesting a pickup and preparing the waste for transport.
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
A Note on In-Lab Neutralization
Given the potential for incomplete reactions and the complexity of verifying the complete degradation of the quaternary ammonium structure, attempting in-lab neutralization without a specific, validated protocol from a reputable source is not recommended . The primary and authoritative guidance is to manage this compound as hazardous waste for professional disposal.
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility, ensuring that the final step in your research is as meticulous and principled as the first.
References
- 1. How to neutralize quarterly ammonium compounds — Hydro Solutions [hydrosolutions.com]
- 2. US5518636A - Methods of detoxifying quaternary ammonium compounds toward aquatic organisms - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Neutralization of Germicides | Infection Control | CDC [cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 7. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 9. Pharma Microbiology: What is the Role of Neutralizers in Environmental Monitoring Culture Media? - SuperMicrobiologists [supermicrobiologists.com]
- 10. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 26112-50-5 [amp.chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. HYDROLYSIS OF CHOLINE ESTERS BY LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acs.org [acs.org]
- 16. Optimisation of acid hydrolysis conditions of choline esters and mass spectrometric determination of total choline in various foods - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety Guide: Personal Protective Equipment for Handling β-Methylcholine Iodide
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential, direct guidance on the personal protective equipment (PPE) and handling procedures for β-Methylcholine Iodide. As a quaternary ammonium salt, its potential physiological effects and irritant properties demand a meticulous and informed approach to laboratory safety. This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step to build a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks of β-Methylcholine Iodide
β-Methylcholine Iodide is a solid, crystalline powder at room temperature.[1] While some safety data sheets (SDS) may lack complete GHS classification data[2], a conservative approach is mandated by information available for structurally similar compounds and related salts like methacholine chloride.
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Direct contact can cause skin irritation.[3][4][5]
-
Serious Eye Irritation: The compound is a significant eye irritant.[3][4][5]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[4][6]
-
Harmful if Swallowed: The compound is classified as harmful upon ingestion.[4]
Furthermore, its hygroscopic nature means it can readily absorb moisture from the air, which can affect its physical properties and handling. Given these factors, a multi-layered PPE strategy is not just recommended; it is essential for mitigating risk.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must be tailored to the specific laboratory procedure being performed. The following table outlines the minimum required PPE for common tasks involving β-Methylcholine Iodide.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile or Neoprene Gloves | Standard Lab Coat | Not generally required if container is sealed |
| Weighing Solid Powder | Chemical Safety Goggles | Double-gloving with Nitrile or Neoprene Gloves | Closed Lab Coat | Required. Use within a certified chemical fume hood or wear a NIOSH-approved respirator with a particle filter.[1] |
| Preparing Solutions | Chemical Safety Goggles and Face Shield[7] | Chemical-resistant Nitrile or Neoprene Gloves | Chemical-resistant Lab Coat or Apron over Lab Coat | Required. All work should be performed in a certified chemical fume hood. |
| Administering Compound | Chemical Safety Goggles | Nitrile or Neoprene Gloves | Standard Lab Coat | Dependent on the experimental setup; assess potential for aerosolization. |
| Waste Disposal | Chemical Safety Goggles and Face Shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant Lab Coat or Apron over Lab Coat | Work in a well-ventilated area or fume hood. |
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[4][5]
-
Chemical safety goggles that provide a full seal around the eyes are mandatory for any task involving open handling of the compound. They must conform to standards such as EU EN166 or US OSHA 29 CFR 1910.133.[1][2]
-
A face shield must be worn over safety goggles during procedures with a high risk of splashing, such as preparing stock solutions or handling larger volumes.[7]
Skin and Body Protection
Preventing dermal contact is crucial to avoid skin irritation.[3][5]
-
Gloves: Standard latex gloves are insufficient. Use chemical-resistant nitrile or neoprene gloves .[8] For tasks with higher exposure risk, such as weighing or spill cleanup, consider double-gloving. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
-
Lab Coat: A clean, flame-resistant lab coat, buttoned completely, must be worn at all times.[8] For tasks involving significant quantities or a high splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Inhalation of fine powders can cause respiratory irritation.[4][6]
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All procedures that may generate dust, such as weighing or transferring powder, must be conducted within a certified chemical fume hood. [9][10]
-
Personal Respirators: If a fume hood is not feasible, a NIOSH-approved air-purifying respirator equipped with a particle filter is required.[1][8] Ensure proper fit-testing and training before use.
Procedural Guidance: From Preparation to Disposal
A systematic workflow ensures that safety protocols are consistently applied. The following diagram illustrates the mandatory sequence for putting on (donning) and taking off (doffing) PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Safe Handling and Storage
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Weighing: Perform all weighing of β-Methylcholine Iodide powder inside the fume hood. Use a spatula to carefully transfer the powder to a tared container. Close the primary container immediately after dispensing.
-
Solubilization: Add solvent to the powder slowly to avoid splashing. Keep the container within the fume hood until the compound is fully dissolved and the vessel is securely capped.
-
Storage: Store β-Methylcholine Iodide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][5] Given its hygroscopic nature, storage under an inert gas is recommended.[5]
Disposal Plan: Contaminated Materials and Waste
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused β-Methylcholine Iodide and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[6][9] One approved method involves dissolving the material in a combustible solvent for incineration in a licensed facility.[9] Always follow your institution's specific waste disposal protocols and local regulations.
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[9][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9][10]
By adhering to these rigorous PPE and handling protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. targetmol.com [targetmol.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. calibrechem.com [calibrechem.com]
- 9. biosynth.com [biosynth.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
